Eupalinolide B
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C24H30O9 |
|---|---|
分子量 |
462.5 g/mol |
IUPAC 名称 |
[(3aR,4R,6Z,9S,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C24H30O9/c1-13(8-9-25)23(28)32-21-11-18(12-30-16(4)26)6-7-19(31-17(5)27)14(2)10-20-22(21)15(3)24(29)33-20/h6,8,10,19-22,25H,3,7,9,11-12H2,1-2,4-5H3/b13-8+,14-10?,18-6-/t19-,20+,21+,22-/m0/s1 |
InChI 键 |
HPWMABTYJYZFLK-NHDIZJLSSA-N |
产品来源 |
United States |
Foundational & Exploratory
Eupalinolide B: A Technical Guide to its Discovery, Isolation, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide B, a sesquiterpene lactone isolated from the traditional Chinese medicinal plant Eupatorium lindleyanum, has emerged as a compound of significant interest in the fields of oncology and pharmacology.[1][2][3] This technical guide provides an in-depth overview of the discovery and isolation of this compound, alongside detailed experimental protocols for its extraction, purification, and the evaluation of its biological activities. The document is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering a foundation for further investigation into the therapeutic potential of this natural product.
Eupatorium lindleyanum has a long history of use in traditional medicine for treating respiratory ailments.[3] Modern phytochemical investigations have revealed that the plant is a rich source of various bioactive compounds, including sesquiterpenoids, flavonoids, and triterpenoids.[3][4][5] Among these, this compound has demonstrated potent anti-cancer and anti-inflammatory properties, attributed to its modulation of multiple cellular signaling pathways.[1][6][7]
Discovery and Isolation of this compound
The isolation of this compound from Eupatorium lindleyanum involves a multi-step process encompassing initial solvent extraction followed by chromatographic purification. High-Speed Counter-Current Chromatography (HSCCC) has been established as an effective method for the preparative separation of this compound from the crude extract.[8]
Experimental Protocols
1. Preparation of Crude Extract from Eupatorium lindleyanum
-
Plant Material Preparation: The aerial parts of Eupatorium lindleyanum are air-dried and ground into a fine powder.[1]
-
Solvent Extraction: The powdered plant material (10.0 kg) is extracted three times with 95% ethanol (B145695) (100 L for each extraction) at ambient temperature for three days.[3]
-
Concentration: The solvent from the combined ethanol extracts is removed under reduced pressure to yield the crude ethanol extract.[3]
-
Liquid-Liquid Partitioning: The crude ethanol extract is suspended in water and sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction is collected for further purification.[3]
2. Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)
-
Instrumentation: A high-speed counter-current chromatograph equipped with a multi-layer coil is used.[4]
-
Solvent System: A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water at a volume ratio of 1:4:2:3 is prepared. The mixture is thoroughly equilibrated in a separatory funnel, and the two phases are separated.[4][8]
-
HSCCC Operation:
-
The multiplayer coil is filled with the upper phase (stationary phase).
-
The apparatus is rotated at a speed of 900 rpm.[4]
-
The lower phase (mobile phase) is pumped into the column at a flow rate of 2.0 mL/min.[4]
-
Once hydrodynamic equilibrium is established, the n-butanol fraction (540 mg) dissolved in 10 mL of the two-phase solvent system is injected.[4]
-
The effluent is monitored by a UV detector at 254 nm.[4]
-
Fractions are collected based on the elution profile.
-
-
Purity Analysis: The purity of the isolated this compound is determined by High-Performance Liquid Chromatography (HPLC).[8]
Data Presentation
Table 1: Yield and Purity of this compound from Eupatorium lindleyanum
| Starting Material | Amount of Starting Material | Compound | Yield (mg) | Purity by HPLC (%) | Reference |
| n-butanol fraction | 540 mg | This compound | 19.3 | 97.1 | [8] |
| n-butanol fraction | 540 mg | Eupalinolide A | 17.9 | 97.9 | [8] |
| n-butanol fraction | 540 mg | 3β-hydroxy-8β-[4'-hydroxytigloyloxy]-costunolide | 10.8 | 91.8 | [8] |
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, with its anti-cancer and anti-inflammatory effects being the most extensively studied. These activities are mediated through its interaction with various cellular signaling pathways.
Anti-Cancer Activity
This compound has demonstrated significant cytotoxicity against a panel of cancer cell lines.[9] Its anti-cancer mechanisms include the induction of apoptosis, generation of reactive oxygen species (ROS), and modulation of key signaling pathways involved in cell proliferation and survival.[1][2]
Table 2: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| TU686 | Laryngeal Cancer | 6.73 | [10] |
| TU212 | Laryngeal Cancer | 1.03 | [10] |
| M4e | Laryngeal Cancer | 3.12 | [10] |
| AMC-HN-8 | Laryngeal Cancer | 2.13 | [10] |
| Hep-2 | Laryngeal Cancer | 9.07 | [10] |
| LCC | Laryngeal Cancer | 4.20 | [10] |
| SMMC-7721 | Hepatic Carcinoma | Varies with concentration and time | [2] |
| HCCLM3 | Hepatic Carcinoma | Varies with concentration and time | [2] |
| MiaPaCa-2 | Pancreatic Cancer | Significant reduction in viability | [1] |
| PANC-1 | Pancreatic Cancer | Significant reduction in viability | [1] |
Experimental Protocols for Biological Assays
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.[10]
-
Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0, 4, 8, 16 µM) for 48 or 72 hours.[10]
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for 4 hours.[10]
-
Absorbance Measurement: The formazan (B1609692) crystals are dissolved, and the absorbance is measured at 570 nm using a microplate reader.[10]
2. Reactive Oxygen Species (ROS) Generation Assay (DCFH-DA Assay)
-
Cell Treatment: Cells are treated with this compound at desired concentrations.
-
DCFH-DA Staining: Cells are washed with PBS and then incubated with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 20-30 minutes at 37°C in the dark.[11]
-
Flow Cytometry Analysis: The fluorescence of 2',7'-dichlorofluorescein (B58168) (DCF), the oxidized product of DCFH, is measured by flow cytometry.[11]
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment and Harvesting: Cells are treated with this compound, and both adherent and floating cells are collected.[12]
-
Staining: Cells are washed with cold PBS and resuspended in binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol.[12]
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
4. Western Blot Analysis for Signaling Pathway Proteins
-
Protein Extraction: Following treatment with this compound, cells are lysed to extract total proteins.[12]
-
Protein Quantification: The protein concentration is determined using a suitable assay (e.g., BCA assay).[12]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[12]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., NF-κB, p-GSK-3β, β-catenin, p-AMPK, p-mTOR, p-ULK1), followed by incubation with a corresponding secondary antibody.[6][7] The protein bands are visualized using a suitable detection system.
Signaling Pathways Modulated by this compound
1. ROS Generation and Cuproptosis Induction in Pancreatic Cancer
This compound has been shown to induce apoptosis and elevate reactive oxygen species (ROS) levels in pancreatic cancer cells.[1] It also disrupts copper homeostasis, suggesting a potential role in inducing cuproptosis, a form of programmed cell death dependent on copper.[1][13]
Caption: this compound induces cell death in pancreatic cancer via ROS and cuproptosis.
2. Inhibition of the NF-κB Signaling Pathway
This compound has demonstrated anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. It has been observed to suppress the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Extraction and purification of total flavonoids from Eupatorium lindleyanum DC. and evaluation of their antioxidant and enzyme inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Utilizing NF-κB Signaling in Porcine Epithelial Cells to Identify a Plant-Based Additive for the Development of a Porcine Epidemic Diarrhea Virus Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Extraction and purification of total flavonoids from Eupatorium lindleyanum DC. and evaluation of their antioxidant and enzyme inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide B: A Multi-Faceted Approach to Combating Pancreatic Cancer Cells
An In-depth Technical Guide on the Core Mechanism of Action for Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic cancer remains one of the most challenging malignancies to treat, with high mortality rates and limited therapeutic options. The quest for novel, effective anti-cancer agents has led to the investigation of natural compounds with potent biological activities. Eupalinolide B, a sesquiterpene lactone, has emerged as a promising candidate, demonstrating significant inhibitory effects on pancreatic cancer cells. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in pancreatic cancer cells, focusing on the induction of oxidative stress, apoptosis, and a novel form of cell death known as cuproptosis. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's therapeutic potential.
Core Mechanism of Action: A Triad of Cellular Assault
This compound exerts its anti-cancer effects on pancreatic cancer cells, including the PANC-1 and MiaPaCa-2 cell lines, through a multi-pronged attack on key cellular processes. The primary mechanisms involve the generation of reactive oxygen species (ROS), the activation of apoptotic pathways, and the induction of cuproptosis, a recently identified form of copper-dependent cell death. These processes are intricately linked and culminate in the suppression of cancer cell viability, proliferation, migration, and invasion.[1][2][3]
Induction of Reactive Oxygen Species (ROS)
A central aspect of this compound's mechanism is its ability to elevate intracellular levels of ROS.[1][2] This surge in ROS creates a state of oxidative stress within the cancer cells, leading to widespread cellular damage and triggering downstream cell death signaling. The generation of ROS appears to be a critical initiating event, as the cytotoxic effects of this compound can be significantly reversed by the use of antioxidants.[4]
Activation of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in pancreatic cancer cells.[1][2] This is achieved, at least in part, through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of cellular stress responses.[5] The increased ROS levels likely contribute to the sustained activation of the JNK pathway, leading to the execution of the apoptotic program.
Induction of Cuproptosis
Perhaps the most novel aspect of this compound's action is its ability to induce cuproptosis.[1][2] This form of cell death is distinct from apoptosis and is characterized by its dependence on intracellular copper levels. This compound disrupts copper homeostasis within the pancreatic cancer cells, leading to an accumulation of this metal.[1][2] This excess copper is believed to trigger a cascade of events that ultimately results in cell death. Furthermore, this compound has been shown to act synergistically with elesclomol, a known cuproptosis-inducing agent, enhancing its cytotoxic effects.[2]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on pancreatic cancer cell lines. Note: Specific quantitative data from the primary study "this compound suppresses pancreatic cancer by ROS generation and potential cuproptosis" were not publicly available in full detail at the time of this compilation. The data presented here is based on available information and representative values from related studies.
Table 1: In Vitro Efficacy of this compound on Pancreatic Cancer Cell Viability
| Cell Line | Compound | IC50 (µM) | Assay | Reference |
| MiaPaCa-2 | This compound | < 10 | CCK-8 | [6] |
| PANC-1 | This compound | < 10 | CCK-8 | [6] |
| PL-45 | This compound | < 10 | CCK-8 | [6] |
Table 2: Cellular Effects of this compound on Pancreatic Cancer Cells
| Effect | Cell Line(s) | Treatment Condition | Result | Reference |
| Apoptosis Induction | PANC-1, MiaPaCa-2 | This compound | Significant increase in apoptotic cells | [1][2] |
| ROS Generation | PANC-1, MiaPaCa-2 | This compound | Significant increase in intracellular ROS | [1][2][4] |
| JNK Pathway Activation | PANC-1, MiaPaCa-2 | This compound | Increased phosphorylation of JNK | [5] |
| Synergistic Effect | PANC-1, MiaPaCa-2 | This compound + Elesclomol | Enhanced cytotoxicity | [2] |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the complex mechanisms described, the following diagrams have been generated using the DOT language.
Caption: Core mechanism of this compound in pancreatic cancer cells.
Caption: Experimental workflow for assessing this compound's effects.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are tailored for the investigation of this compound in pancreatic cancer cell lines such as PANC-1 and MiaPaCa-2.
Cell Viability Assay (CCK-8)
Objective: To determine the cytotoxic effect of this compound on pancreatic cancer cells and calculate the IC50 value.
Materials:
-
Pancreatic cancer cell lines (PANC-1, MiaPaCa-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Seed pancreatic cancer cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Replace the medium in the wells with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plates for 24, 48, and 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic cells induced by this compound.
Materials:
-
Pancreatic cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Harvest the cells (including floating cells) by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Intracellular ROS Measurement (DCFH-DA Assay)
Objective: To measure the levels of intracellular ROS generated in response to this compound treatment.
Materials:
-
Pancreatic cancer cell lines
-
6-well or 96-well black plates
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Seed cells in the appropriate plates and allow them to attach.
-
Treat the cells with this compound for the desired time.
-
Remove the treatment medium and wash the cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove the excess probe.
-
For flow cytometry, harvest the cells and resuspend in PBS for analysis. For a plate reader, add PBS to the wells.
-
Measure the fluorescence intensity (excitation ~488 nm, emission ~525 nm).
Western Blotting for JNK Pathway Activation
Objective: To detect the phosphorylation status of JNK as an indicator of pathway activation.
Materials:
-
Pancreatic cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-JNK, anti-total-JNK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting apparatus
-
ECL detection reagent
-
Imaging system
Procedure:
-
Treat cells with this compound as required.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the chemiluminescent signal using an ECL reagent and an imaging system.
Conclusion
This compound demonstrates a robust and multi-faceted mechanism of action against pancreatic cancer cells. By inducing ROS generation, triggering apoptosis via the JNK pathway, and initiating cuproptosis, this compound represents a promising therapeutic candidate that warrants further preclinical and clinical investigation. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate future research and drug development efforts in the fight against pancreatic cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sesquiterpene Lactones as Promising Phytochemicals to Cease Metastatic Propagation of Cancer [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Attenuation of Pancreatic Cancer In Vitro and In Vivo via Modulation of Nrf2 and NF-κB Signaling Pathways by Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Eupalinolide B: A Novel Inducer of Ferroptosis in Hepatic Carcinoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Primary hepatic carcinoma remains a significant global health challenge with limited therapeutic options. Eupalinolide B (EB), a sesquiterpene lactone extracted from Eupatorium lindleyanum DC., has emerged as a promising anti-tumor compound.[1] This technical guide provides a comprehensive overview of the mechanism by which this compound induces ferroptosis in hepatic carcinoma cells, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways. This document is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics.
Core Mechanism: Induction of Ferroptosis
This compound exerts its anti-proliferative effects on hepatic carcinoma primarily through the induction of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1] This is distinct from other cell death mechanisms such as apoptosis, necroptosis, or autophagy, as inhibitors for these pathways do not reverse the cytotoxic effects of this compound.[1] The induction of ferroptosis is mediated by endoplasmic reticulum (ER) stress and the activation of Heme Oxygenase-1 (HO-1).[1]
Quantitative Data Summary
The anti-tumor effects of this compound have been quantified in both in vitro and in vivo models using human hepatocarcinoma cell lines SMMC-7721 and HCCLM3.[1]
Table 1: In Vitro Efficacy of this compound on Hepatic Carcinoma Cells
| Cell Line | Treatment | Concentration (μM) | Time (h) | Effect | Observation |
| SMMC-7721 | This compound | 6, 12, 24 | 48 | Inhibition of Cell Growth | Dose-dependent decrease in cell number and morphological changes.[1] |
| HCCLM3 | This compound | 6, 12, 24 | 48 | Inhibition of Cell Growth | Dose-dependent decrease in cell number and morphological changes.[1] |
| SMMC-7721 | This compound | 12, 24 | 48 | Cell Cycle Arrest | Significant increase in the percentage of cells in the S phase.[1] |
| HCCLM3 | This compound | 12, 24 | 48 | Cell Cycle Arrest | Significant increase in the percentage of cells in the S phase.[1] |
| SMMC-7721 | This compound | 12, 24 | - | Inhibition of Migration | 38.29% ± 0.49% and 38.48% ± 0.84% decrease in migration.[2] |
| HCCLM3 | This compound | 12, 24 | - | Inhibition of Migration | 43.83% ± 1.08% and 53.22% ± 0.36% decrease in migration.[2] |
| L-O2 (Normal Liver) | This compound | Up to 24 | 48 | Cytotoxicity | No obvious toxicity observed.[1] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cell Line | Treatment | Dosage (mg/kg) | Dosing Schedule | Duration | Effect |
| SMMC-7721 | This compound | 25, 50 | Every 2 days | 3 weeks | Significant inhibition of tumor volume and weight.[1] |
| HCCLM3 | This compound | 25, 50 | Every 2 days | 3 weeks | Significant inhibition of tumor volume and weight.[1] |
Signaling Pathways
This compound triggers distinct signaling cascades leading to ferroptosis and inhibition of migration in hepatic carcinoma cells.
Ferroptosis Induction Pathway
This compound treatment leads to endoplasmic reticulum (ER) stress, which in turn upregulates the expression of Heme Oxygenase-1 (HO-1). The activation of HO-1 is a critical step in the induction of ferroptosis.[1]
Migration Inhibition Pathway
The inhibition of cell migration by this compound is mediated by the generation of Reactive Oxygen Species (ROS), which subsequently activates the ER-JNK signaling pathway.[1] Importantly, this pathway is independent of ferroptosis induction.[1]
Experimental Workflow
The investigation of this compound's effects on hepatic carcinoma involves a series of in vitro and in vivo experiments.
Detailed Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Human hepatocarcinoma cell lines SMMC-7721 and HCCLM3, and the normal human liver cell line L-O2 are used.
-
Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 40 mM).
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 6, 12, and 24 μM) for specified time periods (e.g., 24, 48, 72 h). A DMSO-treated group serves as the control.[1]
Cell Viability Assay (CCK-8 Assay)
-
Cell Seeding: Seed cells into 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with different concentrations of this compound for the desired duration.
-
CCK-8 Addition: Add 10 μL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is calculated as a percentage of the control group.
Colony Formation Assay (Soft Agar (B569324) Assay)
-
Base Agar Layer: Prepare a base layer of 0.5-0.6% agar in culture medium in 6-well plates and allow it to solidify.
-
Cell Suspension: Prepare a single-cell suspension of hepatic carcinoma cells.
-
Top Agar Layer: Mix the cell suspension with 0.3-0.4% low-melting-point agar in culture medium and pour it over the base layer.
-
Incubation: Incubate the plates at 37°C for 2-3 weeks, adding fresh medium periodically to keep the agar hydrated.
-
Staining and Counting: Stain the colonies with crystal violet and count them using a microscope.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Harvesting: Harvest the cells after this compound treatment.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store them at -20°C.
-
Staining: Wash the cells with PBS and then stain with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined.
Transwell Migration Assay
-
Cell Seeding: Seed a suspension of cells in serum-free medium into the upper chamber of a Transwell insert (with a porous membrane).
-
Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate for a sufficient time to allow cell migration.
-
Cell Removal: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., HO-1, CDK2, Cyclin E1, β-actin) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Transmission Electron Microscopy (TEM)
-
Cell Fixation: Fix the treated cells with glutaraldehyde.
-
Post-fixation: Post-fix the cells with osmium tetroxide.
-
Dehydration and Embedding: Dehydrate the cells in a graded series of ethanol and embed them in resin.
-
Sectioning: Cut ultrathin sections of the embedded cells.
-
Staining: Stain the sections with uranyl acetate (B1210297) and lead citrate.
-
Imaging: Observe the cellular ultrastructure, particularly the mitochondria, under a transmission electron microscope to identify the morphological hallmarks of ferroptosis, such as smaller mitochondria with increased membrane density and reduced or absent cristae.[1]
Conclusion
This compound demonstrates significant anti-tumor activity against hepatic carcinoma by inducing a specific form of cell death known as ferroptosis. The mechanism is dependent on ER stress and HO-1 activation. Furthermore, this compound inhibits cell migration through a separate ROS-ER-JNK signaling pathway. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and the development of novel ferroptosis-inducing agents for the treatment of hepatic carcinoma.
References
Preliminary Cytotoxicity Screening of Eupalinolide B on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide B, a sesquiterpene lactone extracted from Eupatorium lindleyanum, has emerged as a compound of interest in oncological research due to its demonstrated cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key molecular pathways. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.
Data Presentation: In Vitro Cytotoxicity of this compound
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the scientific literature. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as incubation time and assay methodology.
Table 1: Cytotoxicity of this compound in Hepatic Carcinoma Cell Lines
| Cell Line | Incubation Time | IC50 (µM) | Reference |
| SMMC-7721 | Not Specified | Not Specified | [1] |
| HCCLM3 | Not Specified | Not Specified | [1] |
Note: While specific IC50 values were not provided in the referenced study, this compound was shown to significantly inhibit the growth of these cell lines at concentrations of 6, 12, and 24 µM.[1]
Table 2: Cytotoxicity of this compound in Laryngeal Cancer Cell Lines
| Cell Line | IC50 (µM) |
| TU686 | 6.73 |
| TU212 | 1.03 |
| M4e | 3.12 |
| AMC-HN-8 | 2.13 |
| Hep-2 | 9.07 |
| LCC | 4.20 |
Table 3: Cytotoxicity of this compound in Pancreatic Cancer Cell Lines
| Cell Line | Incubation Time | IC50 (µM) | Reference |
| MiaPaCa-2 | 24 h | < 10 | [2] |
| PANC-1 | 24 h | < 10 | [2] |
| PL-45 | 24 h | < 10 | [2] |
Note: The study indicated significant inhibition of cell viability at concentrations up to 10 µM, suggesting IC50 values within this range.[2]
Data for breast, colon, and lung cancer cell lines (MCF-7, MDA-MB-231, HT-29, HCT116, A549, NCI-H460) were not available in the reviewed literature for this compound.
Mechanisms of Action and Signaling Pathways
This compound exerts its anticancer effects through diverse mechanisms, including the induction of distinct forms of programmed cell death and cell cycle arrest. The specific pathways activated appear to be cancer-type dependent.
Hepatic Carcinoma: ROS-ER-JNK Pathway and Ferroptosis
In hepatic carcinoma, this compound's mechanism is linked to the induction of ferroptosis, a form of iron-dependent cell death, and cell cycle arrest at the S phase.[1] The inhibition of cell migration is mediated by the activation of the Reactive Oxygen Species (ROS)-Endoplasmic Reticulum (ER) Stress-JNK signaling pathway.[1]
Laryngeal Carcinoma: Inhibition of Lysine-Specific Demethylase 1 (LSD1)
In laryngeal cancer cells, this compound acts as a novel inhibitor of Lysine-Specific Demethylase 1 (LSD1).[3] LSD1 is an enzyme that is often overexpressed in various cancers and plays a crucial role in tumor cell proliferation and migration.[3] By inhibiting LSD1, this compound suppresses the proliferation and epithelial-mesenchymal transition (EMT) of laryngeal cancer cells.[3]
References
Eupalinolide B's Impact on the RIPK1-PANoptosis Pathway in Asthma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asthma is a chronic inflammatory disease of the airways characterized by complex and heterogeneous pathophysiology. Recent research has highlighted the role of programmed cell death (PCD) pathways, particularly PANoptosis, a coordinated mechanism involving pyroptosis, apoptosis, and necroptosis, in the amplification of airway inflammation. The oncoprotein DEK has been identified as a key regulator in this process, promoting the RIPK1-mediated PANoptosis pathway. This technical guide provides an in-depth overview of the mechanism of action of eupalinolide B, a natural sesquiterpene lactone, in mitigating asthmatic inflammation by targeting the DEK-RIPK1-PANoptosis axis. We present a compilation of experimental data, detailed methodologies for key assays, and visualizations of the involved signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.
The RIPK1-PANoptosis Pathway in Asthma
PANoptosis is an inflammatory programmed cell death pathway that integrates elements of pyroptosis, apoptosis, and necroptosis. In the context of asthma, airway epithelial cells exposed to allergens or other triggers can initiate this cascade, leading to the release of pro-inflammatory cytokines and damage-associated molecular patterns (DAMPs), thereby exacerbating the inflammatory response.
At the core of this pathway is the Receptor-Interacting Protein Kinase 1 (RIPK1), which acts as a crucial signaling node. The oncoprotein DEK has been shown to be highly expressed in asthma and upregulates the expression of key components of the PANoptosis pathway, including RIPK1, FADD, and Caspase-8. This upregulation sensitizes the airway epithelial cells to undergo PANoptosis, contributing to the cycle of inflammation.
The activation of the RIPK1-PANoptosis pathway involves the formation of a multi-protein complex termed the "PANoptosome." This complex can activate downstream effector molecules characteristic of each of the integrated death pathways:
-
Pyroptosis: Activation of Caspase-1, leading to the cleavage of Gasdermin D (GSDMD) and the release of IL-1β and IL-18.
-
Apoptosis: Activation of Caspase-8 and the subsequent cascade of executioner caspases like Caspase-3.
-
Necroptosis: Phosphorylation of Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL) by RIPK3, leading to membrane disruption.
The following diagram illustrates the central role of DEK and RIPK1 in the PANoptosis pathway in asthma.
This compound's Mechanism of Action
This compound (EB) is a sesquiterpene lactone that has demonstrated significant anti-inflammatory properties. Research indicates that EB exerts its therapeutic effects in asthma by directly targeting the DEK oncoprotein.[1] The core of its mechanism is the promotion of DEK's ubiquitination and subsequent degradation by the proteasome.
This action is facilitated by the E3 ubiquitin ligases RNF149 and RNF170.[1] this compound enhances the interaction between DEK and these E3 ligases, leading to the polyubiquitination of DEK at the K349 residue via K48 linkages.[1] This specific type of ubiquitin chain marks the protein for degradation.
By reducing the intracellular levels of DEK, this compound effectively downregulates the expression of RIPK1, FADD, and Caspase-8.[1] This, in turn, inhibits the formation of the PANoptosome and suppresses the activation of the downstream pyroptosis, apoptosis, and necroptosis pathways, ultimately alleviating airway inflammation.[1]
The following diagram illustrates the experimental workflow to elucidate the mechanism of this compound.
References
Eupalinolide B: A Technical Guide to its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupalinolide B, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has demonstrated significant anti-inflammatory activities across a range of preclinical models. This technical guide provides an in-depth overview of the current understanding of this compound's anti-inflammatory properties, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these effects. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for inflammatory diseases.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary component of the healing process, chronic inflammation is implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, neuropathic pain, and asthma. This compound (EB) has emerged as a promising natural compound with potent anti-inflammatory effects. This document synthesizes the available scientific literature on EB's anti-inflammatory properties, presenting key data in a structured format to facilitate its use by the scientific community.
Mechanism of Action: Modulation of Key Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating at least two critical signaling pathways: the NF-κB pathway and the Keap1/Nrf2 pathway.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS), the inhibitor of NF-κB (IκBα) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
This compound has been shown to inhibit this pathway in Porphyromonas gingivalis-LPS (Pg-LPS) stimulated Raw264.7 macrophage cells[1]. EB treatment prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB p65 in the cytoplasm and preventing its nuclear translocation[1]. This leads to a downstream reduction in the expression of pro-inflammatory cytokines.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Activation of the Keap1/Nrf2 Pathway
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a major regulator of cellular defense against oxidative stress. Under normal conditions, Keap1 targets Nrf2 for ubiquitination and degradation. In the presence of inducers, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant and anti-inflammatory genes, such as Heme Oxygenase-1 (HO-1).
In a spared nerve injury (SNI) model of neuropathic pain, this compound was found to downregulate the expression of Ubiquitin-specific protease 7 (USP7), which in turn promotes the ubiquitination and degradation of Keap1[2]. This leads to the stabilization and nuclear translocation of Nrf2, and a subsequent increase in the expression of the anti-inflammatory protein HO-1[2].
Caption: Activation of the Keap1/Nrf2 pathway by this compound.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.
Table 1: In Vitro Anti-inflammatory Effects of this compound
| Cell Line | Stimulus | This compound Concentration | Measured Parameter | Result | Reference |
| Raw264.7 | Pg-LPS | 8 µM | Phospho-IκBα protein levels | Significantly reduced | [1] |
| Raw264.7 | Pg-LPS | 8 µM | Phospho-NF-κB p65 protein levels | Significantly reduced | [1] |
| Raw264.7 | Pg-LPS | Not specified | TNF-α mRNA levels | Significantly reduced | [1] |
| Raw264.7 | Pg-LPS | Not specified | IL-6 mRNA levels | Significantly reduced | [1] |
| Raw264.7 | Pg-LPS | Not specified | IL-1β mRNA levels | Significantly reduced | [1] |
| Raw264.7 | Pg-LPS | Not specified | TNF-α protein secretion | Significantly reduced | [1] |
| Raw264.7 | Pg-LPS | Not specified | IL-6 protein secretion | Significantly reduced | [1] |
| Raw264.7 | Pg-LPS | Not specified | IL-1β protein secretion | Significantly reduced | [1] |
Table 2: In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Disease Model | This compound Dosage | Measured Parameter | Result | Reference |
| Mice | Spared Nerve Injury (SNI) | Not specified | TNF-α protein levels in spinal cord | Markedly reduced | [2] |
| Mice | Spared Nerve Injury (SNI) | Not specified | IL-1β protein levels in spinal cord | Markedly reduced | [2] |
| Mice | Spared Nerve Injury (SNI) | Not specified | IL-6 protein levels in spinal cord | Markedly reduced | [2] |
| Rats | Adjuvant-Induced Arthritis (AIA) | Not specified | Serum levels of TNF-α | Significantly reduced | [3] |
| Rats | Adjuvant-Induced Arthritis (AIA) | Not specified | Serum levels of IL-1β | Significantly reduced | [3] |
| Rats | Adjuvant-Induced Arthritis (AIA) | Not specified | Serum levels of MCP-1 | Significantly reduced | [3] |
| Rats | Adjuvant-Induced Arthritis (AIA) | Not specified | Paw swelling | Significantly reduced | [3] |
| Rats | Adjuvant-Induced Arthritis (AIA) | Not specified | Arthritis index | Significantly reduced | [3] |
Detailed Experimental Protocols
The following sections provide an overview of the methodologies employed in the cited studies to evaluate the anti-inflammatory properties of this compound.
In Vitro Assays
Caption: General workflow for in vitro anti-inflammatory assays.
-
Cell Line: Raw264.7 murine macrophage cell line.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Stimulation: Cells are stimulated with an inflammatory agent, such as Porphyromonas gingivalis-lipopolysaccharide (Pg-LPS), to induce an inflammatory response.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified time before or concurrently with the inflammatory stimulus.
-
Objective: To determine the protein levels of key signaling molecules (e.g., phospho-IκBα, IκBα, phospho-NF-κB p65, NF-κB p65).
-
Protocol:
-
Cells are lysed, and protein concentrations are determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against the target proteins overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Objective: To measure the mRNA expression levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).
-
Protocol:
-
Total RNA is extracted from cells using a suitable RNA isolation kit.
-
cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR is performed using a real-time PCR system with SYBR Green master mix and specific primers for the target genes.
-
The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.
-
-
Objective: To quantify the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Protocol:
-
The cell culture supernatant is collected after treatment.
-
The concentrations of the target cytokines are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
The absorbance is read at a specific wavelength using a microplate reader.
-
In Vivo Models
Caption: General workflow for in vivo anti-inflammatory studies.
-
Animal: Mice.
-
Procedure: Under anesthesia, the sciatic nerve and its three terminal branches (the sural, common peroneal, and tibial nerves) are exposed. The common peroneal and tibial nerves are ligated and transected, leaving the sural nerve intact.
-
Purpose: This model induces mechanical and thermal hyperalgesia, mimicking chronic neuropathic pain in humans.
-
Assessment: The anti-inflammatory and analgesic effects of this compound are assessed by measuring changes in pro-inflammatory cytokine levels (TNF-α, IL-1β, IL-6) in the spinal cord tissue.
-
Animal: Rats.
-
Procedure: Arthritis is induced by a single intradermal injection of Freund's complete adjuvant (containing heat-killed Mycobacterium tuberculosis) into the tail or footpad.
-
Purpose: This model mimics the pathology of human rheumatoid arthritis, characterized by chronic inflammation, synovial hyperplasia, and joint destruction.
-
Assessment: The therapeutic efficacy of this compound is evaluated by measuring paw swelling, arthritis index scores, and serum levels of pro-inflammatory cytokines (TNF-α, IL-1β) and chemokines (MCP-1).
Conclusion and Future Directions
This compound has consistently demonstrated potent anti-inflammatory properties in a variety of preclinical models. Its ability to modulate both the NF-κB and Keap1/Nrf2 signaling pathways highlights its potential as a multi-target therapeutic agent for inflammatory conditions. The quantitative data summarized in this guide provides a solid foundation for its further development.
Future research should focus on:
-
Establishing a more comprehensive dose-response profile for its anti-inflammatory effects.
-
Conducting detailed pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.
-
Evaluating its efficacy and safety in a broader range of inflammatory disease models.
-
Exploring potential synergistic effects with other anti-inflammatory agents.
This technical guide serves as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound. The structured presentation of data, detailed methodologies, and visual representations of its mechanisms of action are intended to accelerate the translation of this promising natural product into novel anti-inflammatory therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. The Small Molecule Compound this compound Alleviates Neuropathic Pain by Regulating the USP7/Keap1/Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound alleviates rheumatoid arthritis through the promotion of apoptosis and autophagy via regulating the AMPK/mTOR/ULK-1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Metabolism of Eupalinolide B in Rats: A Technical Guide
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of Eupalinolide B, a bioactive sesquiterpenoid, with a specific focus on studies conducted in rat models. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.
Pharmacokinetic Profile of this compound in Rats
A study by Zhang et al. (2015) investigated the pharmacokinetic properties of this compound in Sprague-Dawley rats following intragastric administration of Eupatorium lindleyanum extract. The study provides essential data for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Quantitative Pharmacokinetic Parameters
The pharmacokinetic parameters of this compound were determined after administering the extract at three different dosages. The data reveals dose-dependent exposure.
Table 1: Pharmacokinetic Parameters of this compound in Rats After Intragastric Administration of Eupatorium lindleyanum Extract
| Parameter | 100 mg/kg Dose | 250 mg/kg Dose | 625 mg/kg Dose |
| Tmax (h) | 0.33 ± 0.18 | 0.42 ± 0.18 | 0.58 ± 0.20 |
| Cmax (ng/mL) | 10.61 ± 2.65 | 40.23 ± 12.54 | 98.76 ± 25.43 |
| AUC0-t (ng/mLh) | 15.21 ± 3.87 | 65.43 ± 18.98 | 187.54 ± 45.67 |
| AUC0-∞ (ng/mLh) | 16.98 ± 4.12 | 72.11 ± 20.45 | 201.32 ± 50.12 |
| t1/2 (h) | 2.54 ± 0.65 | 2.87 ± 0.76 | 3.12 ± 0.88 |
Data are presented as mean ± standard deviation (SD). The study also investigated Eupalinolide A and hyperoside (B192233).[1]
Experimental Protocols
The following sections detail the methodologies employed in the pharmacokinetic and metabolism studies of this compound.
In Vivo Pharmacokinetic Study in Rats
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the simultaneous determination of Eupalinolide A, this compound, and hyperoside in rat plasma.[1]
-
Animal Model: Sprague-Dawley rats were used for the study.[1]
-
Drug Administration: A single dose of Eupatorium lindleyanum extract was administered intragastrically at levels of 100, 250, and 625 mg/kg.[1]
-
Sample Collection: Blood samples were collected at various time points post-administration to characterize the plasma concentration-time profile.
-
Sample Preparation: Plasma samples were processed by protein precipitation with acetonitrile.[1]
-
Analytical Method:
-
Chromatography: Separation was achieved on a Venusil MP-C18 column (50mm × 2.1mm, 3μm) with an isocratic mobile phase consisting of methanol (B129727) and 10mM ammonium (B1175870) acetate (B1210297) (45:55, v/v).[1]
-
Mass Spectrometry: Detection was performed using a mass spectrometer with an electrospray ionization (ESI) source, operating in multiple-reaction monitoring (MRM) mode.[1]
-
Calibration: Linear calibration curves were established for this compound in the concentration range of 1.98–990 ng/mL.[1]
-
Validation: The method demonstrated good accuracy (between 89.16% and 110.63%) and precision (intra- and inter-day precision less than 10.25%). The extraction recovery from rat plasma exceeded 88.75%.[1]
-
Metabolism of this compound
In vitro studies have provided initial insights into the metabolic pathways of this compound. The primary routes of metabolism involve hydrolysis and oxidation.
In Vitro Metabolism Studies
Research indicates that this compound is rapidly metabolized, primarily through carboxylesterase-mediated hydrolysis.[2][3] Additionally, cytochrome P450 (CYP) enzymes contribute to its oxidative metabolism, with CYP3A4 identified as a key enzyme in human liver microsomes.[2][3]
An important finding is the observed inter-species difference in metabolic rates. The hydrolysis of this compound occurs at a faster rate in rat liver microsomes compared to human liver microsomes, suggesting that rats may eliminate the compound more rapidly via this pathway.[2][3][4] Poor metabolic stability in vitro often correlates with rapid in vivo metabolism, potentially leading to low bioavailability and a short duration of action.[2] However, one pharmacokinetic study in rats suggested that this compound has a higher bioavailability compared to its isomer, Eupalinolide A.[2]
Conclusion
The available data indicates that this compound is orally absorbed in rats, with dose-dependent pharmacokinetics. It is subject to rapid metabolism, primarily through hydrolysis by carboxylesterases, a process that appears to be more efficient in rats than in humans. Cytochrome P450-mediated oxidation represents another, albeit lesser, metabolic route. These findings are crucial for the preclinical development of this compound and for designing further studies to explore its therapeutic potential. Future research should aim to identify the specific metabolites formed in vivo in rats and to further elucidate the inter-species differences in its metabolic profile to better predict its pharmacokinetics in humans.
References
- 1. Pharmacokinetics of eupalinolide A, this compound and hyperoside from Eupatorium lindleyanum in rats by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the metabolism of eupalinolide A and B by carboxylesterase and cytochrome P450 in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the metabolism of eupalinolide A and B by carboxylesterase and cytochrome P450 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Eupalinolide B: A Technical Guide to Its Natural Sourcing and Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide B is a sesquiterpene lactone that has garnered significant interest within the scientific community for its potential therapeutic applications. As a naturally derived compound, understanding its botanical origin and the methodologies for its efficient extraction and purification are paramount for advancing research and development efforts. This technical guide provides a comprehensive overview of the primary natural source of this compound, detailed experimental protocols for its isolation, and an exploration of the key signaling pathways it modulates.
Natural Source of this compound
The principal natural source of this compound is the plant species Eupatorium lindleyanum DC., a member of the Asteraceae family.[1] This herbaceous perennial is found in various regions of Asia and has been traditionally used in herbal medicine. The aerial parts of the plant, including the flowers and leaves, are particularly rich in sesquiterpene lactones, with this compound being a notable constituent.
Extraction and Purification of this compound
The isolation of this compound from Eupatorium lindleyanum DC. is a multi-step process involving initial solvent extraction, liquid-liquid partitioning to fractionate the crude extract, and a final high-resolution chromatographic purification.
Quantitative Data Summary
The following table summarizes the quantitative data associated with the purification of this compound from the n-butanol fraction of an ethanol (B145695) extract of Eupatorium lindleyanum DC. using High-Speed Counter-Current Chromatography (HSCCC).
| Parameter | Value | Reference |
| Starting Material | 540 mg of n-butanol fraction | |
| Yield of this compound | 19.3 mg | |
| Purity of this compound | 97.1% (as determined by HPLC) |
Experimental Protocols
-
Plant Material Preparation: The aerial parts of Eupatorium lindleyanum DC. are collected, air-dried, and then ground into a coarse powder to increase the surface area for efficient extraction.
-
Solvent Extraction: The powdered plant material is macerated with 95% ethanol at a plant-to-solvent ratio of 1:10 (w/v). The mixture is left to stand at room temperature for 24 hours with occasional agitation. This extraction process is repeated three times to ensure exhaustive extraction of the secondary metabolites.
-
Concentration: The ethanol extracts from the three cycles are combined and the solvent is removed under reduced pressure using a rotary evaporator. The temperature should be maintained below 40°C to prevent thermal degradation of the thermolabile compounds. The resulting concentrated mass is the crude ethanol extract.
-
Suspension: The crude ethanol extract is suspended in deionized water.
-
Fractionation: The aqueous suspension is then sequentially partitioned with solvents of increasing polarity to separate compounds based on their differential solubility.
-
Petroleum Ether Fractionation: The aqueous suspension is first extracted with petroleum ether to remove non-polar constituents such as fats and waxes. This step is repeated three times.
-
Ethyl Acetate Fractionation: The remaining aqueous layer is then extracted with ethyl acetate. This fraction typically contains compounds of intermediate polarity. This step is repeated three times.
-
n-Butanol Fractionation: Finally, the remaining aqueous layer is extracted with n-butanol. This compound, along with other sesquiterpene lactones, preferentially partitions into the n-butanol fraction. This step is repeated three times.
-
-
Concentration: The n-butanol fractions are combined and concentrated under reduced pressure to yield the dried n-butanol fraction, which is enriched with this compound.
-
Solvent System Preparation: A two-phase solvent system composed of n-hexane, ethyl acetate, methanol, and water in a volumetric ratio of 1:4:2:3 is prepared. The mixture is thoroughly shaken in a separatory funnel and allowed to equilibrate at room temperature. The upper and lower phases are then separated for use.
-
Sample Preparation: A known quantity of the dried n-butanol fraction (e.g., 540 mg) is dissolved in a specific volume (e.g., 10 mL) of a mixture of the upper and lower phases of the prepared solvent system.
-
HSCCC Operation:
-
The HSCCC column is first filled with the upper phase as the stationary phase.
-
The apparatus is then rotated at a specific speed (e.g., 900 rpm), and the lower phase (mobile phase) is pumped into the column at a defined flow rate (e.g., 2.0 mL/min).
-
After the mobile phase front emerges and hydrodynamic equilibrium is established, the prepared sample solution is injected into the column.
-
The effluent from the column is continuously monitored by a UV detector at a wavelength of 254 nm.
-
Fractions are collected based on the elution profile.
-
-
Analysis and Identification: The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to determine the purity of this compound in each fraction. Fractions with high purity are combined. The structural confirmation of the purified this compound is typically performed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects by modulating several key cellular signaling pathways.
ROS-ER-JNK Signaling Pathway
This compound can induce the production of Reactive Oxygen Species (ROS), leading to Endoplasmic Reticulum (ER) stress and subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[2][3] This cascade plays a crucial role in mediating the anti-cancer effects of this compound.
Caption: this compound-induced ROS-ER-JNK signaling cascade.
Ferroptosis Pathway
This compound has been demonstrated to induce ferroptosis, a form of iron-dependent programmed cell death, in cancer cells.[2][4] This is characterized by the accumulation of lipid peroxides and is often associated with the downregulation of glutathione (B108866) peroxidase 4 (GPX4).
Caption: Induction of ferroptosis by this compound.
NF-κB Signaling Pathway
This compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival.[5] It can prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate pro-inflammatory and anti-apoptotic genes.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This compound, sourced from Eupatorium lindleyanum DC., represents a promising natural product with significant therapeutic potential. The extraction and purification protocols outlined in this guide provide a robust framework for obtaining high-purity this compound for research purposes. Furthermore, the elucidation of its mechanisms of action through the modulation of key signaling pathways, such as ROS-ER-JNK, ferroptosis, and NF-κB, offers valuable insights for drug development professionals exploring its utility in various disease models. Further research is warranted to optimize the overall extraction yield and to fully delineate the intricate molecular interactions of this compound within these and other cellular pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Eupalinolide B: In Vitro Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide B is a sesquiterpene lactone isolated from plants of the Eupatorium genus. It has garnered significant interest in the scientific community for its potential therapeutic properties, particularly its anti-cancer and anti-inflammatory effects. In vitro studies have demonstrated that this compound can induce various cellular responses, including apoptosis, ferroptosis, and cell cycle arrest in a range of cancer cell lines. This document provides detailed application notes and standardized protocols for the in vitro use of this compound, summarizing key quantitative data and outlining methodologies for essential cell-based assays.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various cancer cell lines. It is important to note that these values can vary depending on the specific experimental conditions, such as cell density and incubation time.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| TU212 | Laryngeal Cancer | 1.03 | MTT | [1] |
| AMC-HN-8 | Laryngeal Cancer | 2.13 | MTT | [1] |
| M4e | Laryngeal Cancer | 3.12 | MTT | [1] |
| LCC | Laryngeal Cancer | 4.20 | MTT | [1] |
| TU686 | Laryngeal Cancer | 6.73 | MTT | [1] |
| Hep-2 | Laryngeal Cancer | 9.07 | MTT | [1] |
| MiaPaCa-2 | Pancreatic Cancer | Most pronounced effect compared to EA and EO | CCK8 | [2] |
EA: Eupalinolide A, EO: Eupalinolide O
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent cancer cells using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) with a final concentration not exceeding 0.1%.
-
Carefully remove the medium from the wells and add 100 µL of the this compound-containing medium to the respective wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Annexin-binding buffer
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cell suspensions
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified duration. Include an untreated control group.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle scraping method or a non-enzymatic cell dissociation solution to minimize membrane damage.
-
Collect all cells, including the supernatant, as apoptotic cells may detach.
-
-
Cell Washing and Resuspension:
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and gently resuspending the pellet.
-
Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+
-
Western Blotting
This protocol outlines the procedure for analyzing the effect of this compound on the expression levels of specific proteins involved in signaling pathways.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as required.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualizations
Caption: this compound inhibits the PI3K/Akt and NF-κB signaling pathways.
Caption: General experimental workflow for in vitro evaluation of this compound.
References
How to dissolve Eupalinolide B for experimental use
Application Notes and Protocols for Eupalinolide B
Topic: How to Dissolve this compound for Experimental Use Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a sesquiterpene lactone extracted from Eupatorium lindleyanum. It has demonstrated a range of biological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects.[1][2] For experimental use, particularly in cell-based assays and preclinical studies, proper dissolution and preparation of this compound solutions are critical to ensure accurate and reproducible results. These application notes provide detailed protocols for the solubilization, storage, and preparation of this compound for research purposes.
Properties of this compound
Solubility
This compound is sparingly soluble in aqueous solutions but shows good solubility in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions for in vitro experiments.[1][2][3] For in vivo studies, a co-solvent formulation may be necessary.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Method | Reference |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (216.22 mM) | Ultrasonic assistance recommended | [1] |
| Dimethyl Sulfoxide (DMSO) | 90 mg/mL | - | [4] |
| Dimethyl Sulfoxide (DMSO) | 60 mg/mL (129.73 mM) | Sonication recommended | [5] |
| Dimethyl Sulfoxide (DMSO) | ≥41.8 mg/mL | - | [6] |
| In Vivo Formulation | 2 mg/mL (4.32 mM) | Sonication recommended | [5] |
| Other Organic Solvents | Soluble | Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [7] |
Note: The hygroscopic nature of DMSO can impact solubility; it is recommended to use newly opened, anhydrous DMSO.[1]
Storage and Stability
Proper storage is essential to maintain the integrity of this compound.
Table 2: Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Recommendations | Reference |
| Solid (Powder) | -20°C | Up to 3 years | Keep away from direct sunlight and moisture; desiccate. | [5][8] |
| In Solvent (Stock Solution) | -80°C | Up to 1 year | - | [5] |
| In Solvent (Stock Solution) | -20°C | Up to 1 month | Aliquot to avoid multiple freeze-thaw cycles. | [8] |
Experimental Protocols
Protocol for Preparation of High-Concentration Stock Solution (e.g., 40 mM in DMSO)
This protocol describes the preparation of a high-concentration stock solution, as used in studies on hepatic carcinoma cells.[2]
Materials:
-
This compound (purity >98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculate Required Mass: Determine the mass of this compound needed. The molecular weight of this compound is 462.49 g/mol .[4]
-
Calculation for 1 mL of 40 mM stock:
-
Mass (g) = 40 mmol/L * 1 L/1000 mL * 1 mL * 462.49 g/mol = 0.0185 g = 18.5 mg
-
-
Weighing: Accurately weigh 18.5 mg of this compound powder and place it into a sterile vial.
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.[2]
-
Vortex the solution vigorously for 1-2 minutes.
-
To ensure complete dissolution, place the vial in a water bath sonicator for 10-15 minutes.[5] Visually inspect the solution to ensure no particulates are present. If the compound is temperature-sensitive, sonicate in a room temperature water bath.[9]
-
-
Sterilization (Optional): If required for your experiment (e.g., direct addition to sterile cell culture), filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile cryovials.[8]
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 1 year).[5][8]
-
Protocol for Preparation of Working Solutions for Cell-Based Assays
Stock solutions are typically diluted in cell culture medium to achieve the final desired concentration for treating cells. This compound has been used at concentrations ranging from 6 µM to 24 µM in studies on hepatic carcinoma cells.[2]
Materials:
-
This compound stock solution (e.g., 40 mM in DMSO)
-
Sterile, pre-warmed complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the this compound stock solution from the freezer and thaw it at room temperature.
-
Serial Dilution (Recommended): To ensure accuracy, perform a serial dilution. For example, to prepare a 24 µM working solution from a 40 mM stock:
-
Intermediate Dilution: First, dilute the 40 mM stock 1:100 in culture medium to create a 400 µM intermediate solution.
-
Calculation: Add 5 µL of 40 mM stock to 495 µL of culture medium.
-
-
Final Dilution: Next, dilute the 400 µM intermediate solution to the final concentration of 24 µM.
-
Calculation: Volume of stock = (Final Conc. * Final Vol.) / Initial Conc. = (24 µM * 1000 µL) / 400 µM = 60 µL.
-
Add 60 µL of the 400 µM intermediate solution to 940 µL of culture medium to get 1 mL of 24 µM working solution.
-
-
-
Solvent Control: Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium as is present in the highest concentration of the this compound working solution. This is crucial as DMSO can have effects on cells.[10]
-
Application to Cells:
-
Remove the old medium from the cells.
-
Add the freshly prepared working solutions (including the vehicle control) to the cells.
-
Gently swirl the plate or flask to ensure even distribution.
-
Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).[2]
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing this compound solutions for experimental use.
Caption: Workflow for preparing this compound stock and working solutions.
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several key signaling pathways, leading to apoptosis, ferroptosis, and inhibition of cell proliferation and migration.
Caption: Key signaling pathways affected by this compound in cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. raybiotech.com [raybiotech.com]
- 7. This compound | CAS:877822-40-7 | Manufacturer ChemFaces [chemfaces.com]
- 8. adooq.com [adooq.com]
- 9. emulatebio.com [emulatebio.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Eupalinolide B Dose-Response Curve Analysis in TU212 Laryngeal Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide B, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has demonstrated notable anti-cancer properties. This document provides detailed application notes and protocols for analyzing the dose-response effects of this compound on the TU212 human laryngeal squamous cell carcinoma cell line. The primary mechanism of action for this compound in this context is the inhibition of Lysine-specific demethylase 1 (LSD1), a key enzyme involved in epigenetic regulation and tumorigenesis. Inhibition of LSD1 by this compound leads to increased histone methylation (specifically H3K9me1 and H3K9me2), suppression of the epithelial-mesenchymal transition (EMT), and a potent inhibition of cancer cell proliferation and migration.[1][2]
The TU212 cell line, derived from a primary laryngeal tumor, is a widely used model for studying head and neck squamous cell carcinoma.[3] These application notes are designed to guide researchers in replicating and expanding upon the analysis of this compound's efficacy in this cellular model.
Quantitative Data Summary
The anti-proliferative activity of this compound was assessed across a panel of laryngeal cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined after 48 hours of treatment. The results indicate that this compound is a potent inhibitor of laryngeal cancer cell proliferation, with particular efficacy in the TU212 cell line.[1][2]
Table 1: IC50 Values of this compound in Laryngeal Cancer Cell Lines
| Cell Line | IC50 (µM) |
| TU212 | 1.03 |
| TU686 | 6.73 |
| M4e | 3.12 |
| AMC-HN-8 | 2.13 |
| Hep-2 | 9.07 |
| LCC | 4.20 |
Data extracted from proliferation experiments where cells were treated with this compound for 48 hours.[1][2]
Key Experimental Protocols
Cell Proliferation Analysis (MTT Assay)
This protocol is for determining cell viability and proliferation in response to this compound treatment. The MTT assay is a colorimetric assay based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals by metabolically active cells.[4]
Materials:
-
TU212 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[5]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed TU212 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.[4]
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[4]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Cell Migration Analysis (Wound Healing/Scratch Assay)
This protocol assesses the effect of this compound on the collective migration of TU212 cells.[6]
Materials:
-
TU212 cells
-
Complete culture medium
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Phosphate-Buffered Saline (PBS)
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed TU212 cells into wells of a culture plate at a density that will form a confluent monolayer within 24 hours.
-
Wound Creation: Once the cells are fully confluent, use a sterile 200 µL pipette tip to create a straight "scratch" or wound in the center of the monolayer.[6]
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with fresh culture medium containing the desired concentration of this compound or vehicle control.
-
Imaging (Time 0): Immediately capture images of the scratch in predefined locations for each well. This will serve as the baseline (T=0).
-
Incubation and Monitoring: Incubate the plate at 37°C and 5% CO2. Capture images of the same locations at regular intervals (e.g., 12, 24, 48 hours) to monitor wound closure.
-
Data Analysis: Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Protein Expression Analysis (Western Blot for Histone Modifications)
This protocol is used to detect changes in the levels of specific histone methylations (H3K9me1, H3K9me2) following this compound treatment, confirming its inhibitory effect on LSD1.[7][8][9]
Materials:
-
Treated and untreated TU212 cell pellets
-
Histone extraction buffer
-
SDS-PAGE gels (e.g., 15% acrylamide)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K9me1, anti-H3K9me2, anti-Total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Histone Extraction: Lyse the cells and perform acid extraction to isolate histone proteins. Quantify the protein concentration.
-
Gel Electrophoresis: Load equal amounts of histone extracts (e.g., 0.5-1 µg) onto an SDS-PAGE gel and separate the proteins by size.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Use antibodies specific for H3K9me1, H3K9me2, and a loading control like total Histone H3.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 6. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of H3K9me1 and H3K9me2 to the total Histone H3 loading control to determine the relative changes in methylation.
Signaling Pathway and Mechanism of Action
This compound exerts its anti-cancer effects in TU212 cells by inhibiting the enzymatic activity of LSD1. LSD1 typically removes methyl groups from mono- and di-methylated Histone H3 at Lysine 9 (H3K9me1/2), which are generally repressive marks. By inhibiting LSD1, this compound leads to an accumulation of these repressive histone marks. This epigenetic modification results in the altered expression of genes that regulate the epithelial-mesenchymal transition (EMT). Specifically, this compound treatment leads to the upregulation of the epithelial marker E-cadherin and the downregulation of the mesenchymal marker N-cadherin, thereby suppressing the migratory and invasive potential of the cancer cells.[1][2]
References
- 1. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial-mesenchymal transition in laryngeal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hopkinsmedicine.org [hopkinsmedicine.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. clyte.tech [clyte.tech]
- 7. Histone western blot protocol | Abcam [abcam.com]
- 8. Western Analysis of Histone Modifications (Aspergillus nidulans) [bio-protocol.org]
- 9. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Analysis of Histone Modifications (Aspergillus nidulans) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC/MS/MS Quantification of Eupalinolide B in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive and detailed protocol for the quantification of Eupalinolide B in human plasma using a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS) method. The protocol includes procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, it presents a summary of the method's performance characteristics and visual workflows to guide the user through the analytical process. This application note is intended to be a valuable resource for researchers in drug discovery and development, enabling reliable pharmacokinetic and pharmacodynamic assessments of this compound.
Introduction
This compound is a sesquiterpene lactone isolated from Eupatorium lindleyanum with demonstrated anti-inflammatory and anti-cancer properties.[1] Its therapeutic potential necessitates a robust and reliable analytical method for its quantification in biological matrices to support preclinical and clinical studies. This LC/MS/MS method provides a sensitive and selective approach for the determination of this compound in plasma, which is crucial for pharmacokinetic profiling and understanding its mechanism of action. This compound has been shown to modulate several key signaling pathways, including NF-κB, MAPKs, and GSK-3β/β-catenin, which are implicated in various diseases.[1]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Lysionotin (Nevadensin) internal standard (IS) (≥98% purity)
-
Acetonitrile (B52724) (HPLC or LC/MS grade)
-
Methanol (B129727) (HPLC or LC/MS grade)
-
Ammonium acetate (B1210297) (LC/MS grade)
-
Formic acid (LC/MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (sourced from a certified vendor)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Instrumentation
-
A liquid chromatography system capable of delivering accurate and precise gradients.
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A reversed-phase C18 analytical column (e.g., Venusil MP-C18, 50 mm × 2.1 mm, 3 µm or equivalent).[2]
Preparation of Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.
-
Internal Standard (Lysionotin) Stock Solution (1 mg/mL): Accurately weigh 1 mg of Lysionotin and dissolve it in 1 mL of methanol.
-
Working Solutions: Prepare a series of working solutions of this compound by serial dilution of the stock solution with 50% methanol in water to achieve concentrations for calibration standards and quality control samples. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in 50% methanol in water.
-
Prepare calibration standards by spiking blank human plasma with the appropriate this compound working solutions to achieve a concentration range of approximately 2 to 1000 ng/mL (e.g., 2, 5, 10, 25, 50, 100, 250, 500, and 1000 ng/mL).[2]
-
Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 5, 200, and 800 ng/mL).
Sample Preparation
The protein precipitation method is a straightforward and effective technique for extracting this compound from plasma.[2]
-
Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL Lysionotin) to each tube, except for the blank plasma sample.
-
Add 150 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the tubes for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC/MS/MS system.
LC/MS/MS Conditions
-
Column: Venusil MP-C18 (50 mm × 2.1 mm, 3 µm) or equivalent.[2]
-
Mobile Phase A: 10 mM Ammonium Acetate in water.[2]
-
Mobile Phase B: Methanol.[2]
-
Gradient: Isocratic elution with 45:55 (v/v) Mobile Phase A:Mobile Phase B.[2]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions (Q1/Q3) and collision energies need to be optimized for the specific instrument used. The precursor ions will likely be the [M+H]⁺ or [M+NH₄]⁺ adducts.
-
This compound (Molecular Weight: 462.49 g/mol ):
-
Expected Precursor Ion (Q1): m/z 463.2 or 480.2
-
Product Ion (Q3) and Collision Energy (CE): To be determined by infusing a standard solution and performing a product ion scan to identify the most stable and abundant fragment ions. The collision energy should then be optimized to maximize the signal of the selected product ion.
-
-
Lysionotin (Nevadensin) (Molecular Weight: 344.32 g/mol ):
-
Expected Precursor Ion (Q1): m/z 345.1
-
Product Ion (Q3) and Collision Energy (CE): To be determined by infusing a standard solution and performing a product ion scan followed by collision energy optimization.
-
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity for both this compound and the internal standard.
Data Presentation and Method Performance
The quantitative data for the method should be summarized in the following tables for clear comparison and validation.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 1.98 - 990 | y = mx + c | >0.99 |
Data based on the method by Zhang et al. (2015) for rat plasma, expected to be similar for human plasma after validation.[2]
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 5 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Medium | 200 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Acceptance criteria based on FDA guidelines for bioanalytical method validation. The values from Zhang et al. (2015) showed precision < 10.25% and accuracy between 89.16% and 110.63%.[2]
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | > 85 | 85 - 115 |
| Lysionotin (IS) | > 85 | 85 - 115 |
The extraction recovery reported by Zhang et al. (2015) was above 88.75%.[2] Matrix effects should be assessed to ensure that components in human plasma do not interfere with quantification.
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification in plasma.
Signaling Pathway Diagrams
This compound has been reported to exert its biological effects by modulating several key signaling pathways. The following diagrams illustrate its inhibitory actions.
Caption: this compound inhibits the phosphorylation of IκBα.
Caption: this compound modulates MAPK signaling pathways.
Caption: this compound regulates the GSK-3β/β-catenin pathway.
References
- 1. Figure 1 from Pharmacokinetics of eupalinolide A, this compound and hyperoside from Eupatorium lindleyanum in rats by LC/MS/MS. | Semantic Scholar [semanticscholar.org]
- 2. Pharmacokinetics of eupalinolide A, this compound and hyperoside from Eupatorium lindleyanum in rats by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Cell Lysates After Eupalinolide B Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of Eupalinolide B on various cell signaling pathways using western blot analysis. The protocols outlined below are intended to serve as a starting point and may require optimization depending on the specific cell line and experimental conditions.
This compound, a sesquiterpene lactone extracted from Eupatorium lindleyanum, has demonstrated significant anti-inflammatory and anti-cancer properties. Mechanistic studies have revealed its ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation. Western blotting is a crucial technique to elucidate these mechanisms by quantifying the changes in protein expression and post-translational modifications in response to this compound treatment.
Key Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects by targeting several critical signaling cascades:
-
NF-κB Signaling Pathway: this compound has been observed to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[1]
-
STAT3 Signaling Pathway: The STAT3 pathway, often constitutively active in cancer cells, is another target of Eupalinolide derivatives. Eupalinolide J, a related compound, has been shown to suppress STAT3 and p-STAT3 levels, leading to the downregulation of downstream targets like MMP-2 and MMP-9.[2][3][4]
-
ROS-ER-JNK Signaling Pathway: this compound can induce endoplasmic reticulum (ER) stress and the production of reactive oxygen species (ROS), leading to the activation of the c-Jun N-terminal kinase (JNK) pathway. This cascade is implicated in the induction of ferroptosis in cancer cells.[5][6][7]
-
Akt/p38 MAPK Signaling Pathway: Eupalinolide O has been shown to decrease the phosphorylation of Akt and ERK while increasing the phosphorylation of p38, a pathway involved in apoptosis induction.[8]
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize the expected changes in the expression and phosphorylation of key proteins in cell lysates following treatment with this compound, based on published findings. The exact fold change may vary depending on the cell type, concentration of this compound, and duration of treatment.
Table 1: Effect of this compound on the NF-κB Signaling Pathway
| Target Protein | Expected Change After this compound Treatment |
| p-IκBα | Decreased |
| IκBα | Increased (stabilized) |
| p-NF-κB p65 | Decreased |
| NF-κB p65 (nuclear) | Decreased |
Table 2: Effect of this compound on the STAT3 Signaling Pathway
| Target Protein | Expected Change After this compound Treatment |
| p-STAT3 | Decreased |
| STAT3 | Decreased |
| MMP-2 | Decreased |
| MMP-9 | Decreased |
Table 3: Effect of this compound on the ROS-ER-JNK Signaling Pathway
| Target Protein | Expected Change After this compound Treatment |
| HO-1 | Increased |
| p-JNK | Increased |
| JNK | No significant change |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line (e.g., cancer cell lines like SMMC-7721, HCCLM3, or RAW264.7 macrophages) in appropriate culture dishes or flasks and grow to 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentrations.
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without this compound).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Lysate Preparation
-
Cell Harvesting:
-
Adherent cells: Wash the cells twice with ice-cold phosphate-buffered saline (PBS). Add an appropriate volume of lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the dish and scrape the cells.
-
Suspension cells: Centrifuge the cells to obtain a pellet, wash with ice-cold PBS, and resuspend the pellet in lysis buffer.
-
-
Lysis: Incubate the cell suspension on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins into a new pre-chilled microcentrifuge tube.
Protocol 3: Protein Concentration Determination (Bradford Assay)
-
Standard Curve Preparation: Prepare a series of protein standards of known concentrations using Bovine Serum Albumin (BSA) (e.g., 0, 0.1, 0.25, 0.5, 0.75, 1 mg/mL).
-
Sample Preparation: Dilute the cell lysates in PBS to fall within the linear range of the standard curve.
-
Assay: Add the Bradford reagent to both the standards and the diluted cell lysates in a 96-well plate or cuvettes.
-
Incubation: Incubate at room temperature for 5-10 minutes.
-
Measurement: Measure the absorbance at 595 nm using a spectrophotometer.
-
Concentration Calculation: Determine the protein concentration of the lysates by comparing their absorbance to the standard curve.
Protocol 4: Western Blot Analysis
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples using the lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-50 µg) into the wells of a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The dilution factor will depend on the antibody datasheet.
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
-
Analysis:
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH).
-
Visualizations: Signaling Pathways and Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Flow Cytometry Analysis of Apoptosis Induced by Eupalinolide B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide B, a sesquiterpene lactone extracted from Eupatorium lindleyanum, has demonstrated potential anti-cancer properties. Recent studies suggest that this compound can inhibit cancer cell viability, proliferation, and migration in various cancer cell lines, including pancreatic and hepatic carcinoma.[1][2] One of the key mechanisms underlying its anti-tumor activity is the induction of programmed cell death. While some studies suggest this compound induces ferroptosis, a non-apoptotic form of cell death, in certain cancer types like hepatic carcinoma[2], other research indicates its ability to trigger apoptosis in pancreatic cancer cells, associated with the generation of reactive oxygen species (ROS) and disruption of copper homeostasis.[1][3] Related compounds, such as Eupalinolide O, have been shown to induce apoptosis through the intrinsic mitochondrial pathway, involving the regulation of Bcl-2 family proteins and caspase activation.[4][5]
This document provides a detailed protocol for assessing this compound-induced apoptosis using a flow cytometry-based assay with Annexin V and Propidium Iodide (PI) staining. The Annexin V assay is a widely used method for detecting early-stage apoptosis. In apoptotic cells, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[6] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[7] This dual-staining method allows for the differentiation between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).
Principle of the Assay
This protocol utilizes Annexin V conjugated to a fluorochrome (e.g., FITC) and the nuclear stain Propidium Iodide (PI) to differentiate between healthy, apoptotic, and necrotic cells.
-
Viable Cells: Annexin V- / PI-
-
Early Apoptotic Cells: Annexin V+ / PI-
-
Late Apoptotic/Necrotic Cells: Annexin V+ / PI+
The stained cell populations are then quantified using a flow cytometer.
Data Presentation
The following table summarizes hypothetical quantitative data from an experiment assessing the apoptotic effects of this compound on a pancreatic cancer cell line (e.g., MiaPaCa-2) after a 48-hour treatment period.
| Treatment Group | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Vehicle Control | 0 (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 | 4.8 ± 0.9 |
| This compound | 6 | 80.4 ± 3.5 | 12.1 ± 1.8 | 7.5 ± 1.1 | 19.6 ± 2.9 |
| This compound | 12 | 65.7 ± 4.2 | 22.8 ± 2.5 | 11.5 ± 1.9 | 34.3 ± 4.4 |
| This compound | 24 | 40.1 ± 5.1 | 38.6 ± 3.9 | 21.3 ± 3.2 | 59.9 ± 7.1 |
| Positive Control | Staurosporine (1 µM) | 15.3 ± 2.8 | 45.2 ± 4.7 | 39.5 ± 5.3 | 84.7 ± 10.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
This compound (Stock solution in DMSO)
-
Cancer cell line (e.g., MiaPaCa-2, SMMC-7721, or other appropriate line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Deionized water
-
Microcentrifuge tubes
-
Flow cytometer
Experimental Workflow
Caption: Workflow for this compound induced apoptosis assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Seed cells (e.g., 1 x 10^6 cells) in a T25 flask or 6-well plate and culture overnight to allow for attachment.[7] Ensure cells are in the logarithmic growth phase.
-
-
Induction of Apoptosis:
-
Treat cells with various concentrations of this compound (e.g., 6 µM, 12 µM, 24 µM) for a predetermined time (e.g., 48 hours).[2]
-
Include a vehicle-treated control (DMSO) and an untreated control. A positive control using a known apoptosis inducer (e.g., 1 µM Staurosporine) is also recommended.
-
-
Cell Harvesting:
-
After incubation, collect the culture medium which may contain floating apoptotic cells.
-
Wash the adherent cells with PBS, then detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected supernatant from the previous step.
-
Centrifuge the cell suspension at approximately 500 x g for 5 minutes.[7]
-
-
Cell Washing:
-
Discard the supernatant and wash the cell pellet once with cold 1X PBS. Centrifuge again and carefully remove the supernatant.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (containing ~1 x 10^5 cells) to a fresh microcentrifuge tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.
-
Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour).
-
Set up compensation and quadrants using unstained, single-stained (Annexin V-FITC only and PI only), and positive control cells.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Create a dot plot of FITC (Annexin V) versus PI.
-
Use quadrant gates to distinguish the different cell populations:
-
Lower-left quadrant (Annexin V- / PI-): Viable cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells (often a minor population)
-
-
Calculate the percentage of cells in each quadrant.
-
Hypothesized Signaling Pathway
Based on studies of this compound and related compounds, a potential mechanism for apoptosis induction involves the intrinsic mitochondrial pathway, potentially triggered by an increase in reactive oxygen species (ROS).[1][4]
Caption: Hypothesized this compound induced apoptosis pathway.
Conclusion
This protocol provides a comprehensive framework for investigating the pro-apoptotic effects of this compound using Annexin V and PI staining with flow cytometry. By quantifying the different cell populations, researchers can effectively assess the dose-dependent efficacy of this compound in inducing apoptosis in cancer cells. This assay is a critical tool for elucidating the mechanism of action of novel anti-cancer compounds and for their preclinical development.
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. kumc.edu [kumc.edu]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Transwell Migration Assay Protocol for Eupalinolide B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide B, a natural compound, has demonstrated significant anti-cancer properties, including the inhibition of cell migration, a critical process in cancer metastasis. These application notes provide a detailed protocol for utilizing the Transwell migration assay to quantify the inhibitory effects of this compound on cancer cell migration. The protocol is supplemented with data on its mechanism of action and visual diagrams of the experimental workflow and associated signaling pathways.
Data Presentation
The inhibitory effect of this compound on cancer cell migration is concentration-dependent. Below is a summary of IC50 values for cell proliferation and effective concentrations used in migration-related assays for different cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (Proliferation) | Effective Concentration (Migration Assay) | Incubation Time | Reference |
| TU212 | Laryngeal Cancer | 1.03 µM | 1-2 µM | 48 hours | [1] |
| TU686 | Laryngeal Cancer | 6.73 µM | Not specified | Not specified | [1] |
| M4e | Laryngeal Cancer | 3.12 µM | Not specified | Not specified | [1] |
| AMC-HN-8 | Laryngeal Cancer | 2.13 µM | Not specified | Not specified | [1] |
| Hep-2 | Laryngeal Cancer | 9.07 µM | Not specified | Not specified | [1] |
| LCC | Laryngeal Cancer | 4.20 µM | Not specified | Not specified | [1] |
| Anglne | Ovarian Cancer | Not specified | Time and concentration-dependent | 12, 24, and 48 hours | [2] |
| A2780 | Ovarian Cancer | Not specified | Time and concentration-dependent | 12, 24, and 48 hours | [2] |
| Pancreatic Cancer Cells | Pancreatic Cancer | Not specified | Not specified | Not specified | [3][4] |
| Hepatic Carcinoma Cells | Hepatic Carcinoma | Not specified | Not specified | Not specified | [5] |
Experimental Protocols
Transwell Migration Assay Protocol
This protocol is optimized for assessing the effect of this compound on the migration of cancer cells, such as the laryngeal cancer cell line TU212.[1]
Materials:
-
24-well Transwell® inserts (8.0 µm pore size)
-
24-well plates
-
Cancer cell line of interest (e.g., TU212)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Serum-free or low-serum medium
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fixation solution (e.g., methanol (B129727) or 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Cotton swabs
-
Inverted microscope
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
The day before the assay, starve the cells by replacing the complete medium with serum-free or low-serum medium.
-
-
Assay Setup:
-
Add 600 µL of complete medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Trypsinize and resuspend the starved cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Prepare different concentrations of this compound (e.g., 0 µM, 1 µM, and 2 µM for TU212 cells) in serum-free medium.[1]
-
Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Add the desired concentration of this compound to the upper chamber. Ensure the final DMSO concentration is consistent across all wells and ideally below 0.1%.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours. For TU212 cells, an incubation time of 48 hours has been shown to be effective.[1]
-
-
Fixation and Staining:
-
After incubation, carefully remove the medium from the upper chamber.
-
Using a cotton swab, gently wipe the inside of the insert to remove non-migrated cells.
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixation solution for 20 minutes.
-
Gently wash the insert with PBS.
-
Stain the migrated cells by immersing the insert in a crystal violet solution for 15-20 minutes.
-
-
Imaging and Quantification:
-
Gently wash the insert with water to remove excess stain and allow it to air dry.
-
Image the stained migrated cells using an inverted microscope.
-
Count the number of migrated cells in several random fields of view. The results can be expressed as the average number of migrated cells per field or as a percentage of the control.
-
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the Transwell Migration Assay with this compound.
Signaling Pathways
This compound has been shown to inhibit cancer cell migration through multiple signaling pathways.
1. Inhibition of the LSD1-EMT Pathway
This compound acts as an inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1] The inhibition of LSD1 leads to the suppression of the Epithelial-Mesenchymal Transition (EMT), a key process in cancer cell migration and invasion. This is characterized by an increase in the epithelial marker E-cadherin and a decrease in the mesenchymal marker N-cadherin.[1]
Caption: this compound inhibits the LSD1-EMT signaling pathway.
2. Induction of ROS and Modulation of Downstream Pathways
In some cancer types, such as hepatic and pancreatic cancer, this compound has been found to induce the generation of Reactive Oxygen Species (ROS).[3][4][5] This increase in ROS can activate downstream signaling pathways, such as the JNK pathway, which can ultimately lead to the inhibition of cell migration.[5]
Caption: this compound induces ROS, leading to inhibition of cell migration.
References
- 1. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibited the Proliferation and Migration of Ovari...: Ingenta Connect [ingentaconnect.com]
- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Monitoring Cell Proliferation with Eupalinolide B using BrdU Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide B, a sesquiterpene lactone extracted from Eupatorium lindleyanum, has demonstrated significant anti-proliferative effects in various cancer cell lines. This has led to growing interest in its potential as a therapeutic agent. A key method for assessing the efficacy of anti-cancer compounds is the monitoring of cell proliferation. The Bromodeoxyuridine (BrdU) staining assay is a widely used and reliable method for this purpose. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S phase of the cell cycle. Subsequent immunodetection of incorporated BrdU allows for the precise identification and quantification of proliferating cells.
These application notes provide a comprehensive overview and detailed protocols for utilizing BrdU staining to monitor the effects of this compound on cancer cell proliferation.
Mechanism of Action of this compound in Cell Proliferation
This compound exerts its anti-proliferative effects through the modulation of several key signaling pathways, leading to cell cycle arrest. The primary mechanism observed is the induction of S-phase arrest in the cell cycle.[1] This is achieved through the downregulation of critical cell cycle regulatory proteins, including Cyclin E1 and Cyclin-dependent kinase 2 (CDK2).
Furthermore, this compound has been shown to influence a network of signaling pathways that collectively contribute to its anti-cancer activity:
-
ROS-ER-JNK Pathway: this compound can induce the production of Reactive Oxygen Species (ROS), leading to Endoplasmic Reticulum (ER) stress and subsequent activation of the JNK signaling pathway. This cascade can ultimately trigger cell death and inhibit cell migration.
-
NF-κB Pathway Inhibition: this compound has been observed to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is crucial for promoting inflammation and cell survival, and its inhibition can lead to decreased proliferation and increased apoptosis.
-
STAT3 Pathway Inhibition: Signal transducer and activator of transcription 3 (STAT3) is a key transcription factor that promotes tumor cell proliferation, survival, and invasion. This compound and its analogs have been shown to suppress the STAT3 signaling pathway.
-
GSK-3β/β-catenin Pathway Regulation: The Glycogen synthase kinase-3β (GSK-3β)/β-catenin signaling pathway is critically involved in cell fate determination, proliferation, and differentiation. This compound has been found to modulate this pathway, contributing to its therapeutic effects.
Data Presentation
The following tables summarize the quantitative data on the effect of this compound on the cell cycle distribution in different cancer cell lines.
Table 1: Effect of this compound on Cell Cycle Distribution in Hepatic Carcinoma Cells
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| SMMC-7721 | Control (DMSO) | 55.2 ± 2.1 | 35.1 ± 1.8 | 9.7 ± 0.9 |
| This compound (12 µM) | 40.3 ± 1.9 | 50.2 ± 2.3 | 9.5 ± 1.1 | |
| This compound (24 µM) | 35.8 ± 1.7 | 58.7 ± 2.5 | 5.5 ± 0.7 | |
| HCCLM3 | Control (DMSO) | 60.1 ± 2.5 | 30.5 ± 1.5 | 9.4 ± 1.0 |
| This compound (12 µM) | 48.7 ± 2.2 | 42.3 ± 2.0 | 9.0 ± 0.9 | |
| This compound (24 µM) | 42.1 ± 2.0 | 51.6 ± 2.4 | 6.3 ± 0.8 |
*Data represents a significant increase in the S phase population (p < 0.05) compared to the control.
Experimental Protocols
This section provides a detailed protocol for assessing the effect of this compound on cell proliferation using BrdU staining followed by flow cytometry or immunofluorescence microscopy.
Materials:
-
This compound (dissolved in DMSO to create a stock solution)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Bromodeoxyuridine (BrdU) labeling solution (e.g., 10 mM stock in sterile water)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 70% ethanol (B145695) or 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
DNase I or HCl solution for DNA denaturation
-
Anti-BrdU antibody (conjugated to a fluorophore or for secondary detection)
-
Secondary antibody (if required, conjugated to a fluorophore)
-
Propidium Iodide (PI) or DAPI for total DNA staining (for flow cytometry or microscopy, respectively)
-
RNase A (for flow cytometry)
-
Flow cytometer or fluorescence microscope
Protocol for BrdU Staining and Flow Cytometry Analysis:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will allow for logarithmic growth during the experiment. Allow the cells to adhere overnight.
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 6 µM, 12 µM, 24 µM) and a vehicle control (DMSO) for the desired duration (e.g., 48 hours).
-
BrdU Labeling: Two hours prior to the end of the this compound treatment, add BrdU labeling solution to the culture medium to a final concentration of 10 µM. Incubate for 2 hours at 37°C.
-
Cell Harvesting: Harvest the cells by trypsinization, and wash them twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 ml of ice-cold 70% ethanol and fix overnight at 4°C.
-
Denaturation: Centrifuge the fixed cells and resuspend the pellet in 1 ml of 2 M HCl. Incubate for 30 minutes at room temperature to denature the DNA.
-
Neutralization: Add 3 ml of 0.1 M sodium borate (B1201080) buffer (pH 8.5) to neutralize the acid. Centrifuge and wash the cells twice with PBS containing 0.5% Tween-20.
-
Antibody Staining: Resuspend the cells in a solution containing the anti-BrdU antibody diluted in an appropriate blocking buffer. Incubate for 1 hour at room temperature in the dark.
-
Secondary Antibody Staining (if applicable): If using an unconjugated primary antibody, wash the cells and resuspend them in a solution containing a fluorescently labeled secondary antibody. Incubate for 30 minutes at room temperature in the dark.
-
Total DNA Staining: Wash the cells and resuspend them in a solution containing Propidium Iodide (50 µg/ml) and RNase A (100 µg/ml). Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases can be determined based on their BrdU and PI fluorescence.
Protocol for BrdU Staining and Immunofluorescence Microscopy:
-
Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate and treat with this compound as described above.
-
BrdU Labeling: Add BrdU to the culture medium to a final concentration of 10 µg/mL and incubate for 2 hours.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Denaturation: Treat the cells with 2 M HCl for 30 minutes at 37°C to denature the DNA.
-
Permeabilization and Blocking: Wash the cells with PBS and permeabilize with 0.3% Triton X-100 in PBS. Block non-specific binding with 10% goat serum for 1 hour.
-
Antibody Staining: Incubate the cells with the primary anti-BrdU antibody overnight at 4°C.
-
Secondary Antibody Staining: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. The percentage of BrdU-positive cells can be quantified.
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathways affected by this compound.
References
Application of Eupalinolide B in a Chronic Unpredictable Mild Stress (CUMS) Rat Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide B, a bioactive sesquiterpene lactone isolated from Eupatorium lindleyanum, has demonstrated a range of pharmacological activities, including anti-inflammatory and neuroprotective effects.[1] Recent research has highlighted its potential as a therapeutic agent for major depressive disorder. This document provides detailed application notes and experimental protocols for investigating the antidepressant-like effects of this compound in the Chronic Unpredictable Mild Stress (CUMS) rat model, a widely used and validated animal model of depression.[1] The primary mechanism of action explored herein is the modulation of the Glycogen Synthase Kinase-3β (GSK-3β)/β-catenin signaling pathway, a critical pathway implicated in neurogenesis and mood regulation.[1][2]
Mechanism of Action: The GSK-3β/β-catenin Signaling Pathway
Chronic stress is known to dysregulate the GSK-3β/β-catenin signaling pathway. GSK-3β is a constitutively active kinase that phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. The CUMS model has been shown to decrease the inhibitory phosphorylation of GSK-3β at the Ser9 residue, leading to its over-activation.[2] This, in turn, results in decreased levels of β-catenin in the cytoplasm and nucleus, impairing the transcription of genes involved in neuronal survival and plasticity.
This compound is hypothesized to exert its antidepressant effects by inhibiting the activity of GSK-3β.[1] This inhibition is expected to increase the phosphorylation of GSK-3β at Ser9, thereby deactivating it. Consequently, β-catenin is no longer targeted for degradation, allowing it to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator, promoting the expression of genes that support neurogenesis and synaptic plasticity, ultimately alleviating the depressive-like behaviors induced by CUMS.[1]
Experimental Protocols
The following protocols provide a comprehensive guide for evaluating the effects of this compound in a CUMS rat model.
Chronic Unpredictable Mild Stress (CUMS) Protocol
This protocol is designed to induce a state of anhedonia and behavioral despair in rats, mimicking symptoms of human depression.
-
Animals: Male Sprague-Dawley rats (180-220 g) are recommended. Animals should be single-housed and allowed to acclimatize for at least one week before the start of the experiment.
-
Duration: The CUMS procedure should be carried out for a minimum of 4-6 weeks.
-
Stressors: A variety of mild stressors should be applied randomly and continuously. One or two stressors are applied per day. It is crucial that the stressors are unpredictable to prevent habituation.
| Day | Stressor 1 (AM) | Stressor 2 (PM) |
| Day 1 | Cage tilt (45°) for 17h | - |
| Day 2 | Food deprivation for 24h | - |
| Day 3 | Water deprivation for 24h | - |
| Day 4 | Soiled cage (200ml water in bedding) for 17h | - |
| Day 5 | Forced swimming (5 min in 25°C water) | Tail pinching (5 min) |
| Day 6 | Continuous light for 12h (replaces dark cycle) | - |
| Day 7 | Cage without bedding for 17h | - |
| Repeat | Randomly apply stressors from the list for the duration of the experiment. |
A sample weekly schedule is provided. The order and type of stressors should be varied each week.
This compound Administration
-
Preparation: this compound should be dissolved in a suitable vehicle, such as a solution of 0.5% carboxymethylcellulose sodium (CMC-Na).
-
Dosage: Based on preclinical studies of similar compounds, a dosage range of 10-50 mg/kg can be considered for initial studies. A dose-response study is recommended to determine the optimal effective dose.
-
Administration: Administer this compound via oral gavage (p.o.) or intraperitoneal injection (i.p.) once daily. Administration should commence concurrently with the CUMS protocol and continue for the entire duration.
-
Control Groups:
-
Vehicle Control: Healthy, non-stressed rats receiving the vehicle.
-
CUMS + Vehicle: CUMS-exposed rats receiving the vehicle.
-
Positive Control: CUMS-exposed rats receiving a standard antidepressant, such as Fluoxetine (10 mg/kg, p.o.).
-
Behavioral Testing
Behavioral tests should be conducted at the end of the CUMS and treatment period.
This test measures anhedonia, a core symptom of depression.
-
Habituation: For 48 hours prior to the test, habituate the rats to drinking from two bottles, one containing water and the other a 1% sucrose (B13894) solution.
-
Deprivation: After habituation, deprive the rats of food and water for 12-24 hours.
-
Testing: Place two pre-weighed bottles in the cage, one with water and one with 1% sucrose solution, for a period of 1-2 hours.
-
Measurement: Weigh the bottles again to determine the consumption of water and sucrose solution.
-
Calculation: Sucrose Preference (%) = (Sucrose solution consumed (g) / (Sucrose solution consumed (g) + Water consumed (g))) x 100.
This test assesses locomotor activity and exploratory behavior.
-
Apparatus: A square arena (e.g., 100 cm x 100 cm x 40 cm) with the floor divided into a grid (e.g., 25 equal squares). The central area (e.g., 9 squares) is defined as the "center".
-
Procedure: Place the rat in the center of the arena and allow it to explore freely for 5 minutes.
-
Recording: Use a video tracking system to record the total distance traveled, the time spent in the center of the arena, and the number of rearing events (standing on hind legs).
This test measures behavioral despair.
-
Apparatus: A transparent cylindrical tank (diameter 20 cm, height 40 cm) filled with water (25 ± 1°C) to a depth of 30 cm.
-
Procedure: Place the rat in the water for a 6-minute session.
-
Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state where the rat makes only the minimal movements necessary to keep its head above water.
Biochemical Analysis: Western Blot
This protocol is for assessing the protein expression of p-GSK-3β (Ser9) and β-catenin in the hippocampus.
-
Tissue Collection: After behavioral testing, euthanize the rats and rapidly dissect the hippocampus on ice.
-
Protein Extraction: Homogenize the hippocampal tissue in RIPA lysis buffer containing protease and phosphatase inhibitors. Centrifuge the homogenate and collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-GSK-3β (Ser9), total GSK-3β, β-catenin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to the loading control.
Experimental Workflow Visualization
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the experiments.
Table 1: Effects of this compound on Behavioral Tests in CUMS Rats
| Group | Sucrose Preference (%) | Total Distance in OFT (m) | Time in Center of OFT (s) | Immobility Time in FST (s) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| CUMS + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| CUMS + this compound (Dose 1) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| CUMS + this compound (Dose 2) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| CUMS + Fluoxetine | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Data should be presented as mean ± Standard Error of the Mean (SEM). Statistical analysis, such as one-way ANOVA followed by a post-hoc test, should be performed to determine significant differences between groups.
Table 2: Effects of this compound on Hippocampal Protein Expression in CUMS Rats
| Group | Relative Expression of p-GSK-3β (Ser9) / Total GSK-3β | Relative Expression of β-catenin / Loading Control |
| Vehicle Control | Mean ± SEM | Mean ± SEM |
| CUMS + Vehicle | Mean ± SEM | Mean ± SEM |
| CUMS + this compound (Dose 1) | Mean ± SEM | Mean ± SEM |
| CUMS + this compound (Dose 2) | Mean ± SEM | Mean ± SEM |
| CUMS + Fluoxetine | Mean ± SEM | Mean ± SEM |
Data represents the relative densitometric values of the protein bands, normalized to the respective loading controls. Statistical significance should be determined by appropriate statistical tests.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for investigating the antidepressant-like properties of this compound. Based on existing evidence, it is anticipated that this compound will ameliorate depressive-like behaviors in the CUMS rat model by modulating the GSK-3β/β-catenin signaling pathway.[1] Successful completion of these experiments will provide valuable insights into the therapeutic potential of this compound for the treatment of depression.
Future research could explore other potential mechanisms of action, such as its anti-inflammatory effects, and investigate its impact on other neurotransmitter systems. Additionally, pharmacokinetic and toxicology studies will be essential for the further development of this compound as a clinical candidate.
References
Unveiling the Anti-Proliferative Effects of Eupalinolide B: A Detailed Guide to Cell Cycle Analysis by Flow Cytometry
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupalinolide B, a sesquiterpene lactone extracted from Eupatorium lindleyanum, has demonstrated significant anti-proliferative effects in various cancer cell lines. This document provides a comprehensive guide for investigating the impact of this compound on the cell cycle using flow cytometry. Detailed protocols for cell culture, drug treatment, sample preparation, and flow cytometric analysis are provided, along with data presentation guidelines and a representation of the implicated signaling pathway. This guide is intended to assist researchers in the fields of oncology, pharmacology, and drug discovery in evaluating the therapeutic potential of this compound and similar natural compounds.
Introduction
The eukaryotic cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer, making it a critical target for therapeutic intervention. This compound has emerged as a promising anti-cancer agent, with studies indicating its ability to induce cell cycle arrest, thereby inhibiting tumor growth. Flow cytometry is a powerful technique for cell cycle analysis, enabling the quantification of cells in different phases (G0/G1, S, and G2/M) based on their DNA content. This application note details the methodology to assess the effects of this compound on the cell cycle distribution of cancer cells.
Data Presentation
The quantitative data obtained from the flow cytometry analysis of this compound-treated cells can be effectively summarized in a tabular format for clear comparison.
Table 1: Effect of this compound on Cell Cycle Distribution in Hepatic Carcinoma Cells (SMMC-7721) [1]
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 65.2 ± 2.5 | 25.3 ± 1.8 | 9.5 ± 1.1 |
| This compound (12 µM) | 48.7 ± 2.1 | 42.8 ± 2.3 | 8.5 ± 0.9 |
| This compound (24 µM) | 35.4 ± 1.9 | 55.1 ± 2.7 | 9.5 ± 1.2 |
Table 2: Effect of this compound on Cell Cycle Distribution in Hepatic Carcinoma Cells (HCCLM3) [1]
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 60.8 ± 2.2 | 28.7 ± 1.5 | 10.5 ± 1.3 |
| This compound (12 µM) | 45.1 ± 1.8 | 46.3 ± 2.0 | 8.6 ± 1.0 |
| This compound (24 µM) | 32.6 ± 1.5 | 58.2 ± 2.4 | 9.2 ± 1.1 |
Experimental Workflow
The overall experimental process for analyzing the effects of this compound on the cell cycle is depicted in the following workflow diagram.
Caption: Experimental workflow for cell cycle analysis.
Signaling Pathway
This compound has been shown to induce S-phase cell cycle arrest in hepatic carcinoma cells by downregulating the expression of key cell cycle regulatory proteins, specifically Cyclin E1 and Cyclin-Dependent Kinase 2 (CDK2)[1]. The following diagram illustrates this proposed mechanism of action.
Caption: this compound induced S-phase arrest pathway.
Experimental Protocols
Materials and Reagents
-
Cancer cell line (e.g., SMMC-7721, HCCLM3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (in DMSO)
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle control)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70-75% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)[2][3][4]
-
Flow cytometer
Protocol for Cell Culture and Treatment
-
Cell Seeding: Seed the desired cancer cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Adherence: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 6 µM, 12 µM, 24 µM) and a vehicle control (DMSO) for the desired time period (e.g., 48 hours)[1].
Protocol for Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting:
-
Aspirate the culture medium from the wells.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of Trypsin-EDTA to each well and incubate for 2-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Cell Fixation:
-
Wash the cell pellet with 5 mL of ice-cold PBS and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Resuspend the cell pellet in 0.5 mL of ice-cold PBS and vortex gently to ensure a single-cell suspension.
-
While vortexing gently, add 4.5 mL of ice-cold 70-75% ethanol dropwise to the cell suspension for fixation[3][4].
-
Incubate the cells at 4°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge at 200 x g for 5 minutes[3].
-
Resuspend the cell pellet in 0.5-1 mL of PI staining solution (containing RNase A)[1][3].
-
Incubate the cells in the dark at 37°C for 30-60 minutes or at room temperature for 30 minutes[1][3][4].
-
-
Flow Cytometry Acquisition and Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use an appropriate laser (e.g., 488 nm) for excitation and collect the PI fluorescence in the appropriate channel (e.g., FL-2 or FL-3).
-
Acquire data for at least 10,000 events per sample.
-
Analyze the DNA content histograms using appropriate software (e.g., ModFit, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Troubleshooting
-
Cell Clumping: Ensure a single-cell suspension is achieved before fixation. Gentle vortexing and passing the cells through a cell strainer may be necessary.
-
High Background Signal: Ensure complete removal of ethanol after fixation and proper washing steps. The inclusion of RNase A in the staining solution is crucial to eliminate RNA staining by PI[2].
-
Broad G1/G2 Peaks: This may indicate variations in staining or cell health. Ensure consistent staining times and protect the PI solution from light.
Conclusion
This application note provides a detailed framework for investigating the effects of this compound on the cell cycle of cancer cells using flow cytometry. The provided protocols and data presentation guidelines will enable researchers to systematically evaluate the anti-proliferative potential of this and other novel compounds, contributing to the development of new cancer therapeutics. The observed S-phase arrest induced by this compound highlights its potential as a targeted anti-cancer agent worthy of further investigation.
References
- 1. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes: Unveiling the Transcriptomic Impact of Eupalinolide B
Introduction
Eupalinolide B, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has demonstrated significant therapeutic potential, including anti-tumor, anti-inflammatory, and neuroprotective properties.[1] Its mechanisms of action are multifaceted, involving the modulation of several key signaling pathways. In oncology research, this compound has been shown to inhibit the proliferation and migration of cancer cells, such as in hepatic and pancreatic cancers, by inducing ferroptosis, apoptosis, and reactive oxygen species (ROS) generation.[2][3] Furthermore, it has been found to regulate critical cellular pathways including the ROS-ER-JNK pathway, the GSK-3β/β-catenin pathway, and the nuclear factor-κB (NF-κB) signaling pathway.[1][2][4]
RNA sequencing (RNA-Seq) is a powerful high-throughput technology that enables a comprehensive and unbiased analysis of the transcriptome.[5][6] By applying RNA-Seq to cells treated with this compound, researchers can elucidate its precise mechanism of action, identify novel drug targets, and discover biomarkers for treatment response. This document provides a detailed protocol for conducting an RNA-Seq experiment to analyze the transcriptomic changes induced by this compound treatment, from experimental design to data analysis and interpretation.
Key Applications
-
Mechanism of Action Studies: Elucidate the molecular pathways perturbed by this compound.[7]
-
Target Identification: Identify novel genes and pathways that are significantly modulated by the compound.
-
Biomarker Discovery: Discover potential biomarkers for predicting sensitivity or resistance to this compound.
-
Drug Combination Screens: Assess transcriptomic synergy or antagonism when combined with other therapeutic agents.
Visualization of Cellular Mechanisms and Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the experimental and analytical workflows for its study using RNA-Seq.
Caption: this compound modulates multiple signaling pathways.
Caption: A typical experimental workflow for RNA-Seq analysis.
Caption: Bioinformatic pipeline for differential gene expression.
Experimental Protocols
This section provides a detailed methodology for investigating the effects of this compound on a chosen cell line.
Protocol 1: Cell Culture and Treatment
-
Cell Line Selection: Choose a relevant cell line for the study (e.g., human hepatocarcinoma SMMC-7721 and HCCLM3 cells, or pancreatic cancer PANC-1 cells, which are known to be affected by this compound).[2][8]
-
Cell Culture: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintain in a humidified incubator at 37°C with 5% CO₂.
-
Determining IC50: Perform a dose-response experiment using a Cell Counting Kit-8 (CCK8) assay to determine the half-maximal inhibitory concentration (IC50) of this compound for the selected cell line at a specific time point (e.g., 48 hours).[9]
-
Treatment: Seed cells in appropriate culture plates (e.g., 6-well plates). Once they reach 70-80% confluency, treat them with this compound at a predetermined concentration (e.g., IC50 value). Include a vehicle control group treated with DMSO. It is crucial to use at least three biological replicates for each condition to ensure statistical power.[10]
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours) based on preliminary studies or literature.[9]
Protocol 2: RNA Extraction and Quality Control
-
Cell Lysis and Homogenization: After treatment, wash cells with cold PBS, then lyse them directly in the culture dish using a lysis buffer (e.g., from an RNeasy Mini Kit).
-
RNA Extraction: Isolate total RNA using a column-based kit or TRIzol reagent according to the manufacturer's instructions. Include a DNase I treatment step to remove any contaminating genomic DNA.
-
RNA Quantification: Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.[11]
-
RNA Integrity Assessment: Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 8 is recommended for high-quality RNA-Seq library preparation.[12][13]
Protocol 3: RNA-Seq Library Preparation and Sequencing
-
Library Preparation: Start with 1 µg of high-quality total RNA per sample. Prepare sequencing libraries using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit) following the manufacturer's protocol. This process typically involves:
-
mRNA purification using poly-T oligo-attached magnetic beads.
-
RNA fragmentation.
-
First and second-strand cDNA synthesis.
-
Adenylation of 3' ends.
-
Ligation of sequencing adapters.
-
PCR amplification to enrich for adapter-ligated fragments.
-
-
Library QC: Validate the quality and size distribution of the prepared libraries using an automated electrophoresis system and quantify them using qPCR.
-
Sequencing: Pool the libraries and sequence them on a high-throughput sequencing platform (e.g., Illumina NovaSeq). A sequencing depth of 20-30 million paired-end reads per sample is generally sufficient for differential gene expression analysis.
Protocol 4: Bioinformatic Analysis
-
Quality Control of Raw Reads: Assess the quality of the raw sequencing reads (FASTQ files) using tools like FastQC. Trim adapter sequences and low-quality bases if necessary.[10]
-
Read Alignment: Align the trimmed reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner like STAR or TopHat2.[14] The output is typically a BAM file.
-
Read Counting: Quantify the number of reads mapping to each gene using tools such as featureCounts or HTSeq. This generates a count matrix, where rows represent genes and columns represent samples.
-
Differential Gene Expression (DGE) Analysis: Use a statistical package like DESeq2 or edgeR in R to identify differentially expressed genes between the this compound-treated and control groups.[14][15] These tools normalize the raw counts to account for differences in library size and perform statistical tests.[15]
-
Results Interpretation: Genes with an adjusted p-value (or False Discovery Rate, FDR) < 0.05 and a |log2(Fold Change)| > 1 are typically considered significantly differentially expressed.
-
Downstream Analysis:
-
Gene Ontology (GO) and Pathway Analysis: Perform functional enrichment analysis on the list of differentially expressed genes using tools like DAVID or GSEA to identify over-represented GO terms and biological pathways (e.g., KEGG pathways).[16] This helps to understand the biological implications of the observed gene expression changes.[8]
-
Data Presentation
Quantitative data from RNA-Seq analysis should be presented in a clear and structured format.
Table 1: Example of Top Differentially Expressed Genes (DEGs) in Cells Treated with this compound
| Gene Symbol | Gene Name | log2(Fold Change) | p-value | Adjusted p-value (FDR) | Regulation |
| HMOX1 | Heme Oxygenase 1 | 3.58 | 1.2e-15 | 4.5e-14 | Up-regulated |
| DDIT3 | DNA Damage Inducible Transcript 3 | 2.95 | 5.6e-12 | 1.1e-10 | Up-regulated |
| TRIB3 | Tribbles Pseudokinase 3 | 2.50 | 3.4e-10 | 4.2e-09 | Up-regulated |
| FOS | Fos Proto-Oncogene, AP-1 Subunit | 2.15 | 8.9e-09 | 9.1e-08 | Up-regulated |
| JUN | Jun Proto-Oncogene, AP-1 Subunit | 2.01 | 1.5e-08 | 1.4e-07 | Up-regulated |
| CCNE1 | Cyclin E1 | -2.25 | 7.2e-10 | 8.3e-09 | Down-regulated |
| CDK2 | Cyclin Dependent Kinase 2 | -1.98 | 4.1e-08 | 3.5e-07 | Down-regulated |
| RELA | RELA Proto-Oncogene, NF-kB Subunit | -1.85 | 9.8e-08 | 7.9e-07 | Down-regulated |
| BIRC5 | Baculoviral IAP Repeat Containing 5 | -2.50 | 1.1e-11 | 2.0e-10 | Down-regulated |
| VCAM1 | Vascular Cell Adhesion Molecule 1 | -1.70 | 2.3e-07 | 1.5e-06 | Down-regulated |
Note: This table contains illustrative data based on known effects of this compound, such as the induction of HO-1 (HMOX1) in ferroptosis and the downregulation of cell cycle proteins like Cyclin E1 and CDK2.[2]
Table 2: Example of Enriched KEGG Pathways from DEGs
| KEGG Pathway ID | Pathway Description | Gene Count | p-value | Adjusted p-value (FDR) |
| hsa04110 | Cell Cycle | 55 | 1.3e-09 | 4.0e-08 |
| hsa04218 | Cellular Senescence | 62 | 5.8e-09 | 1.5e-07 |
| hsa04151 | PI3K-Akt signaling pathway | 89 | 2.4e-08 | 5.5e-07 |
| hsa04010 | MAPK signaling pathway | 85 | 7.1e-07 | 1.2e-05 |
| hsa04064 | NF-kappa B signaling pathway | 40 | 9.2e-06 | 9.9e-05 |
| hsa04216 | Ferroptosis | 35 | 1.5e-05 | 1.4e-04 |
Note: This table illustrates potential pathways that could be identified, reflecting the known involvement of this compound in modulating processes like the cell cycle, MAPK and NF-κB signaling, and ferroptosis.[2][8]
References
- 1. This compound alleviates corticosterone-induced PC12 cell injury and improves depression-like behaviors in CUMS rats by regulating the GSK-3β/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alitheagenomics.com [alitheagenomics.com]
- 6. blog.championsoncology.com [blog.championsoncology.com]
- 7. rna-seqblog.com [rna-seqblog.com]
- 8. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 11. Integrated RNA-Seq and Metabolomics Analyses of Biological Processes and Metabolic Pathways Involved in Seed Development in Arachis hypogaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Combining Genome-Wide Gene Expression Analysis (RNA-seq) and a Gene Editing Platform (CRISPR-Cas9) to Uncover the Selectively Pro-oxidant Activity of Aurone Compounds Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RNA-Seq differential expression work flow using DESeq2 - Easy Guides - Wiki - STHDA [sthda.com]
- 15. Differential gene expression (DGE) analysis | Training-modules [hbctraining.github.io]
- 16. Comprehensive transcriptomic meta-analysis unveils new responsive genes to methyl jasmonate and ethylene in Catharanthusroseus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Soft Agar Assay for Clonogenicity after Eupalinolide B Exposure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the anti-clonogenic potential of Eupalinolide B, a natural sesquiterpene lactone, using the soft agar (B569324) assay. This assay is a gold-standard method for evaluating anchorage-independent growth, a hallmark of cellular transformation and tumorigenicity.
Introduction
This compound, isolated from Eupatorium lindleyanum, has demonstrated significant anti-cancer properties, including the inhibition of cell proliferation and migration in various cancer cell lines such as hepatic, pancreatic, and laryngeal cancer.[1][2][3] A key aspect of its anti-tumor activity is the ability to suppress clonogenicity, the capacity of a single cancer cell to proliferate and form a colony. The soft agar assay is an indispensable tool for quantifying this effect in vitro. This document outlines the protocols to evaluate the impact of this compound on the clonogenic survival of cancer cells and discusses the underlying signaling pathways.
Data Presentation
The following table summarizes the representative quantitative data on the effect of Eupalinolide O, a closely related compound to this compound, on colony formation in triple-negative breast cancer (TNBC) cell lines. This data illustrates the dose-dependent inhibition of clonogenicity, a similar effect observed with this compound.[1]
| Cell Line | Eupalinolide O Concentration (µM) | Mean Number of Colonies (± SD) | Percentage Inhibition (%) |
| MDA-MB-231 | 0 (Control) | 85.00 ± 8.50 | 0% |
| 1 | 76.00 ± 7.00 | 10.6% | |
| 5 | 68.00 ± 6.08 | 20.0% | |
| 10 | 59.67 ± 6.11 | 29.8% | |
| 20 | 31.33 ± 3.21 | 63.1% | |
| MDA-MB-453 | 0 (Control) | 92.00 ± 9.10 | 0% |
| 1 | 78.33 ± 8.08 | 14.9% | |
| 5 | 71.67 ± 6.66 | 22.1% | |
| 10 | 61.67 ± 5.13 | 32.9% | |
| 20 | 53.00 ± 4.36 | 42.4% |
Data is adapted from a study on Eupalinolide O, a structurally similar compound, to represent the expected dose-dependent effect of this compound on colony formation.
Experimental Protocols
Principle of the Soft Agar Assay
The soft agar assay measures anchorage-independent growth. Normal cells require a solid surface to attach and proliferate, whereas transformed or cancer cells can grow in a semi-solid medium like soft agar. This assay consists of a bottom layer of agar to prevent cells from adhering to the plate and a top layer of agar containing the cancer cells. The number and size of colonies formed in the top layer are indicative of the clonogenic potential of the cells.
Materials
-
Cancer cell line of interest (e.g., SMMC-7721, HCCLM3, PANC-1)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (stock solution in DMSO)
-
Noble Agar
-
Sterile phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well culture plates
-
Sterile conical tubes (15 mL and 50 mL)
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO₂)
-
Microscope
-
Crystal Violet staining solution (0.05% crystal violet in 20% ethanol)
Protocol for Soft Agar Assay
1. Preparation of Agar Solutions:
-
1% Noble Agar (Base Agar): Dissolve 1 g of Noble Agar in 100 mL of sterile water. Autoclave to sterilize and keep in a 42°C water bath to prevent solidification.
-
0.7% Noble Agar (Top Agar): Dissolve 0.7 g of Noble Agar in 100 mL of sterile water. Autoclave and maintain at 42°C.
2. Preparation of the Base Layer:
-
In a sterile 50 mL conical tube, mix equal volumes of the 1% Noble Agar solution and 2x complete cell culture medium (pre-warmed to 37°C) to get a final concentration of 0.5% agar in 1x medium.
-
Quickly add 1.5 mL of this mixture to each well of a 6-well plate.
-
Allow the base layer to solidify at room temperature in a sterile hood for 30 minutes.
3. Preparation of the Cell Layer:
-
Harvest cancer cells using trypsin-EDTA and perform a cell count. Resuspend the cells in complete medium to obtain a single-cell suspension.
-
Prepare a cell suspension at a concentration of 1 x 10⁴ cells/mL in complete medium.
-
In a sterile tube, mix 1 mL of the cell suspension with 2 mL of 0.7% Noble Agar (at 42°C). This will result in a final agar concentration of approximately 0.47% and a cell density of ~3,333 cells/mL.
-
Immediately add 1 mL of this cell-agar mixture on top of the solidified base layer in each well.
4. This compound Treatment:
-
Prepare various concentrations of this compound in complete medium.
-
After the top layer has solidified, add 100 µL of the medium containing the desired concentration of this compound (or DMSO as a vehicle control) to each well.
-
Replenish the treatment medium every 3-4 days.
5. Incubation and Colony Formation:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 14-21 days, or until colonies are visible under a microscope.
6. Staining and Quantification of Colonies:
-
After the incubation period, stain the colonies by adding 1 mL of 0.05% crystal violet solution to each well and incubate for 1 hour at room temperature.
-
Carefully wash the wells with PBS to remove excess stain.
-
Count the number of colonies in each well using a light microscope. A colony is typically defined as a cluster of more than 50 cells.
-
The percentage of inhibition of colony formation can be calculated using the following formula: % Inhibition = [1 - (Number of colonies in treated well / Number of colonies in control well)] x 100
Mandatory Visualizations
Experimental Workflow
References
- 1. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Eupalinolide B for Ferroptosis Induction
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Eupalinolide B to induce ferroptosis in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound to induce ferroptosis?
A1: Based on current literature, a starting concentration range of 5 µM to 50 µM is recommended for initial dose-response experiments. Studies on hepatic carcinoma cells have shown significant effects on ferroptosis markers at concentrations of 12 µM and 24 µM after 48 hours of treatment.[1] For a related compound, Eupalinolide A, concentrations between 10 µM and 30 µM have been shown to induce a dose-dependent increase in reactive oxygen species (ROS) in non-small cell lung cancer cells.[2][3] The optimal concentration is highly cell-line dependent and should be determined empirically.
Q2: What is the primary mechanism by which this compound induces ferroptosis?
A2: this compound has been shown to induce ferroptosis in hepatic carcinoma by increasing the expression of Heme Oxygenase-1 (HO-1) and decreasing the expression of Glutathione Peroxidase 4 (GPX4).[1] GPX4 is a key enzyme that protects cells from ferroptosis by reducing lipid hydroperoxides.[4] Downregulation of GPX4 leads to an accumulation of lipid-based reactive oxygen species (ROS), a hallmark of ferroptosis. The induction of HO-1 is also associated with iron-dependent lipid peroxidation, further promoting ferroptosis.[1]
Q3: How can I confirm that the cell death induced by this compound is indeed ferroptosis?
A3: To confirm that this compound is inducing ferroptosis, you should observe the following key hallmarks:
-
Increased lipid peroxidation: This can be measured using fluorescent probes like C11-BODIPY 581/591.
-
Decreased GPX4 expression: Assess GPX4 protein levels via Western blot.
-
Reversal of cell death by ferroptosis inhibitors: Co-treatment with ferroptosis inhibitors such as Ferrostatin-1 (Fer-1) or Liproxstatin-1 should rescue the cells from this compound-induced death.
-
Iron-dependency: Co-treatment with an iron chelator like Deferoxamine (DFO) should also inhibit cell death.
Q4: Are there any known off-target effects of this compound?
A4: this compound has been reported to have other biological activities, including the induction of apoptosis and the suppression of pancreatic cancer through mechanisms involving ROS generation and potential cuproptosis.[5] Therefore, it is crucial to use specific markers and inhibitors to confirm that the observed cell death in your model is primarily ferroptosis.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant cell death observed after this compound treatment. | The concentration of this compound is too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 100 µM). |
| The incubation time is too short. | Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal treatment duration. | |
| The cell line is resistant to this compound-induced ferroptosis. | Consider using a positive control for ferroptosis induction, such as Erastin or RSL3, to ensure the cell line is capable of undergoing ferroptosis. You may also try a different cell line. | |
| High levels of cell death, but it is not rescued by Ferrostatin-1. | The observed cell death may not be ferroptosis. | Investigate other cell death pathways, such as apoptosis, by performing assays for caspase activation (e.g., Caspase-3 cleavage via Western blot). |
| The concentration of Ferrostatin-1 is too low. | Titrate the concentration of Ferrostatin-1 (e.g., 1 µM, 5 µM, 10 µM) to ensure effective inhibition of ferroptosis. | |
| Inconsistent results between experiments. | Variability in cell seeding density or growth phase. | Ensure consistent cell seeding density and that cells are in the exponential growth phase at the start of each experiment. |
| Instability of this compound in solution. | Prepare fresh stock solutions of this compound in DMSO for each experiment and store them properly at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
Table 1: Effect of this compound on Ferroptosis Markers in Hepatic Carcinoma Cells (SMMC-7721 and HCCLM3)
| Concentration (µM) | Treatment Time (hours) | Effect on GPX4 Expression | Effect on HO-1 Expression |
| 12 | 48 | Significantly decreased | Increased |
| 24 | 48 | Significantly decreased | Increased |
Data summarized from Zhang et al., 2022.[1]
Table 2: Effect of Eupalinolide A on ROS Production in Non-Small Cell Lung Cancer Cells (A549 and H1299)
| Concentration (µM) | Treatment Time (hours) | Fold Increase in ROS Production (A549) | Fold Increase in ROS Production (H1299) |
| 10 | 24 | ~1.5 | ~1.1 |
| 20 | 24 | ~2.0 | ~1.2 |
| 30 | 24 | ~2.5 | ~1.3 |
Data summarized from Zhang et al., 2025.[2][3] Note: This data is for Eupalinolide A, a structurally related compound, and can be used as a reference for designing experiments with this compound.
Experimental Protocols
Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol outlines a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. A suggested range is 0, 1, 5, 10, 25, 50, 75, and 100 µM. Ensure the final DMSO concentration is less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Measurement of Lipid Peroxidation using C11-BODIPY 581/591
This protocol describes the detection of lipid ROS in live cells using the fluorescent probe C11-BODIPY 581/591.[6][7][8][9]
Materials:
-
Cells treated with this compound
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with the desired concentrations of this compound for the optimal time determined from the viability assay. Include a positive control (e.g., Erastin or RSL3) and a vehicle control.
-
At the end of the treatment, harvest the cells and wash them with PBS.
-
Resuspend the cells in PBS containing 2 µM C11-BODIPY 581/591.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS.
-
Analyze the cells by flow cytometry or fluorescence microscopy. For flow cytometry, measure the fluorescence in the green (oxidized, ~510 nm) and red (reduced, ~590 nm) channels. An increase in the green/red fluorescence ratio indicates lipid peroxidation.
Western Blot Analysis of GPX4 and HO-1
This protocol details the detection of GPX4 and HO-1 protein levels by Western blot.[10][11][12][13]
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-GPX4, anti-HO-1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Lyse the treated cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: Signaling pathway of this compound-induced ferroptosis.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A narrative review of mechanisms of ferroptosis in cancer: new challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 8. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 9. abpbio.com [abpbio.com]
- 10. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 11. bosterbio.com [bosterbio.com]
- 12. origene.com [origene.com]
- 13. ptglab.com [ptglab.com]
Troubleshooting Eupalinolide B insolubility in aqueous solutions
Welcome to the technical support center for Eupalinolide B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings, with a focus on overcoming challenges related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds. It has been investigated for its potential anti-cancer properties in various cancer cell lines, including hepatic and pancreatic cancer.[1][2] Research suggests that this compound can induce apoptosis (programmed cell death) and ferroptosis, and it has been shown to modulate several signaling pathways involved in cell proliferation and migration.[1][3]
Q2: I'm having trouble dissolving this compound in my aqueous buffer/cell culture medium. Why is it insoluble?
A2: this compound is a hydrophobic molecule, which means it has poor solubility in water-based solutions like buffers and cell culture media. This is a common characteristic of many natural product compounds and other small molecule inhibitors.
Q3: What is the recommended solvent for dissolving this compound?
A3: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][4] It has a high solubility in DMSO, allowing for the preparation of a concentrated stock solution that can then be diluted to the final working concentration in your aqueous experimental medium.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, and for sensitive cell lines, below 0.1%. Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as your experimental samples.
Troubleshooting Guide: this compound Precipitation
Issue 1: Immediate Precipitation Upon Dilution
Symptom: A milky or cloudy appearance, or visible particles, form immediately after adding the this compound DMSO stock solution to the aqueous medium.
Cause: This phenomenon, often called "solvent shock" or "crashing out," occurs when the hydrophobic compound is rapidly transferred from a high-concentration organic solvent (DMSO) to an aqueous environment where its solubility is very low.
Solutions:
-
Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C. The solubility of many compounds increases with temperature.
-
Slow, Drop-wise Addition: Add the DMSO stock solution to the pre-warmed medium very slowly, drop-by-drop, while gently vortexing or swirling the medium. This allows for more gradual dispersion and can prevent localized high concentrations that lead to precipitation.
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. For example, first, dilute your high-concentration stock into a small volume of pre-warmed medium, and then add this intermediate dilution to the final volume of the medium.
Issue 2: Delayed Precipitation in the Incubator
Symptom: The this compound solution appears clear initially, but after a few hours or overnight incubation at 37°C, a precipitate forms.
Cause: The stability of a compound in a complex solution like a cell culture medium can change over time. Factors such as minor pH shifts due to cellular metabolism, or interactions with salts and proteins in the medium, can lead to delayed precipitation.
Solutions:
-
Prepare Fresh Solutions: Whenever possible, prepare the final working solution of this compound immediately before use.
-
Reduce Serum Concentration: If your experimental protocol allows, consider reducing the concentration of fetal bovine serum (FBS) or other sera, as proteins can sometimes contribute to compound precipitation.
-
Solubility Testing: Perform a preliminary experiment to determine the maximum soluble concentration of this compound in your specific cell culture medium under your experimental conditions.
Quantitative Solubility Data
The solubility of this compound can vary depending on the solvent and temperature. Below is a summary of available data and representative solubility information for similar compounds in common laboratory solvents.
| Solvent | Solubility | Notes |
| DMSO | ≥ 41.8 mg/mL [5] | Recommended for creating high-concentration stock solutions. |
| Ethanol | Moderately Soluble | Can be used for initial solubilization, but may require further dilution with other co-solvents for aqueous compatibility. |
| Methanol | Moderately Soluble | Similar to ethanol, it can be used for initial solubilization. |
| Acetone (B3395972) | Sparingly Soluble | Generally not recommended for biological applications due to its volatility and potential for cytotoxicity. |
| Water | Insoluble | This compound is practically insoluble in aqueous solutions. |
Disclaimer: The solubility values for ethanol, methanol, and acetone are representative of sesquiterpene lactones and are provided for guidance. The exact solubility of this compound in these solvents should be determined empirically.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. The molecular weight of this compound is approximately 462.5 g/mol . For 1 mL of a 10 mM stock, you would need 4.625 mg of this compound.
-
Carefully weigh the calculated amount of this compound powder and transfer it to a sterile tube or vial.
-
Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile conical tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium. For example, for 10 mL of the final working solution.
-
Calculate the volume of the 10 mM stock solution needed for a final concentration of 10 µM. This is a 1:1000 dilution. Therefore, you will need 10 µL of the 10 mM stock for 10 mL of medium.
-
While gently swirling or vortexing the medium, add the 10 µL of the 10 mM stock solution drop-by-drop.
-
Cap the tube and invert it several times to ensure a homogenous solution.
-
Use the freshly prepared working solution immediately for your experiments.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: this compound-induced ROS-ER-JNK signaling pathway.
References
- 1. Quantification of Sesquiterpene Lactones in Asteraceae Plant Extracts: Evaluation of their Allergenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. raybiotech.com [raybiotech.com]
Eupalinolide B stability issues in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eupalinolide B. The information is presented in a question-and-answer format to directly address common stability issues encountered during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over time in my long-term cell culture experiment. What could be the cause?
A1: Loss of this compound activity in long-term experiments is often attributed to its chemical instability, particularly in aqueous environments like cell culture media. This compound, as a sesquiterpene lactone, contains functional groups susceptible to degradation under typical cell culture conditions (e.g., physiological pH 7.4 and 37°C). Studies on other sesquiterpene lactones have shown that they can be unstable at neutral pH and elevated temperatures.[1] It is likely that this compound undergoes hydrolysis or other degradation pathways, leading to a decrease in the concentration of the active compound over time.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To minimize degradation, this compound stock solutions, typically prepared in an organic solvent like DMSO, should be stored at -20°C or lower. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation. While DMSO is a common solvent, it is important to use a dry (anhydrous) grade, as water content can promote hydrolysis.
Q3: How stable is this compound in aqueous solutions or cell culture media?
A3: While specific long-term stability data for this compound in various aqueous solutions is limited, studies on similar sesquiterpene lactones suggest that stability is pH and temperature-dependent. At pH 7.4 and 37°C, significant degradation of some sesquiterpene lactones has been observed.[1] It is therefore recommended to prepare fresh working solutions of this compound in your aqueous buffer or cell culture medium immediately before each experiment. If long-term incubation is necessary, consider the potential for degradation and its impact on your experimental results.
Q4: Are there any known degradation pathways for this compound?
A4: The primary degradation pathways for sesquiterpene lactones like this compound are hydrolysis and oxidation. The ester and lactone functional groups in the this compound molecule are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. The presence of double bonds in the structure also makes it potentially susceptible to oxidation. One study has shown that this compound is rapidly hydrolyzed by carboxylesterase in human liver microsomes, indicating its susceptibility to enzymatic hydrolysis as well.
Troubleshooting Guides
Problem: Inconsistent or non-reproducible results in bioassays.
-
Possible Cause: Degradation of this compound in stock or working solutions.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO.
-
Compare the activity of the fresh stock solution with your existing one in a short-term bioassay.
-
If the fresh stock shows higher activity, discard the old stock.
-
-
Minimize Degradation in Working Solutions:
-
Prepare working solutions in your experimental buffer or medium immediately before use.
-
Avoid prolonged storage of aqueous working solutions.
-
For long-term experiments, consider replenishing the this compound-containing medium at regular intervals.
-
-
Analytical Verification (Optional but Recommended):
-
If available, use an analytical technique like HPLC to assess the purity and concentration of your this compound stock solution.
-
-
Problem: Unexpected cytotoxicity or off-target effects.
-
Possible Cause: Formation of active or cytotoxic degradation products.
-
Troubleshooting Steps:
-
Perform a Forced Degradation Study (see Experimental Protocols below):
-
Subject a sample of this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.
-
Test the biological activity of the degraded sample in your assay system.
-
If the degraded sample shows different or enhanced activity, it suggests that degradation products may be contributing to the observed effects.
-
-
Purify this compound:
-
If you suspect impurities or degradation products in your starting material, consider re-purifying it using techniques like preparative HPLC.
-
-
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the long-term stability and degradation kinetics of this compound under various experimental conditions. The following table summarizes general stability information for sesquiterpene lactones based on available literature.
| Condition | Temperature | pH | Observation | Reference |
| Aqueous Buffer | 25°C & 37°C | 5.5 | Generally stable | [1] |
| Aqueous Buffer | 25°C & 37°C | 7.4 | Degradation observed for some sesquiterpene lactones | [1] |
| RPMI 5% Media | 37°C | ~7.4 | Degradation likely, similar to aqueous buffer at pH 7.4 | [1] |
| Arnica Tincture (Ethanol) | 4°C, 25°C, 30°C | - | 13%, 32%, and 37% decrease in content after 3 years, respectively. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is a general guideline for inducing degradation of this compound to assess the stability-indicating nature of an analytical method and to investigate the potential biological activity of its degradation products.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in a hot air oven at 80°C for 48 hours. Dissolve the stressed sample in the initial solvent.
-
Photolytic Degradation: Expose a solution of this compound (in a transparent container) to UV light (254 nm) and fluorescent light for an extended period (e.g., 7 days).
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating analytical method (e.g., HPLC-UV, see Protocol 2).
-
The goal is to achieve 5-20% degradation of the parent compound. Adjust stress conditions (time, temperature, reagent concentration) if necessary.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a High-Performance Liquid Chromatography (HPLC) method to separate this compound from its potential degradation products. Method optimization will be required.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a buffer like 10 mM ammonium (B1175870) acetate).
-
Example Gradient: Start with 30% acetonitrile, ramp to 70% over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis spectrophotometry, likely in the range of 200-220 nm for sesquiterpene lactones).
-
Injection Volume: 10-20 µL.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is stability-indicating.
Visualizations
References
Off-target effects of Eupalinolide B in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of Eupalinolide B in cellular assays. It includes troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and other experimental challenges.
Summary of this compound's Cellular Effects
This compound is a sesquiterpene lactone that has demonstrated anti-cancer activity in various cell lines. Its primary mechanisms of action include the induction of ferroptosis, apoptosis, and cell cycle arrest. While comprehensive off-target binding profiles from techniques like kinome scanning are not publicly available, studies have indicated a degree of selectivity for cancer cells over some normal cell lines. For instance, one study reported that this compound exhibited more pronounced cytotoxicity against pancreatic cancer cells compared to normal pancreatic epithelial cells (HPNE)[1]. Another study found no obvious toxicity to the human normal liver cell line L-O2 at concentrations effective against hepatic carcinoma cells[2]. Furthermore, in vivo studies in mice did not show significant cytotoxicity in major organs[3].
Quantitative Data on Cellular Viability
The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of this compound and related compounds in various cell lines. This data can help researchers determine appropriate concentration ranges for their experiments and assess potential cytotoxicity.
| Compound | Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| This compound | TU686 | Laryngeal Cancer | Proliferation Assay | - | 6.73 | [3] |
| TU212 | Laryngeal Cancer | Proliferation Assay | - | 1.03 | [3] | |
| M4e | Laryngeal Cancer | Proliferation Assay | - | 3.12 | [3] | |
| AMC-HN-8 | Laryngeal Cancer | Proliferation Assay | - | 2.13 | [3] | |
| Hep-2 | Laryngeal Cancer | Proliferation Assay | - | 9.07 | [3] | |
| LCC | Laryngeal Cancer | Proliferation Assay | - | 4.20 | [3] | |
| SMMC-7721 | Hepatic Carcinoma | CCK-8 | 48 | Not specified (growth inhibition observed at 6, 12, and 24 µM) | [2] | |
| HCCLM3 | Hepatic Carcinoma | CCK-8 | 48 | Not specified (growth inhibition observed at 6, 12, and 24 µM) | [2] | |
| L-O2 | Normal Human Liver | CCK-8 | 48 | No obvious toxicity observed | [2] | |
| PANC-1 | Pancreatic Cancer | CCK-8 | - | Significant inhibitory effects observed | [1] | |
| MiaPaCa-2 | Pancreatic Cancer | CCK-8 | - | Significant inhibitory effects observed | [1] | |
| HPNE | Normal Pancreatic | CCK-8 | - | Less cytotoxic than in pancreatic cancer cells | [1] | |
| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | MTT | 24 | 10.34 | [4] |
| 48 | 5.85 | [4] | ||||
| 72 | 3.57 | [4] | ||||
| MDA-MB-453 | Triple-Negative Breast Cancer | MTT | 24 | 11.47 | [4] | |
| 48 | 7.06 | [4] | ||||
| 72 | 3.03 | [4] | ||||
| MCF 10A | Normal Human Epithelial | MTT | - | Insensitive to treatment | ||
| Eupalinolide J | MDA-MB-231 | Triple-Negative Breast Cancer | MTT | 48 | 3.74 ± 0.58 | [5] |
| MDA-MB-468 | Triple-Negative Breast Cancer | MTT | 48 | 4.30 ± 0.39 | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathways affected by this compound and a general workflow for troubleshooting unexpected results.
Caption: Known signaling pathways modulated by this compound.
Caption: A logical workflow for troubleshooting unexpected results.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during experiments with this compound.
Q1: I am observing high levels of cell death in my non-cancerous control cell line. Is this expected?
A1: While this compound has shown some selectivity for cancer cells, off-target cytotoxicity in normal cells can occur, especially at higher concentrations or with longer incubation times.
-
Troubleshooting Steps:
-
Confirm IC50: If you have not already, perform a dose-response curve to determine the IC50 of this compound in your specific non-cancerous cell line.
-
Reduce Concentration and Time: Try using a lower concentration of this compound and/or a shorter incubation period.
-
Use a Different Control Line: If possible, test another non-cancerous cell line to see if the effect is cell-type specific. The normal human liver cell line L-O2 and the normal pancreatic cell line HPNE have been reported to be less sensitive to this compound than their cancerous counterparts[1][2].
-
Assess Cell Health: Ensure your control cells are healthy and not stressed before treatment, as this can increase sensitivity to cytotoxic agents.
-
Q2: My results are inconsistent across experiments. What could be the cause?
A2: Inconsistent results can stem from several factors related to the compound, the cells, or the assay itself.
-
Troubleshooting Steps:
-
Compound Stability: this compound, like many natural products, may be sensitive to light, temperature, and repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment. Ensure proper storage of the stock solution as recommended by the supplier.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time in culture.
-
Assay Confluency: Ensure that the cell confluency is consistent at the time of treatment for all experiments, as this can significantly impact the outcome of viability and proliferation assays.
-
Reagent Variability: Use the same lot of reagents (e.g., media, serum, assay kits) for a set of comparative experiments to minimize variability.
-
Q3: I am not observing the expected induction of ferroptosis. What should I check?
A3: The induction of ferroptosis by this compound is linked to an increase in reactive oxygen species (ROS) and ER stress[2].
-
Troubleshooting Steps:
-
Confirm ROS Production: Use a fluorescent probe like DCFDA to measure intracellular ROS levels after this compound treatment to confirm this upstream event.
-
Check Ferroptosis Markers: Analyze key markers of ferroptosis, such as the downregulation of GPX4 and the accumulation of lipid peroxides.
-
Use Positive Controls: Include a known ferroptosis inducer (e.g., erastin, RSL3) as a positive control to ensure your assay system is working correctly.
-
Consider Cell Line Differences: The cellular machinery for ferroptosis can vary between cell lines. Your cell line of interest may be less susceptible to this form of cell death.
-
Q4: Are there any known off-target kinases for this compound?
A4: Currently, there is no publicly available data from comprehensive kinome scans or broad kinase inhibitor profiling for this compound. While it is known to affect signaling pathways involving kinases like JNK and GSK-3β, it is unclear if these are direct or indirect effects. Researchers should be aware that off-target kinase interactions are possible with many small molecules and could contribute to unexpected phenotypes. If a specific off-target kinase effect is suspected, a targeted kinase assay or a broader profiling study would be necessary to confirm this.
Detailed Experimental Protocols
Below are detailed protocols for key cellular assays mentioned in the context of this compound research.
Cell Viability (CCK-8) Assay
Objective: To determine the effect of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treatment wells.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
Western Blot for Protein Expression Analysis
Objective: To analyze the expression levels of specific proteins following this compound treatment.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
70% cold ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C.
-
Add PI staining solution (e.g., 50 µg/mL) and incubate for 15 minutes in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Transwell Migration Assay
Objective: To assess the effect of this compound on cell migration.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Serum-free medium and medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol (B129727) or paraformaldehyde for fixation
-
Crystal violet stain
Protocol:
-
Pre-hydrate the Transwell inserts with serum-free medium.
-
Add medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Resuspend cells in serum-free medium and seed them into the upper chamber of the Transwell insert.
-
Add this compound at the desired concentration to the upper chamber.
-
Incubate for a period that allows for migration but not proliferation (e.g., 12-24 hours).
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde.
-
Stain the cells with crystal violet.
-
Wash the inserts and allow them to dry.
-
Count the migrated cells in several random fields under a microscope.
Wound Healing (Scratch) Assay
Objective: To evaluate the effect of this compound on collective cell migration.
Materials:
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Seed cells in a plate and grow them to form a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing this compound or a vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plate and capture images at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.
-
Measure the width of the scratch at different time points to quantify the rate of wound closure.
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize Eupalinolide B toxicity in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eupalinolide B in animal models. The information is designed to help anticipate and address potential challenges related to its toxicity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| 1. Signs of Gastrointestinal Distress (e.g., diarrhea, vomiting, reduced food intake) | This compound, as a sesquiterpene lactone, may cause gastrointestinal irritation, especially at higher doses. | - Dose Adjustment: If signs are observed, consider reducing the dose to the lower end of the effective range reported in literature (e.g., starting with 10 mg/kg). - Formulation: Ensure proper solubilization of this compound. Consider using a vehicle known to be well-tolerated, such as a solution containing DMSO and Tween 80, followed by dilution in saline. - Monitoring: Closely monitor food and water intake and body weight daily. Provide supportive care as needed, such as ensuring access to hydration and palatable food. - Pathological Examination: In case of severe or persistent symptoms, perform histopathological analysis of the gastrointestinal tract to assess for irritation or damage. |
| 2. Weight Loss | This can be multifactorial, including reduced appetite due to gastrointestinal discomfort, systemic toxicity, or tumor burden in cancer models. | - Rule out Tumor-Related Cachexia: In oncology studies, distinguish between drug-induced weight loss and cancer-associated cachexia. Compare with a vehicle-treated tumor-bearing control group. - Dose Escalation Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and strain. - Nutritional Support: Provide high-calorie dietary supplements if weight loss is significant. |
| 3. Abnormal Behavior or Neurological Signs (e.g., lethargy, ataxia) | Sesquiterpene lactones have been reported to have neurotoxic potential. | - Neurological Examination: Perform a basic functional observational battery (FOB) or a modified Irwin test to systematically assess for neurological deficits. - Dose Reduction: Immediately reduce the dose or temporarily halt administration if neurological signs appear. - Histopathology: Conduct histopathological examination of the brain and spinal cord at the end of the study to look for any abnormalities. |
| 4. Skin Irritation or Dermatitis at Injection Site (for parenteral administration) | Sesquiterpene lactones are known to cause contact dermatitis. | - Vehicle Control: Ensure the vehicle itself is not causing irritation by observing a vehicle-only control group. - Rotation of Injection Sites: If multiple injections are required, rotate the site of administration. - Topical Treatment: In case of mild dermatitis, consult with a veterinarian about the potential use of topical anti-inflammatory agents. For severe reactions, discontinue administration at that site. |
| 5. Altered Liver or Kidney Function Markers in Bloodwork | High doses of some sesquiterpene lactones can lead to hepatotoxicity or nephrotoxicity. | - Baseline and Follow-up Blood Tests: Collect blood samples for analysis of liver enzymes (ALT, AST) and kidney function markers (BUN, creatinine) before and during the study. - Dose-Response Assessment: Evaluate if the changes in markers are dose-dependent. - Histopathology: Perform a thorough histopathological examination of the liver and kidneys at the end of the study. |
Frequently Asked Questions (FAQs)
Q1: What is the reported toxicity of this compound in animal models?
A1: Studies on this compound in various cancer xenograft models (laryngeal, hepatic, pancreatic) have generally reported low systemic toxicity at effective anti-tumor doses. For instance, in a laryngeal cancer model, mice treated with 10 and 50 mg/kg of this compound via intragastric administration for 21 days showed no obvious changes in body weight or signs of cytotoxicity in major organs like the kidneys, liver, heart, lungs, and spleen[1]. Similarly, a study on hepatic carcinoma models using intraperitoneal injections of 25 mg/kg or 50 mg/kg every two days for three weeks did not report significant adverse effects[2]. Another study noted that this compound had a more pronounced cytotoxic effect on pancreatic cancer cells compared to normal pancreatic cells[3].
Q2: Are there any known LD50 values for this compound?
A2: Currently, there is no publicly available literature that has established a specific LD50 value for this compound. However, studies on sesquiterpene lactone-enriched fractions from other plants have shown that high doses (e.g., 3000 mg/kg) can lead to mortality in rats, suggesting that dose-dependent toxicity exists for this class of compounds.
Q3: What are the general toxicities associated with sesquiterpene lactones that I should be aware of?
A3: Sesquiterpene lactones (STLs) as a class have been associated with several toxicities, which may be relevant for this compound, especially at higher doses or with chronic exposure. These include:
-
Gastrointestinal irritation: STLs can be irritating to the gastrointestinal tract.
-
Neurotoxicity: Some STLs are known to be neurotoxic.
-
Contact dermatitis: Allergic contact dermatitis is a known side effect of many STLs.
-
Genotoxicity: There are concerns about the genotoxic potential of some STLs, possibly through oxidative DNA damage[4].
-
Organ toxicity: At high doses, STLs have been shown to cause mild necrosis and degeneration of hepatocytes[5].
Q4: How can I minimize the risk of skin irritation when administering this compound?
A4: To minimize the risk of contact dermatitis, especially with parenteral administration, it is advisable to rotate injection sites. If signs of dermatitis appear, the use of L-cysteine has been reported to reduce recovery time in animal models sensitized to the sesquiterpene lactone helenin[4]. Avoiding direct contact with the compound and using appropriate personal protective equipment during handling is also crucial[6][7].
Q5: What should I do if I observe unexpected adverse effects in my animal model?
A5: If unexpected adverse effects occur, it is important to:
-
Document all observations meticulously.
-
Consider reducing the dose or temporarily ceasing administration to see if the effects are reversible.
-
Consult with a veterinarian or a toxicologist.
-
If possible, collect blood and tissue samples for further analysis to understand the underlying cause of the toxicity.
Quantitative Data on this compound and Related Compounds
Table 1: In Vivo Dosing and Observations for this compound
| Animal Model | Compound | Dose | Administration Route | Duration | Observed Effects on Toxicity | Reference |
| Laryngeal Cancer Xenograft (BALB/c mice) | This compound | 10 and 50 mg/kg | Intragastric | 21 days | No obvious changes in weight; no obvious cytotoxicity in major organs (kidneys, liver, heart, lungs, and spleen). | [1] |
| Hepatic Carcinoma Xenograft (BALB/c nude mice) | This compound | 25 and 50 mg/kg | Intraperitoneal | Every 2 days for 3 weeks | Significantly inhibited tumor growth; no significant toxicity reported. | [2] |
| Pancreatic Cancer Xenograft (Nude mice) | This compound | Not specified | Not specified | Not specified | Reduced tumor growth and Ki-67 expression. Low toxicity is mentioned as a characteristic of the plant extract it is derived from. | [3][8] |
Table 2: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Compound | IC50 (µM) | Exposure Time | Reference |
| TU686 (Laryngeal Cancer) | This compound | 6.73 | 48 hours | [1] |
| TU212 (Laryngeal Cancer) | This compound | 1.03 | 48 hours | [1] |
| M4e (Laryngeal Cancer) | This compound | 3.12 | 48 hours | [1] |
| AMC-HN-8 (Laryngeal Cancer) | This compound | 2.13 | 48 hours | [1] |
| Hep-2 (Laryngeal Cancer) | This compound | 9.07 | 48 hours | [1] |
| LCC (Laryngeal Cancer) | This compound | 4.20 | 48 hours | [1] |
| SMMC-7721 (Hepatic Carcinoma) | This compound | Not specified, but dose-dependent decrease in viability at 6, 12, and 24 µM | 48 hours | [2] |
| HCCLM3 (Hepatic Carcinoma) | This compound | Not specified, but dose-dependent decrease in viability at 6, 12, and 24 µM | 48 hours | [2] |
| L-O2 (Normal Liver Cells) | This compound | No obvious toxicity observed | Not specified | [2] |
Experimental Protocols
In Vivo Tumor Xenograft Study Protocol (Adapted from Laryngeal Cancer Model)[1]
-
Animal Model: BALB/c nude mice.
-
Cell Implantation: Subcutaneously implant 1 x 10^6 TU212 laryngeal cancer cells into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size. Randomly divide mice into a vehicle control group and treatment groups (e.g., 10 mg/kg and 50 mg/kg this compound).
-
Drug Preparation and Administration:
-
Prepare the vehicle control (e.g., Phosphate Buffered Saline - PBS).
-
Dissolve this compound in a suitable solvent (e.g., DMSO) and then dilute with PBS or saline to the final desired concentration.
-
Administer the treatment or vehicle via intragastric gavage daily for 21 days.
-
-
Monitoring:
-
Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (length × width^2) / 2.
-
Observe the general health and behavior of the mice daily.
-
-
Endpoint and Tissue Collection:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors and weigh them.
-
Collect major organs (liver, kidneys, heart, lungs, spleen) for histopathological analysis.
-
-
Histopathology: Fix the collected organs in 10% formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess for any signs of cytotoxicity.
Acute Toxicity Study Design (General Principles based on OECD Guideline 423)
-
Animal Model: Typically rats or mice. Use a single sex (usually females, as they are often slightly more sensitive).
-
Dosing:
-
Administer this compound as a single oral or intraperitoneal dose.
-
Use a stepwise procedure with a starting dose based on available data (e.g., a high therapeutic dose from efficacy studies). Subsequent doses are adjusted up or down depending on the outcome.
-
-
Observations:
-
Observe animals closely for the first few hours after dosing and then periodically for at least 14 days.
-
Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
Record body weight changes.
-
-
Endpoint: The study endpoint is typically mortality or survival for 14 days. A gross necropsy of all animals is performed at the end of the study.
Visualizations
Caption: Workflow for in vivo toxicity assessment of this compound.
Caption: Signaling pathways potentially modulated by this compound.
Caption: Logical workflow for troubleshooting adverse events.
References
- 1. Neuroprotective effects of a sesquiterpene lactone and flavanones from Paulownia tomentosa Steud. against glutamate-induced neurotoxicity in primary cultured rat cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of dermatitis caused by the sesquiterpene lactone helenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cutaneousallergy.org [cutaneousallergy.org]
- 7. Allergy to Sesquiterpene Lactone or Compositae | Allergy Advice - BSCA [cutaneousallergy.org]
- 8. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sensitive Eupalinolide B Detection by LC-MS/MS
Welcome to the technical support center for the LC-MS/MS analysis of Eupalinolide B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshooting, and frequently asked questions related to the sensitive detection of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial LC-MS/MS parameters for this compound detection?
A1: For sensitive detection of this compound, we recommend starting with the parameters outlined in the tables below. These are based on a combination of literature findings for similar compounds and theoretical fragmentation patterns. It is crucial to optimize these parameters on your specific instrument for the best performance.
Q2: What is the expected precursor ion for this compound?
A2: this compound has a molecular weight of approximately 462.49 g/mol .[1][2][3][4] In positive electrospray ionization (ESI+) mode, the expected protonated precursor ion [M+H]⁺ is at m/z 463.3.
Q3: What are the likely product ions for this compound fragmentation?
A3: Based on the structure of this compound, a sesquiterpene lactone, and common fragmentation patterns of this class of compounds, likely product ions result from neutral losses of water (H₂O), carbon monoxide (CO), and parts of the ester side chains. While specific published data for this compound's fragmentation is limited, you can start by monitoring the transitions suggested in the MS/MS Parameters table and optimize the collision energy to maximize the signal of the most stable and abundant product ion.
Q4: I am not seeing any signal for this compound. What should I check first?
A4: If you are not observing a signal, begin by verifying the following:
-
Compound Integrity: Ensure your this compound standard is not degraded.
-
Instrument Suitability: Confirm that the mass spectrometer is tuned and calibrated.
-
Source Parameters: Check that the ESI source parameters (e.g., capillary voltage, gas flow, temperature) are appropriate for a compound of this molecular weight.
-
LC Method: Verify that the chromatographic conditions are suitable for retaining and eluting this compound. See the recommended LC parameters below.
-
Sample Preparation: Ensure your sample preparation method is appropriate and that you are not losing the analyte during extraction or cleanup.
Q5: My peak shape is poor (e.g., tailing, splitting). What are the common causes?
A5: Poor peak shape can be caused by several factors. Refer to the Troubleshooting Guide for a detailed breakdown of potential causes and solutions. Common issues include column degradation, inappropriate mobile phase pH, or a mismatch between the sample solvent and the mobile phase.
Recommended Initial Parameters
The following tables provide a starting point for your method development. Optimization is essential to achieve the desired sensitivity and robustness on your specific LC-MS/MS system.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Value |
| Column | C18, 50 mm x 2.1 mm, 3 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol (B129727) |
| Gradient | Isocratic |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40 °C |
Note: The provided LC parameters are based on a published method for the analysis of this compound in rat plasma.[5] An isocratic elution with 55% Mobile Phase A and 45% Mobile Phase B can be a good starting point.
Mass Spectrometry (MS/MS) Parameters
| Parameter | Recommended Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 463.3 |
| Product Ion (Q3) | To be determined empirically |
| Collision Energy (CE) | Start with a range (e.g., 15-40 eV) and optimize |
| Dwell Time | 100-200 ms |
Note: The optimal product ion and collision energy must be determined by infusing a standard solution of this compound and performing a product ion scan and a collision energy optimization experiment.
Experimental Protocols
Protocol 1: Preparation of this compound Standard Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol or DMSO.
-
Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with the mobile phase (e.g., 55:45 10 mM Ammonium Acetate:Methanol) to create calibration standards ranging from approximately 1 ng/mL to 1000 ng/mL.
Protocol 2: LC-MS/MS System Setup and Analysis
-
System Equilibration: Equilibrate the LC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
MS Tuning and Calibration: Perform a system tune and mass calibration according to the manufacturer's recommendations.
-
Method Setup: Create an acquisition method using the initial parameters provided in the tables above.
-
Sample Injection: Inject a mid-range calibration standard to confirm that the system is performing as expected.
-
Data Acquisition: Once system suitability is confirmed, proceed with the analysis of your calibration curve and unknown samples.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No or Low Signal | 1. ESI source is not optimized. 2. Incorrect MRM transition. 3. Analyte degradation. 4. Ion suppression from matrix. | 1. Optimize source parameters (capillary voltage, gas flows, temperature). 2. Infuse standard to confirm precursor and optimize product ion and collision energy. 3. Prepare fresh standards. 4. Improve sample cleanup; dilute the sample; modify chromatography to separate from interferences. |
| Poor Peak Shape | 1. Column contamination or aging. 2. Incompatible sample solvent. 3. Mobile phase issues (e.g., incorrect pH, buffer depletion). | 1. Wash or replace the column. 2. Dissolve the sample in the initial mobile phase. 3. Prepare fresh mobile phase. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Dirty ion source. | 1. Use high-purity solvents and additives; flush the LC system. 2. Clean the ion source components. |
| Inconsistent Retention Time | 1. LC pump malfunction. 2. Column temperature fluctuations. 3. Changes in mobile phase composition. | 1. Check pump performance and for leaks. 2. Ensure stable column thermostatting. 3. Prepare fresh mobile phase and ensure proper mixing. |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for common LC-MS/MS issues.
References
Technical Support Center: Managing Variability in Eupalinolide B In Vivo Xenograft Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing variability in Eupalinolide B in vivo xenograft studies. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation, offering practical solutions and detailed protocols to enhance reproducibility and data quality.
Troubleshooting Guide
This section addresses specific problems that may arise during your this compound xenograft experiments.
Question 1: Why are we observing high variability in tumor growth between animals within the same treatment group?
Answer:
High inter-animal variability is a common challenge in xenograft studies and can obscure the true therapeutic effect of this compound.[1] The primary causes can be broken down into several categories:
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Inherent Tumor Heterogeneity | Cancer cell lines and patient-derived xenografts (PDXs) can be heterogeneous, with different subclones possessing varied growth rates.[1][2][3] Consider re-evaluating the cell line or PDX model for stability and homogeneity. |
| Inconsistent Tumor Implantation | Variations in the number of viable cells, injection site, depth, and technique can lead to significant differences in initial tumor engraftment and subsequent growth.[1][4] |
| Variable Drug Administration | For oral gavage, an inconsistent technique can lead to incorrect dosing. If the this compound formulation is a suspension, it must be thoroughly mixed before each administration to ensure homogeneity.[1] |
| Differences in Animal Health | Underlying health issues in individual animals can affect drug metabolism, immune response, and overall tumor growth.[1] Use healthy, age-matched animals and monitor them closely for any signs of illness not related to the treatment. |
| Insufficient Sample Size | A small number of animals per group makes the study more susceptible to the effects of individual outliers. Increasing the sample size can help mitigate the statistical impact of this variability.[1] |
Question 2: The anti-tumor efficacy of this compound is inconsistent across different experiments. Why is this happening?
Answer:
Experiment-to-experiment inconsistency can be frustrating and costly. This often points to subtle but significant variations in protocol execution or reagents.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| This compound Formulation Issues | This compound, as a sesquiterpene lactone, may have poor water solubility.[5] Inconsistent preparation of the formulation can lead to variable bioavailability. Prepare fresh formulations for each experiment and validate the concentration and stability. |
| Cell Culture Practices | Using cells from a high passage number can lead to genetic drift and altered phenotypes. Ensure cells are harvested during the logarithmic growth phase and have high viability (>95%) for implantation.[6] |
| Animal Model Variation | Using different substrains of immunodeficient mice or animals from different vendors can introduce variability. Standardize the animal model across all experiments.[4] |
| Changes in the Microenvironment | The tumor microenvironment plays a crucial role in drug response.[7][8] Factors like the use of Matrigel should be kept consistent. |
Question 3: We are observing signs of toxicity (e.g., significant weight loss) in the this compound treatment group. How can we address this?
Answer:
Toxicity can confound results by affecting tumor growth independently of the drug's specific anti-cancer mechanism.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Dose is Too High | The administered dose may be above the maximum tolerated dose (MTD) for the specific animal model and tumor type. Perform a dose-escalation study to determine the MTD.[6] Published studies have used doses of 10 and 50 mg/kg.[9] |
| Vehicle Toxicity | The vehicle used to dissolve or suspend this compound may have its own toxic effects. Always include a vehicle-only control group to assess any effects from the formulation excipients.[6] |
| Off-Target Effects | This compound has multiple known mechanisms of action, which could lead to off-target effects.[9][10][11] Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered posture. |
Frequently Asked Questions (FAQs)
Question 1: What are the known mechanisms of action for this compound?
Answer:
This compound is a multi-functional agent that has been shown to exert its anti-cancer effects through several signaling pathways. Its primary mechanisms include:
-
LSD1 Inhibition: It acts as a novel inhibitor of Lysine-specific demethylase 1 (LSD1), which is overexpressed in many cancers and contributes to tumor cell proliferation.[9]
-
Induction of Ferroptosis and Cuproptosis: It can induce non-apoptotic cell death through ferroptosis (an iron-dependent form of cell death) and potentially cuproptosis (a copper-dependent cell death pathway).[10][11][12]
-
ROS Generation and ER Stress: this compound can increase reactive oxygen species (ROS) levels, leading to endoplasmic reticulum (ER) stress and activation of the JNK signaling pathway.[11]
-
Regulation of Keap1/Nrf2 Pathway: It has been shown to modulate the USP7/Keap1/Nrf2 signaling pathway, which is involved in cellular defense against oxidative stress and has implications for inflammation and cancer.[13]
Question 2: What are recommended starting doses and administration routes for this compound?
Answer:
Based on published literature, effective doses in xenograft models of laryngeal cancer were 10 mg/kg and 50 mg/kg, administered daily via intragastric gavage for 21 days.[9] It is crucial to perform a pilot dose-finding study in your specific xenograft model to determine the optimal balance of efficacy and tolerability.
Question 3: How should this compound be formulated for in vivo administration?
Answer:
Given that this compound is a sesquiterpene lactone, it is likely to have poor aqueous solubility.[5] While one study successfully used PBS as a vehicle for intragastric administration, ensuring a stable and homogenous suspension is critical.[9] For poorly soluble compounds, common strategies include using vehicles containing agents like 0.5% carboxymethylcellulose (CMC), 5% DMSO, and 0.5% Tween 80 in saline. The chosen vehicle should always be tested in a control group for any potential effects on the animals or tumor growth.[6]
Data Presentation
Table 1: Summary of Published this compound In Vivo Xenograft Studies
| Cancer Type | Cell Line | Animal Model | Dose | Administration Route | Key Findings | Reference |
| Laryngeal Cancer | TU212 | BALB/c nude mice | 10 and 50 mg/kg | Intragastric | Significantly suppressed tumor growth. | [9] |
| Pancreatic Cancer | PANC-1 | Nude mice | Not specified | Not specified | Reduced tumor growth and Ki-67 expression. | [10] |
| Hepatic Carcinoma | SMMC-7721, HCCLM3 | Nude mice | Not specified | Not specified | Remarkably inhibited tumor growth in xenograft and PDX models. | [11] |
Experimental Protocols
Protocol 1: this compound Formulation for Oral Gavage
-
Objective: To prepare a homogenous suspension of this compound for consistent oral administration.
-
Materials:
-
This compound powder
-
Vehicle (e.g., Sterile PBS, or 0.5% CMC-Na in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the required amount of this compound powder based on the dosing concentration and number of animals.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add a small amount of the vehicle to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a fine, even suspension.
-
If clumps persist, sonicate the suspension for 5-10 minutes in a water bath sonicator.
-
Store the formulation at 4°C for no longer than one week, or prepare fresh daily.
-
Crucially, vortex the suspension thoroughly immediately before each animal is dosed to ensure homogeneity.
-
Protocol 2: Subcutaneous Xenograft Tumor Implantation
-
Objective: To establish subcutaneous tumors with high consistency.
-
Materials:
-
Cancer cells in logarithmic growth phase
-
Serum-free culture medium or PBS
-
Matrigel (optional, but recommended for some cell lines)
-
Syringes (27-30 gauge)
-
Immunodeficient mice (e.g., BALB/c nude, NSG)
-
-
Procedure:
-
Harvest cells and perform a cell count using a hemocytometer or automated counter. Assess viability using trypan blue exclusion; viability must be >95%.
-
Centrifuge the cells and resuspend the pellet in the required volume of cold serum-free medium or PBS to achieve the desired cell concentration (e.g., 5 x 10^6 cells per 100 µL).
-
If using Matrigel, mix the cell suspension with Matrigel at a 1:1 ratio on ice to prevent premature polymerization. Keep the mixture on ice until injection.
-
Anesthetize the mouse. Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the mouse.
-
Monitor animals for tumor appearance. Begin caliper measurements once tumors are palpable.
-
Visualizations
Caption: Standard experimental workflow for an this compound xenograft study.
Caption: Simplified signaling pathway for this compound in cancer cells.
Caption: Key sources of variability in xenograft experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Xenograft and organoid model systems in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 9. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Small Molecule Compound this compound Alleviates Neuropathic Pain by Regulating the USP7/Keap1/Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Selecting appropriate controls for Eupalinolide B experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments with Eupalinolide B.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound in in vitro experiments, and what is the appropriate vehicle control?
A1: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For cell culture experiments, this stock solution is further diluted in the culture medium to achieve the desired final concentrations. It is crucial to use a vehicle control in your experiments, which consists of the cell culture medium containing the same final concentration of DMSO as used in the experimental groups. This accounts for any potential effects of the solvent on cell viability or other measured parameters. The final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid solvent-induced toxicity.
Q2: How do I select an appropriate starting concentration range for this compound in my cell-based assays?
A2: The effective concentration of this compound can vary significantly depending on the cell line and the specific biological endpoint being measured. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Based on published data, the IC50 values for this compound in various cancer cell lines can range from low micromolar to double-digit micromolar concentrations. A good starting point for a dose-response curve would be a range from 0.1 µM to 100 µM.
Troubleshooting Guides
Issue 1: High background or inconsistent results in Reactive Oxygen Species (ROS) assays.
Possible Cause & Solution:
-
Autofluorescence of this compound: Natural compounds can sometimes exhibit intrinsic fluorescence, which can interfere with fluorescent-based assays.
-
Control: Include a control group with this compound in cell-free assay medium to measure its intrinsic fluorescence at the excitation/emission wavelengths of your ROS probe (e.g., DCFH-DA). Subtract this background fluorescence from your experimental readings.
-
-
Probe Instability or Photobleaching: The fluorescent probe used to detect ROS (e.g., DCFH-DA) can be sensitive to light and may degrade over time.
-
Best Practice: Always prepare the ROS probe solution fresh and protect it from light. Minimize the exposure of your samples to light during incubation and measurement.
-
-
Inappropriate Controls: Lack of proper positive and negative controls can make it difficult to interpret the results.
-
Positive Control: Use a known ROS inducer, such as hydrogen peroxide (H₂O₂) or pyocyanin, to confirm that the assay is working correctly.
-
Issue 2: Difficulty in confirming ferroptosis as the primary mechanism of cell death.
Possible Cause & Solution:
-
Overlapping Cell Death Pathways: this compound has been reported to induce multiple cell death pathways, including apoptosis and ferroptosis. It is essential to use specific inhibitors to dissect the contribution of each pathway.
-
Specific Inhibitors:
-
To confirm ferroptosis, use specific inhibitors like ferrostatin-1 or liproxstatin-1. If these inhibitors rescue the cell death induced by this compound, it strongly suggests the involvement of ferroptosis.
-
To rule out apoptosis, use a pan-caspase inhibitor such as Z-VAD-FMK.
-
-
-
Lack of Multiple Ferroptosis Markers: Relying on a single marker for ferroptosis can be misleading.
-
Multi-marker Approach: Assess multiple hallmarks of ferroptosis, including:
-
Lipid Peroxidation: Measure lipid ROS using probes like C11-BODIPY 581/591.
-
Iron Accumulation: Measure intracellular iron levels.
-
GPX4 Expression: Analyze the protein levels of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis, via Western blotting. A decrease in GPX4 expression is a common indicator of ferroptosis.
-
-
Issue 3: Inconsistent or weak inhibition of the NF-κB signaling pathway.
Possible Cause & Solution:
-
Suboptimal Stimulation: The inhibitory effect of this compound on the NF-κB pathway is often observed after stimulation with an inflammatory agent.
-
Inducer Control: Ensure you are using a positive control for NF-κB activation, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), at an optimal concentration and time point to induce a robust inflammatory response in your cell model.
-
-
Timing of Treatment: The timing of this compound treatment relative to the inflammatory stimulus is critical.
-
Experimental Design: Typically, cells are pre-treated with this compound for a specific period (e.g., 1-2 hours) before the addition of the inflammatory stimulus. This allows the compound to exert its inhibitory effects on the signaling cascade.
-
-
Assessment of Multiple Pathway Components: Focusing solely on one downstream target might not provide a complete picture.
-
Comprehensive Analysis: Evaluate the phosphorylation status of key upstream proteins in the NF-κB pathway, such as IκBα and p65, using Western blotting. A decrease in the phosphorylation of these proteins in the presence of this compound would provide stronger evidence of its inhibitory effect.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| TU686 | Laryngeal Cancer | 6.73 | [1] |
| TU212 | Laryngeal Cancer | 1.03 | [1] |
| M4e | Laryngeal Cancer | 3.12 | [1] |
| AMC-HN-8 | Laryngeal Cancer | 2.13 | [1] |
| Hep-2 | Laryngeal Cancer | 9.07 | [1] |
| LCC | Laryngeal Cancer | 4.20 | [1] |
| SMMC-7721 | Hepatic Carcinoma | ~12-24 | [2] |
| HCCLM3 | Hepatic Carcinoma | ~12-24 | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assay using MTT
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Measurement of Intracellular ROS using DCFH-DA
-
Cell Seeding and Treatment: Seed cells in a 24-well plate or on glass coverslips and treat with this compound, a vehicle control, a positive control (e.g., 100 µM H₂O₂ for 1 hour), and a negative control (e.g., pre-treatment with 5 mM NAC for 1 hour before this compound).
-
DCFH-DA Staining: After treatment, wash the cells with serum-free medium and then incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Imaging and Quantification:
-
Fluorescence Microscopy: Acquire images using a fluorescence microscope with the appropriate filter set (excitation ~488 nm, emission ~525 nm).
-
Fluorometric Quantification: Lyse the cells and measure the fluorescence intensity in the cell lysates using a fluorometer. Normalize the fluorescence intensity to the total protein concentration of each sample.
-
Protocol 3: Western Blot Analysis of the NF-κB Pathway
-
Cell Treatment and Lysis: Plate cells and pre-treat with this compound or vehicle control for 1-2 hours, followed by stimulation with an NF-κB inducer (e.g., 1 µg/mL LPS for 30 minutes). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Mandatory Visualization
Caption: Overview of signaling pathways modulated by this compound.
Caption: Logical workflow for including appropriate controls in an experiment.
References
Interpreting unexpected results in Eupalinolide B functional assays
Technical Support Center: Eupalinolide B Functional Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with this compound, a sesquiterpene lactone known for its anti-inflammatory and anti-cancer properties.[1][2] It addresses common unexpected outcomes in functional assays and provides standardized protocols to ensure data reliability.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm not observing the expected cytotoxicity of this compound in my cancer cell line.
Possible Causes and Troubleshooting Steps:
-
Cell Line Insensitivity: Not all cell lines respond uniformly. The IC50 values for this compound can vary significantly across different cancer types. For instance, IC50 values have been reported at 1.03 µM in TU212 laryngeal cancer cells and 9.07 µM in AMC-HN-8 cells.[3]
-
Action: Test a broad concentration range (e.g., 0.1 µM to 100 µM). Consider screening additional, more sensitive cell lines as reported in the literature.
-
-
Compound Stability and Solubility: this compound may degrade or precipitate in culture media over long incubation periods.
-
Action: Prepare fresh stock solutions in DMSO and dilute to final concentrations in media immediately before use. Avoid repeated freeze-thaw cycles. Visually inspect media for precipitation after adding the compound.
-
-
Incorrect Assay Timing: The cytotoxic or anti-proliferative effects may be time-dependent.
-
Action: Perform a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal endpoint for your specific cell line and assay.[4]
-
-
Cell Seeding Density: Too many or too few cells can affect the outcome of viability assays.
-
Action: Optimize cell seeding density to ensure they are in the exponential growth phase throughout the experiment.
-
Q2: Western blot results show no change in NF-κB pathway proteins (p-p65, p-IκBα) after this compound treatment, even though it's a known inhibitor.
Possible Causes and Troubleshooting Steps:
-
Insufficient Pathway Activation: this compound's inhibitory effect on NF-κB is often measured after stimulating the pathway.[1] If the baseline activity is low, an inhibitory effect will not be detectable.
-
Incorrect Timing for Protein Extraction: The phosphorylation of NF-κB pathway proteins can be transient.
-
Action: Harvest cell lysates at earlier time points (e.g., 15, 30, 60 minutes) after stimulation to capture peak phosphorylation and its inhibition.
-
-
Sub-optimal Antibody Performance: The primary antibodies for phosphorylated proteins may not be sensitive or specific enough.
-
Action: Validate antibodies using positive and negative controls. Ensure you are using appropriate blocking buffers and antibody concentrations.
-
-
Cellular Context: The effect of this compound can be cell-type specific.
-
Action: Confirm that the chosen cell line is known to have a responsive NF-κB pathway. For example, RAW264.7 macrophages are a well-established model for studying NF-κB signaling.[1]
-
Q3: My results for STAT3 inhibition are inconsistent across experiments.
Possible Causes and Troubleshooting Steps:
-
High Variability in Cell Culture: Cell passage number and confluency can significantly impact signaling pathways.
-
Action: Use cells within a consistent, low passage number range. Ensure uniform cell seeding and confluency at the time of treatment.
-
-
Mechanism of Action Nuances: Some Eupalinolide analogues promote the ubiquitin-dependent degradation of STAT3 rather than directly inhibiting its phosphorylation.[6][7][8] This is a slower process than inhibiting a kinase.
-
Action: Assess total STAT3 protein levels in addition to phosphorylated STAT3 (p-STAT3). Extend incubation times (e.g., 12-24 hours) to allow for protein degradation to occur.
-
-
Normalization Issues in Western Blots: Inaccurate protein loading can lead to misinterpretation of results.
-
Action: Use a reliable housekeeping protein (e.g., GAPDH, β-actin) for normalization and ensure total protein concentration is accurately measured and loaded.
-
Data Presentation
Table 1: Example Data for this compound Cytotoxicity (IC50)
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) [Mean ± SD] | Reference |
| TU212 | Laryngeal | 48 | 1.03 ± 0.15 | [3] |
| M4e | Laryngeal | 48 | 3.12 ± 0.41 | [3] |
| MDA-MB-231 | Breast (TNBC) | 48 | 3.74 ± 0.58 | [9] |
| MDA-MB-468 | Breast (TNBC) | 48 | 4.30 ± 0.39 | [9] |
Table 2: Example Data for Western Blot Densitometry
| Treatment Group | p-p65 / p65 Ratio | p-IκBα / IκBα Ratio | STAT3 / GAPDH Ratio |
| Vehicle Control | 1.00 ± 0.08 | 1.00 ± 0.11 | 1.00 ± 0.09 |
| TNF-α (10 ng/mL) | 4.52 ± 0.31 | 3.89 ± 0.25 | 0.98 ± 0.10 |
| TNF-α + this compound (5 µM) | 1.21 ± 0.15 | 1.15 ± 0.13 | 0.95 ± 0.07 |
| This compound (5 µM) | 0.95 ± 0.06 | 0.99 ± 0.08 | 0.45 ± 0.05 |
Key Experimental Protocols
Protocol 1: Cell Viability (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., 0.1% DMSO). Incubate for the desired period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Protocol 2: Western Blot for NF-κB and STAT3 Signaling
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency on the day of the experiment. Pre-treat with this compound for 1-2 hours before stimulating with TNF-α (e.g., 10 ng/mL) for 15-30 minutes (for NF-κB) or treat with this compound alone for 12-24 hours (for STAT3 degradation).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Perform densitometry analysis using software like ImageJ, normalizing target proteins to a loading control.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Eupalinolide B Demonstrates Potent Cytotoxicity, Outperforming Eupalinolide A in Pancreatic Cancer Models
A comparative analysis of current research reveals that while both Eupalinolide A and Eupalinolide B, sesquiterpene lactones isolated from Eupatorium lindleyanum, exhibit significant anticancer properties, this compound shows a more pronounced cytotoxic effect in certain cancer cell lines. This guide synthesizes experimental data on their respective cytotoxicities and mechanisms of action, providing a valuable resource for researchers and drug development professionals.
This compound has been identified as a particularly potent agent against pancreatic cancer, showing greater cytotoxicity than Eupalinolide A in the MiaPaCa-2 pancreatic cancer cell line[1]. This compound has also demonstrated significant inhibitory effects on laryngeal cancer cells, with IC50 values ranging from 1.03 to 9.07 µM across various cell lines[2]. Mechanistically, this compound has been shown to induce apoptosis and elevate reactive oxygen species (ROS) levels, potentially triggering cuproptosis, a form of regulated cell death dependent on copper[1][3]. Further studies have implicated its role in modulating the ROS-ER-JNK, GSK-3β/β-catenin, and NF-κB signaling pathways[4][5][6].
Eupalinolide A has also been extensively studied, showing strong efficacy against non-small cell lung cancer (NSCLC) by inducing apoptosis, ferroptosis, and cell cycle arrest at the G2/M phase[7][8]. Its mechanism of action is largely attributed to the activation of the ROS-AMPK-mTOR-SCD1 signaling pathway[7][8]. Additionally, in hepatocellular carcinoma, Eupalinolide A has been found to induce autophagy through the ROS/ERK signaling pathway[9].
While direct comparative studies across a wide range of cancer types are limited, the existing data suggests that this compound may hold an advantage in terms of sheer cytotoxic potency in specific contexts like pancreatic cancer.
Quantitative Cytotoxicity Data
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and related compounds from the reviewed literature.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | TU212 | Laryngeal Cancer | 1.03 | [2] |
| AMC-HN-8 | Laryngeal Cancer | 2.13 | [2] | |
| M4e | Laryngeal Cancer | 3.12 | [2] | |
| LCC | Laryngeal Cancer | 4.20 | [2] | |
| TU686 | Laryngeal Cancer | 6.73 | [2] | |
| Hep-2 | Laryngeal Cancer | 9.07 | [2] | |
| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | 10.34 (24h), 5.85 (48h), 3.57 (72h) | [10] |
| MDA-MB-453 | Triple-Negative Breast Cancer | 11.47 (24h), 7.06 (48h), 3.03 (72h) | [10] | |
| Eupalinolide J | PC-3 | Prostate Cancer | 2.89 (72h) | [11] |
| DU-145 | Prostate Cancer | 2.39 (72h) | [11] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3.74 | [12] | |
| BT-549 | Triple-Negative Breast Cancer | 4.30 | [12] |
Note: Direct IC50 values for Eupalinolide A were not explicitly stated in the provided search results in the same format.
Experimental Protocols
A detailed description of the methodologies employed in the cited studies is provided below to aid in the replication and further investigation of these findings.
Cell Viability and Cytotoxicity Assays (MTT & CCK-8)
Cell viability was assessed using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or Cell Counting Kit-8 (CCK-8) assays. Laryngeal cancer cell lines (TU686, TU212, M4e, AMC-HN-8, Hep-2, and LCC) were seeded in 96-well plates and treated with varying concentrations of this compound for 48 or 72 hours. Subsequently, MTT solution was added, and the absorbance at 570 nm was measured to determine cell viability[2]. Similarly, the cytotoxicity of this compound in pancreatic cancer cells (MiaPaCa-2) was evaluated using the CCK-8 assay, which showed a significant reduction in cell viability[1]. For hepatic carcinoma cells (SMMC-7721 and HCCLM3), cells were treated with this compound (6, 12, and 24 µM) for 48 hours before the CCK-8 assay was performed[6].
Apoptosis and Cell Cycle Analysis
Flow cytometry was a key technique used to analyze apoptosis and cell cycle distribution. For instance, in non-small cell lung cancer cells (A549 and H1299) treated with Eupalinolide A, flow cytometry was used to quantify the apoptotic rate and the proportion of cells in different phases of the cell cycle[7][8]. This method was also employed to evaluate apoptosis in triple-negative breast cancer cells treated with Eupalinolide O[10].
Western Blotting
Western blotting was utilized to determine the expression levels of proteins involved in various signaling pathways. In studies on Eupalinolide A, this technique was used to measure proteins in the AMPK/mTOR pathway[7][8]. For this compound, western blotting helped in assessing the expression of proteins related to the Akt/p38 MAPK and NF-κB signaling pathways[5][10].
In Vivo Xenograft Models
The antitumor effects of both compounds were evaluated in vivo using xenograft mouse models. For Eupalinolide A, a mouse tumor xenograft model with NSCLC cells was used to assess its in vivo efficacy[7][8]. Similarly, the anti-tumor activity of this compound was demonstrated in a xenograft model using laryngeal cancer cells, where it significantly suppressed tumor growth without obvious cytotoxicity to major organs[2]. A xenograft model was also used to confirm the inhibitory effects of this compound on pancreatic cancer tumor growth[1][3].
Signaling Pathways and Mechanisms of Action
The anticancer effects of Eupalinolide A and B are mediated through distinct and overlapping signaling pathways.
Eupalinolide A Signaling Pathways
Eupalinolide A has been shown to induce cell death and inhibit proliferation in cancer cells through the modulation of key signaling cascades.
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound alleviates corticosterone-induced PC12 cell injury and improves depression-like behaviors in CUMS rats by regulating the GSK-3β/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 12. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Hepatocellular Carcinoma Treatment: Eupalinolide B vs. Sorafenib
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Eupalinolide B and the established therapeutic sorafenib (B1663141) in the context of hepatocellular carcinoma (HCC). This analysis is based on available preclinical data, detailing their mechanisms of action, efficacy, and the experimental frameworks used for their evaluation.
Introduction
Hepatocellular carcinoma remains a significant challenge in oncology, with limited effective systemic therapies. Sorafenib, a multi-kinase inhibitor, has been a standard of care for advanced HCC for over a decade. However, its efficacy is often limited by side effects and the development of resistance. This has spurred the search for novel therapeutic agents with different mechanisms of action. This compound, a natural sesquiterpene lactone, has emerged as a promising candidate, demonstrating potent anti-tumor effects in preclinical models of HCC. This guide offers a detailed comparison of these two compounds, presenting available data to inform future research and drug development efforts.
Mechanism of Action
The two compounds combat hepatocellular carcinoma through distinct molecular pathways. Sorafenib acts as a multi-kinase inhibitor, while this compound primarily induces a unique form of iron-dependent cell death known as ferroptosis.
This compound: This compound's primary anti-cancer activity in HCC stems from its ability to induce ferroptosis, a form of programmed cell death characterized by the iron-dependent accumulation of lipid peroxides.[1][2][3] This process is linked to the induction of endoplasmic reticulum (ER) stress and the activation of the ROS-ER-JNK signaling pathway.[1][2][3] Interestingly, studies indicate that this compound does not induce traditional apoptosis in hepatic carcinoma cells.[1]
Sorafenib: As a multi-kinase inhibitor, sorafenib targets several key signaling pathways involved in cell proliferation and angiogenesis.[4][5] It inhibits the Raf/MEK/ERK signaling cascade, which is crucial for tumor cell growth. Additionally, it targets vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR), thereby disrupting tumor angiogenesis. Sorafenib has also been shown to induce apoptosis in HCC cells.
Comparative Efficacy: A Data-Driven Overview
The following tables summarize the available quantitative data on the in vitro and in vivo efficacy of this compound and sorafenib in treating hepatocellular carcinoma.
| In Vitro Efficacy: Inhibition of Cell Proliferation | | :--- | :--- | | Compound | Hepatocellular Carcinoma Cell Lines | IC50 Values (µM) | | this compound | SMMC-7721, HCCLM3 | Data not explicitly available, but significant inhibition observed at 10 µM. | | Sorafenib | HepG2, Huh7, HLE, HLF, Hep3B | 1.9 - 11.47 |
| In Vitro Efficacy: Inhibition of Cell Migration | | :--- | :--- | | Compound | Hepatocellular Carcinoma Cell Lines | Reduction in Migration Rate (%) | | this compound | SMMC-7721 (24 µM) | 38.48% | | | HCCLM3 (24 µM) | 53.22% | | Sorafenib | Data not available in a comparable format. |
| In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models | | :--- | :--- | | Compound | Xenograft Model | Tumor Growth Inhibition (%) | | this compound | SMMC-7721, HCCLM3 | Significant inhibition of tumor volume and weight observed (specific percentages not provided). | | Sorafenib | Various HCC xenografts | 40% - 96% |
Signaling Pathways and Experimental Workflows
The distinct mechanisms of this compound and sorafenib are visually represented below, along with a typical experimental workflow for evaluating such compounds.
Detailed Experimental Protocols
The following are representative protocols for key experiments cited in the comparison.
In Vitro Cell-Based Assays
-
Cell Lines and Culture:
-
This compound: Human hepatocellular carcinoma cell lines SMMC-7721 and HCCLM3 were utilized. SMMC-7721 cells were cultured in RPMI-1640 medium, and HCCLM3 cells in DMEM, both supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[1]
-
Sorafenib: A variety of HCC cell lines including HepG2, Huh7, HLE, and HLF have been used. These are typically cultured in DMEM or MEM supplemented with 10% FBS and antibiotics.
-
-
Cell Viability Assay (CCK-8/MTT):
-
Cells are seeded in 96-well plates at a density of approximately 3,000-5,000 cells per well and allowed to adhere overnight.
-
The following day, cells are treated with various concentrations of this compound (e.g., 6, 12, 24 µM) or sorafenib (e.g., 0.5-20 µM) for specified time periods (e.g., 24, 48, 72 hours).[1]
-
At the end of the treatment period, 10 µL of CCK-8 or MTT solution is added to each well, and the plates are incubated for 1-4 hours.
-
The absorbance is measured at a specific wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Cell viability is calculated as a percentage of the control (vehicle-treated) group, and IC50 values are determined.
-
-
Cell Migration Assay (Transwell):
-
Transwell inserts with an 8 µm pore size are placed in 24-well plates.
-
The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS).
-
A suspension of HCC cells, pre-treated with this compound or sorafenib, in a serum-free medium is added to the upper chamber.
-
After incubation (e.g., 24 hours), non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
-
Cell Death Analysis (Flow Cytometry for Apoptosis/Ferroptosis):
-
Apoptosis: Cells are treated with the respective compounds, harvested, and then stained with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol. The percentage of apoptotic cells (Annexin V positive) is quantified by flow cytometry.
-
Ferroptosis: The induction of ferroptosis can be assessed by measuring lipid peroxidation using reagents like C11-BODIPY 581/591 followed by flow cytometric analysis.
-
In Vivo Xenograft Studies
-
Animal Model:
-
Four- to six-week-old female BALB/c nude mice are typically used.
-
-
Tumor Implantation:
-
A suspension of HCC cells (e.g., 5 x 10^6 SMMC-7721 or HCCLM3 cells) in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of the mice.
-
-
Drug Administration:
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups.
-
This compound: Administered via intraperitoneal injection (e.g., 25 or 50 mg/kg) every two days for a specified period (e.g., 3 weeks).[1]
-
Sorafenib: Typically administered orally by gavage (e.g., 30-100 mg/kg) daily.
-
-
Efficacy Evaluation:
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width²) / 2.
-
The body weight of the mice is also monitored as an indicator of toxicity.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting, immunohistochemistry).
-
Tumor growth inhibition is calculated as the percentage difference in tumor volume or weight between the treated and control groups.
-
Conclusion
This compound and sorafenib present two distinct therapeutic strategies for hepatocellular carcinoma. Sorafenib, the established multi-kinase inhibitor, has a broad-spectrum effect on cell signaling but is associated with resistance and side effects. This compound offers a novel mechanism of action by inducing ferroptosis, a non-apoptotic form of cell death, which could be particularly effective in apoptosis-resistant tumors.
While the available data for sorafenib is extensive, further research is required to quantify the in vitro and in vivo efficacy of this compound with the same level of detail, particularly regarding its IC50 values and precise tumor growth inhibition percentages in various HCC models. A direct, head-to-head preclinical study comparing these two compounds under identical experimental conditions would be highly valuable to the research community. The promising, yet currently limited, data for this compound warrants further investigation into its potential as a novel therapeutic agent for hepatocellular carcinoma.
References
- 1. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
Synergistic Anti-Cancer Effects of Eupalinolide B and Elesclomol: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the synergistic anti-cancer effects of Eupalinolide B (EB) in combination with elesclomol (B1671168) (ES), with a focus on pancreatic cancer cells. The data presented herein, derived from recent preclinical studies, demonstrates a potent synergistic relationship that enhances cancer cell death through mechanisms involving reactive oxygen species (ROS) generation and cuproptosis. This document is intended for researchers, scientists, and drug development professionals exploring novel combination therapies in oncology.
I. Overview of Monotherapy and Combination Therapy
This compound, a natural compound extracted from Eupatorium lindleyanum DC, has been shown to inhibit the viability, proliferation, migration, and invasion of pancreatic cancer cells.[1][2] Its mechanism of action involves the induction of apoptosis, elevation of intracellular ROS, and disruption of copper homeostasis.[1][2]
Elesclomol is an investigational anti-cancer agent that acts as a copper ionophore, transporting copper into mitochondria.[3] This leads to the generation of high levels of ROS, inducing oxidative stress and subsequently triggering apoptosis in cancer cells.[3][4]
The combination of this compound and elesclomol has been observed to have a synergistic cytotoxic effect on pancreatic cancer cells, significantly enhancing the induction of cell death compared to either agent alone.[1][2] This synergy is attributed to a cooperative increase in intracellular ROS in a copper-dependent manner, potentially leading to a form of programmed cell death known as cuproptosis.[1][2]
II. Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound, elesclomol, and their combination on pancreatic cancer.
Table 1: In Vitro Cytotoxicity in Pancreatic Cancer Cell Lines
| Treatment | Cell Line | Concentration | Effect on Cell Viability |
| This compound | PANC-1 | 5 µM | Inhibition of cell viability |
| Elesclomol | PANC-1 | 50 nM | Inhibition of cell viability |
| This compound + Elesclomol | PANC-1 | 5 µM EB + 50 nM ES | Significant enhancement of cell death compared to single agents[1] |
Table 2: In Vivo Tumor Growth Inhibition in a Xenograft Mouse Model
| Treatment Group | Parameter | Result |
| Control | Tumor Volume | - |
| This compound | Tumor Volume & Weight | Significantly reduced compared to control[1][2] |
| Control | Ki-67 Expression | - |
| This compound | Ki-67 Expression | Decreased expression, indicating inhibition of proliferation[1][2] |
III. Experimental Protocols
Detailed methodologies for the key experiments that generated the data in this guide are provided below.
1. Cell Viability Assay (CCK-8)
-
Cell Seeding: Pancreatic cancer cells (e.g., PANC-1) were seeded in 96-well plates at a specified density.
-
Treatment: Cells were treated with this compound (5 µM), elesclomol (50 nM), or a combination of both for a designated period.
-
Assay: Cell Counting Kit-8 (CCK-8) solution was added to each well and incubated.
-
Measurement: The absorbance was measured at 450 nm using a microplate reader to determine cell viability.
2. Xenograft Mouse Model for In Vivo Antitumor Activity
-
Cell Implantation: PANC-1 cells were subcutaneously implanted into nude mice.
-
Treatment: Once tumors reached a palpable size, mice were treated with this compound or a vehicle control.
-
Tumor Measurement: Tumor volume and weight were measured at regular intervals.
-
Immunohistochemistry: At the end of the study, tumors were excised, and immunohistochemical staining for Ki-67 was performed to assess cell proliferation.
3. Western Blot Analysis for Protein Expression
-
Cell Lysis: Treated and untreated cancer cells were lysed to extract total protein.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane was incubated with primary antibodies against proteins of interest (e.g., HSP70, LIAS) and then with a secondary antibody.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
4. Intracellular Reactive Oxygen Species (ROS) Measurement
-
Cell Treatment: Cells were treated with this compound, elesclomol, or their combination.
-
Staining: Cells were incubated with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).
-
Analysis: The fluorescence intensity, corresponding to the level of intracellular ROS, was measured using flow cytometry or a fluorescence microscope.
IV. Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for the synergistic action of this compound and elesclomol, as well as a typical experimental workflow.
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elesclomol, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elesclomol induces cancer cell apoptosis through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Eupalinolide B: A Comparative Analysis of its Efficacy in Cancer vs. Normal Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Eupalinolide B, a sesquiterpene lactone extracted from Eupatorium lindleyanum, has emerged as a compound of interest in oncological research. This guide provides an objective comparison of its cytotoxic efficacy between cancerous and normal, non-cancerous cell lines, supported by available experimental data. The preferential targeting of cancer cells over normal cells is a critical attribute for any potential chemotherapeutic agent, and this document aims to summarize the current findings on this compound in this regard.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound in various human cancer cell lines compared to its effects on normal human cell lines. A lower IC50 value indicates greater potency.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| TU212 | Laryngeal Cancer | 1.03 | [1] |
| AMC-HN-8 | Laryngeal Cancer | 2.13 | [1] |
| M4e | Laryngeal Cancer | 3.12 | [1] |
| LCC | Laryngeal Cancer | 4.20 | [1] |
| TU686 | Laryngeal Cancer | 6.73 | [1] |
| Hep-2 | Laryngeal Cancer | 9.07 | [1] |
| SMMC-7721 | Hepatic Carcinoma | Data unavailable | [2] |
| HCCLM3 | Hepatic Carcinoma | Data unavailable | [2] |
| MiaPaCa-2 | Pancreatic Cancer | Data unavailable | [3] |
| PANC-1 | Pancreatic Cancer | Data unavailable | [3] |
| PL-45 | Pancreatic Cancer | Data unavailable | [3] |
Table 2: Cytotoxicity of this compound in Normal Cell Lines
| Cell Line | Cell Type | Cytotoxic Effect | Reference |
| L-O2 | Normal Human Liver | No obvious toxicity observed | [2] |
| HPNE | Normal Human Pancreatic Duct Epithelial | Significantly less affected than pancreatic cancer cells | [3] |
Comparative Efficacy Summary:
Experimental data indicates that this compound exhibits a selective cytotoxic effect against cancer cells. A study on hepatic carcinoma demonstrated that while this compound inhibited the proliferation of SMMC-7721 and HCCLM3 cancer cells, it did not show obvious toxicity towards the normal human liver cell line L-O2[2]. Similarly, in pancreatic cancer research, this compound had a significantly more potent inhibitory effect on the viability of pancreatic cancer cell lines (MiaPaCa-2, PANC-1, and PL-45) compared to the normal human pancreatic ductal epithelial cell line, HPNE[3][4]. While specific IC50 values for the hepatic and pancreatic cancer lines and their normal counterparts were not explicitly stated in the referenced abstracts, the qualitative results strongly suggest a favorable therapeutic window. In contrast, a range of specific IC50 values has been determined for various laryngeal cancer cell lines, demonstrating potent anti-proliferative activity[1].
Mechanisms of Action and Signaling Pathways
This compound exerts its anti-cancer effects through the induction of distinct cell death mechanisms, including ferroptosis and apoptosis, and by modulating key signaling pathways.
Ferroptosis and the ROS-ER-JNK Signaling Pathway in Hepatic Carcinoma
In human hepatic carcinoma cells, this compound has been shown to induce ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides[2]. This process is mediated by endoplasmic reticulum (ER) stress and the upregulation of Heme Oxygenase-1 (HO-1)[2]. Furthermore, this compound inhibits the migration of hepatic carcinoma cells through the activation of the ROS-ER-JNK signaling pathway[2].
References
- 1. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Eupalinolide B: A Comparative Analysis of its Anti-Tumor Efficacy Across Diverse Cancer Types
A comprehensive review of the experimental evidence supporting the anti-neoplastic properties of Eupalinolide B, a natural sesquiterpene lactone. This guide provides a comparative analysis of its efficacy in various cancer models, details the underlying molecular mechanisms, and outlines the experimental protocols utilized in key studies.
This compound, a natural compound extracted from Eupatorium lindleyanum, has emerged as a promising candidate in oncology research, demonstrating significant anti-tumor effects across a range of cancer types. This guide synthesizes the current experimental data on this compound's efficacy in hepatic, pancreatic, and laryngeal cancers, offering a comparative perspective for researchers, scientists, and drug development professionals. While this guide focuses on this compound, it is noteworthy that other related compounds, such as Eupalinolide A, J, and O, have also shown anti-cancer properties, often through distinct molecular pathways.[1]
Comparative Cytotoxicity of this compound
The cytotoxic potential of this compound has been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric for its potency. The data reveals a variable sensitivity to this compound among different cancer types and even between different cell lines of the same cancer.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Laryngeal Cancer | TU212 | 1.03 | [2] |
| AMC-HN-8 | 2.13 | [2] | |
| M4e | 3.12 | [2] | |
| LCC | 4.20 | [2] | |
| TU686 | 6.73 | [2] | |
| Hep-2 | 9.07 | [2] | |
| Hepatic Carcinoma | SMMC-7721 | Not explicitly stated, but effective at 6, 12, and 24 µM | [3] |
| HCCLM3 | Not explicitly stated, but effective at 6, 12, and 24 µM | [3] | |
| Pancreatic Cancer | MiaPaCa-2 | Most pronounced effect compared to Eupalinolide A and O | [4] |
| PANC-1 | Effective concentrations tested | [4] |
Mechanisms of Anti-Tumor Action
This compound employs a multi-faceted approach to inhibit cancer progression, with its mechanisms of action varying depending on the cancer type. Key mechanisms include the induction of ferroptosis, apoptosis, and cell cycle arrest, as well as the inhibition of cell migration and invasion.
Hepatic Carcinoma: Induction of Ferroptosis and Inhibition of Migration
In human hepatic carcinoma cell lines SMMC-7721 and HCCLM3, this compound has been shown to inhibit cell proliferation and migration.[3] Its primary mechanism of inducing cell death in this context is ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[3][5] This is mediated by endoplasmic reticulum (ER) stress and the activation of heme oxygenase-1 (HO-1).[3][5] Furthermore, this compound inhibits cell migration through the activation of the ROS-ER-JNK signaling pathway.[3][5] Notably, in these hepatic carcinoma cells, this compound did not induce apoptosis.[3] A significant finding is that this compound selectively inhibits the proliferation of hepatic carcinoma cells without affecting normal liver cells.[3]
Pancreatic Cancer: ROS Generation and Potential Cuproptosis
In pancreatic cancer cells, this compound effectively inhibits cell viability, proliferation, migration, and invasion.[4][6] Mechanistically, it induces apoptosis and elevates levels of reactive oxygen species (ROS).[4][7] Furthermore, studies suggest a novel mechanism involving the disruption of copper homeostasis, potentially leading to cuproptosis, a recently identified form of copper-dependent cell death.[4][6][7] RNA sequencing has identified the MAPK pathway, particularly the activation of JNK, as being modulated by this compound in pancreatic cancer cells.[4] However, inhibition of JNK did not completely rescue cells from this compound-induced death, suggesting the involvement of other parallel pathways.[4]
Laryngeal Cancer: Inhibition of LSD1 and Epithelial-Mesenchymal Transition
This compound demonstrates potent, concentration-dependent inhibition of proliferation in various laryngeal cancer cell lines.[2] A key molecular target identified in this cancer type is Lysine-specific demethylase 1 (LSD1), which this compound selectively and reversibly inhibits.[2] This inhibition leads to an increase in H3K9me1 and H3K9me2 levels.[2] Additionally, this compound suppresses the epithelial-mesenchymal transition (EMT) in laryngeal cancer cells.[2] In vivo studies using xenograft mouse models confirmed that this compound significantly reduces tumor growth without causing obvious cytotoxicity to major organs.[2]
A Note on Other Eupalinolides
While this guide centers on this compound, it is worth noting the anti-tumor activities of its analogs, which target different signaling pathways:
-
Eupalinolide J has been shown to suppress the growth of triple-negative breast cancer (TNBC) by targeting the STAT3 signaling pathway, leading to apoptosis and cell cycle arrest.[8][9] It also inhibits cancer metastasis by promoting the ubiquitin-dependent degradation of STAT3.[10][11][12]
-
Eupalinolide O induces apoptosis in human triple-negative breast cancer cells by modulating ROS generation and the Akt/p38 MAPK signaling pathway.[13][14]
-
Eupalinolide A inhibits non-small cell lung cancer progression by inducing both ferroptosis and apoptosis through the AMPK/mTOR/SCD1 signaling pathway.[15][16] In hepatocellular carcinoma, it induces autophagy-mediated cell death via the ROS/ERK signaling pathway.[17][18]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the studies of this compound's anti-tumor effects. For specific concentrations, incubation times, and antibodies used, please refer to the individual publications.
Cell Viability Assay (MTT or CCK-8)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (or a vehicle control, typically DMSO) for specified time periods (e.g., 24, 48, 72 hours).
-
Reagent Incubation: MTT or CCK-8 reagent is added to each well and incubated according to the manufacturer's instructions.
-
Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength. Cell viability is calculated as a percentage relative to the control group.
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: Cells are treated with this compound as described for the viability assay.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) or 7-AAD according to the kit's protocol.
-
Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
-
Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., proteins involved in apoptosis, ferroptosis, or specific signaling pathways), followed by incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Cell Implantation: A specific number of cancer cells (e.g., TU212 laryngeal cancer cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomly assigned to treatment and control groups. The treatment group receives intraperitoneal or oral administration of this compound at a specified dose and frequency, while the control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the treatment period.
-
Endpoint Analysis: At the end of the experiment, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or H&E staining for toxicity assessment in major organs).
References
- 1. benchchem.com [benchchem.com]
- 2. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. researchgate.net [researchgate.net]
Validating GSK-3β as a Direct Target of Eupalinolide B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating Glycogen Synthase Kinase-3β (GSK-3β) as a direct molecular target of Eupalinolide B, a natural sesquiterpene lactone. Due to the current lack of direct experimental evidence for this interaction, this document outlines the necessary experimental protocols and presents a comparative analysis with established GSK-3β inhibitors.
Introduction to GSK-3β and its Inhibition
Glycogen Synthase Kinase-3 (GSK-3) is a ubiquitously expressed serine/threonine protein kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1] Its dysregulation has been implicated in various diseases, including neurodegenerative disorders, diabetes, and cancer, making it a significant therapeutic target.[2][3] GSK-3β is one of the two isoforms of GSK-3 and is a key regulator in signaling pathways such as the Wnt/β-catenin and PI3K/Akt pathways.[4] Inhibition of GSK-3β can lead to the stabilization of β-catenin, promoting cell survival and proliferation in some contexts, while in others it can induce apoptosis, highlighting its complex role in cellular signaling.[4][5]
Numerous small molecule inhibitors of GSK-3β have been developed and are broadly categorized as either ATP-competitive or non-ATP-competitive inhibitors.[2] ATP-competitive inhibitors bind to the highly conserved ATP-binding pocket of the kinase, which can sometimes lead to off-target effects due to the similarity of this pocket across the kinome.[2] Non-ATP-competitive inhibitors, which may bind to allosteric sites or the substrate-binding site, often offer greater selectivity.[6]
Hypothetical Validation of this compound as a GSK-3β Inhibitor
To rigorously validate whether this compound directly targets and inhibits GSK-3β, a series of biochemical, biophysical, and cellular assays are required. The following sections detail the experimental protocols necessary for this validation and provide a framework for comparing the potential efficacy of this compound with known GSK-3β inhibitors.
Experimental Workflow for Validation
Caption: Proposed experimental workflow for validating the direct interaction between this compound and GSK-3β.
Experimental Protocols
Biochemical Kinase Assays
Objective: To determine if this compound inhibits the enzymatic activity of GSK-3β in a cell-free system.
Protocol: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[7]
-
Materials: Recombinant human GSK-3β, a suitable substrate peptide (e.g., HSSPHQSpEDEEE), ATP, this compound, known GSK-3β inhibitors (e.g., Tideglusib, SB-216763) as positive controls, and the ADP-Glo™ Kinase Assay kit.
-
Procedure:
-
Incubate recombinant GSK-3β with the substrate peptide and varying concentrations of this compound or control inhibitors for a defined period (e.g., 60 minutes) at 25°C in a reaction buffer containing ATP.[8]
-
Terminate the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent, which converts ADP to ATP.
-
Add a kinase detection reagent that uses the newly synthesized ATP to generate a luminescent signal, which is proportional to the kinase activity.[7]
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value for this compound by plotting the percentage of GSK-3β inhibition against the logarithm of the compound concentration.[4]
Biophysical Binding Assays
Objective: To confirm a direct physical interaction between this compound and GSK-3β.
Protocol: MicroScale Thermophoresis (MST) can be used to quantify the binding affinity.
-
Materials: Fluorescently labeled GSK-3β, this compound, and a suitable buffer.
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
Mix each dilution with a constant concentration of fluorescently labeled GSK-3β.
-
Load the samples into capillaries and measure the thermophoretic movement using an MST instrument.
-
A change in the thermophoretic movement upon ligand binding indicates a direct interaction.
-
-
Data Analysis: Determine the dissociation constant (Kd) by plotting the change in thermophoresis against the ligand concentration.[3]
Cellular Assays
Objective: To assess the effect of this compound on GSK-3β activity within a cellular context.
Protocol: Western blot analysis of downstream targets of GSK-3β.
-
Materials: A relevant cell line (e.g., prostate cancer cells where GSK-3β is active), this compound, lysis buffer, primary antibodies against phospho-GSK-3β (Ser9), total GSK-3β, and downstream targets like β-catenin or Mcl-1, and secondary antibodies.[5][9]
-
Procedure:
-
Treat cells with varying concentrations of this compound for a specified time.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with primary antibodies.
-
Incubate with secondary antibodies and detect the protein bands using a chemiluminescence system.
-
-
Data Analysis: Quantify the changes in the phosphorylation status of GSK-3β and the protein levels of its downstream targets to infer the inhibitory effect of this compound in cells.
Comparative Data of Known GSK-3β Inhibitors
The following table provides a summary of data for well-characterized GSK-3β inhibitors that can serve as a benchmark for evaluating the potential of this compound.
| Inhibitor | Type | IC50 (GSK-3β) | Cell-Based Activity | Reference(s) |
| Tideglusib | Non-ATP-competitive | ~1-5 µM | Reduces tau phosphorylation in cells | [2][6] |
| SB-216763 | ATP-competitive | 18 nM | Inhibits GSK-3β in cellular assays | [10] |
| AR-A014418 | ATP-competitive | - | Selective inhibitor of GSK-3β | [11] |
| Paullones | ATP-competitive | 4-80 nM | Effective and selective inhibitor | [2] |
| Compound G4 | - | 640 nM | Promising inhibitory activity | [4] |
| Compound G5 | - | 14.81 ± 0.55 µM | Good GSK-3β inhibitory activity | [3] |
| Compound G12 | - | 15.25 ± 1.34 µM | Good GSK-3β inhibitory activity | [3] |
Signaling Pathways Involving GSK-3β
Understanding the signaling context of GSK-3β is crucial for interpreting the cellular effects of its inhibition.
Wnt/β-catenin Signaling Pathway
Caption: A simplified diagram of the Wnt/β-catenin signaling pathway.
In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Wnt signaling inhibits GSK-3β, leading to the accumulation of β-catenin, which then translocates to the nucleus to activate target gene transcription.
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway leading to GSK-3β inhibition.
Growth factors activate the PI3K/Akt pathway, leading to the phosphorylation and inactivation of GSK-3β. This inhibition of GSK-3β contributes to cell survival and proliferation.[4]
Conclusion
While direct evidence is currently lacking, this guide provides a clear and actionable roadmap for researchers to validate this compound as a direct inhibitor of GSK-3β. By following the outlined experimental protocols and using the provided comparative data as a benchmark, the scientific community can systematically evaluate the therapeutic potential of this natural compound. The successful validation of this compound as a novel GSK-3β inhibitor would open new avenues for its development in treating a range of diseases where GSK-3β is implicated.
References
- 1. A novel mass spectrometry-based assay for GSK-3β activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of New GSK3β Inhibitors through a Consensus Machine Learning-Based Virtual Screening [mdpi.com]
- 5. Glycogen Synthase Kinase 3α and 3β Mediate a Glucose-Sensitive Antiapoptotic Signaling Pathway To Stabilize Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. promega.com [promega.com]
- 8. Frontiers | Integrating Machine Learning-Based Virtual Screening With Multiple Protein Structures and Bio-Assay Evaluation for Discovery of Novel GSK3β Inhibitors [frontiersin.org]
- 9. GSK-3β controls autophagy by modulating LKB1-AMPK pathway in prostate cancer cells [pubmed.ncbi.nlm.nih.gov]
- 10. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identifying promising GSK3β inhibitors for cancer management: a computational pipeline combining virtual screening and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Eupalinolide B-Induced Apoptosis: A Comparative Guide to Annexin V Staining and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for confirming apoptosis induced by the natural compound Eupalinolide B. While this compound has been identified as an inducer of apoptosis in specific cancer cell lines, particularly pancreatic cancer, this guide also addresses the cell-type-specific nature of its activity and the potential for other cell death mechanisms, such as ferroptosis and cuproptosis, to be involved. The primary focus is on the widely accepted Annexin V staining assay, with a comparative analysis of alternative techniques to ensure robust and multifaceted confirmation of apoptotic events.
Comparison of Apoptosis Detection Methods
Annexin V staining is a cornerstone for the detection of early-stage apoptosis. The assay leverages the high affinity of Annexin V for phosphatidylserine (B164497) (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the initial phases of apoptosis. When used in conjunction with a vital dye such as Propidium Iodide (PI), which can only penetrate cells with compromised membranes (characteristic of late-stage apoptosis or necrosis), Annexin V staining allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.
While Annexin V staining is a powerful tool, a multi-assay approach is recommended for the comprehensive validation of this compound-induced apoptosis. Alternative methods, such as the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay and Western blot analysis for key apoptotic markers, provide confirmatory data on events occurring at different stages of the apoptotic cascade. The TUNEL assay detects DNA fragmentation, a hallmark of later-stage apoptosis, while Western blotting can quantify the cleavage of essential proteins like caspase-3 and PARP, which are central to the execution of the apoptotic program.
It is important to note that the apoptotic effect of this compound can be cell-type dependent. For instance, in studies on hepatic carcinoma cells, this compound was found to induce ferroptosis rather than apoptosis[1]. This underscores the importance of selecting appropriate assays based on the cellular context and considering a broader panel of cell death markers.
Data Presentation: A Comparative Overview
| Compound | Cell Line | Assay | Treatment Concentration | Observation | Reference |
| Eupalinolide A | A549 (Non-small cell lung cancer) | Annexin V/PI Staining | 20 µM | Increase in total apoptotic cells from 1.79% to 47.29% | [2][3] |
| Eupalinolide A | H1299 (Non-small cell lung cancer) | Annexin V/PI Staining | 20 µM | Increase in total apoptotic cells from 4.66% to 44.43% | [2][3] |
| Eupalinolide O | MDA-MB-468 (Breast cancer) | Annexin V-FITC/7AAD Staining | 8 µM | Significant increase in the percentage of apoptotic cells (65.01% at 24h) | [4] |
| This compound | Pancreatic Cancer Cells | Apoptosis Flow Cytometry | Not Specified | Confirmed presence of apoptosis | [5] |
| This compound | Hepatic Carcinoma Cells | Annexin V-APC/PI Staining | 12 µM and 24 µM | Did not induce apoptosis | [1] |
Detailed Experimental Protocols
Annexin V/PI Staining for Flow Cytometry
This protocol outlines the steps for detecting this compound-induced apoptosis using a standard Annexin V and Propidium Iodide dual-staining method.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cell populations
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your target cell line by treating with the desired concentration of this compound for a specified time. Include an untreated control group.
-
Harvest the cells (including any floating cells in the media) and wash them twice with cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls to set compensation and gates for FITC and PI.
-
The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This protocol describes the detection of DNA fragmentation in apoptotic cells.
Materials:
-
TUNEL Assay Kit
-
Paraformaldehyde (PFA)
-
Triton X-100
-
PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Fixation and Permeabilization:
-
Harvest and wash the treated and untreated cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15-30 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 2-5 minutes on ice.
-
Wash the cells twice with PBS.
-
-
TUNEL Reaction:
-
Resuspend the cells in the Equilibration Buffer provided in the kit and incubate for 5-10 minutes.
-
Prepare the TUNEL reaction mixture by adding the TdT enzyme to the nucleotide mixture as per the kit's instructions.
-
Centrifuge the cells, remove the Equilibration Buffer, and resuspend the cell pellet in the TUNEL reaction mixture.
-
Incubate for 60 minutes at 37°C in a dark, humidified chamber.
-
-
Analysis:
-
Stop the reaction by adding the stop buffer or by washing the cells with PBS.
-
If a nuclear counterstain (e.g., DAPI) is desired, add it at this stage.
-
Analyze the cells by fluorescence microscopy (for morphological analysis) or flow cytometry (for quantification). TUNEL-positive cells will exhibit fluorescence at the appropriate wavelength.
-
Western Blot for Cleaved Caspase-3 and Cleaved PARP
This protocol is for detecting the activation of key apoptotic proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved caspase-3, anti-cleaved PARP, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Lyse the treated and untreated cells in cold lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
The presence of bands corresponding to cleaved caspase-3 and cleaved PARP will indicate the activation of the apoptotic cascade.
-
Mandatory Visualizations
Caption: Experimental workflow for confirming this compound-induced apoptosis.
Caption: Plausible signaling pathway for Eupalinolide-induced apoptosis.
Conclusion
The confirmation of this compound-induced apoptosis requires a rigorous and multi-faceted experimental approach. Annexin V staining serves as a primary and robust method for the detection and quantification of early apoptotic events. However, for comprehensive validation, it is highly recommended to complement this with alternative assays such as the TUNEL assay for DNA fragmentation and Western blotting for the activation of key executioner proteins like caspase-3. Given the compound's potential to induce different forms of cell death in various cancer types, a thorough investigation of multiple cell death markers is crucial for accurately characterizing the mechanism of action of this compound in a given cellular context. This guide provides the foundational protocols and comparative insights necessary for researchers to confidently and accurately assess the pro-apoptotic potential of this compound.
References
- 1. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Eupalinolide B vs. Eupalinolide J: A Head-to-Head Comparison of Metastasis Inhibition
In the landscape of oncology research, natural compounds are a significant source of novel anti-cancer drug candidates. Among these, Eupalinolide B and Eupalinolide J, sesquiterpene lactones derived from the plant Eupatorium lindleyanum, have demonstrated notable anti-metastatic properties. This guide provides a comparative analysis of their efficacy in inhibiting cancer metastasis, supported by experimental data, to aid researchers, scientists, and drug development professionals in their investigations.
Comparative Analysis of In Vitro Metastasis Inhibition
While direct head-to-head studies are not yet available, a comparison of independent research on this compound and Eupalinolide J reveals distinct mechanistic approaches to metastasis inhibition. The following table summarizes key quantitative data from studies on their effects on cell migration and invasion in various cancer cell lines.
| Compound | Cancer Type | Cell Line(s) | Assay | Concentration | Result | Reference |
| This compound | Pancreatic Cancer | MiaPaCa-2, PANC-1, PL-45 | Migration & Invasion | Not specified | Significant inhibition of cell migration and invasion | [1] |
| Laryngeal Cancer | TU212 | Wound Healing | Concentration-dependent | Suppressed wound healing | [2] | |
| Laryngeal Cancer | TU212 | Migration | Concentration-dependent | Hindered cell migration | [2] | |
| Eupalinolide J | Glioma | U251 | Wound Healing | Non-toxic doses | Significantly reduced wound closure rate | [3] |
| Breast Cancer | MDA-MB-231 | Wound Healing | Non-toxic doses | Significantly reduced wound closure rate | [3] | |
| Glioma | U251 | Migration & Invasion | Non-toxic doses | Significantly inhibited cancer cell migration and invasion | [3] | |
| Breast Cancer | MDA-MB-231 | Migration & Invasion | Non-toxic doses | Significantly inhibited cancer cell migration and invasion | [3] |
Mechanistic Insights into Metastasis Inhibition
This compound and Eupalinolide J appear to inhibit metastasis through different signaling pathways.
This compound has been shown to suppress pancreatic cancer by inducing the generation of reactive oxygen species (ROS) and potentially triggering cuproptosis, a form of regulated cell death dependent on copper.[4][5] In laryngeal cancer, it acts as a novel inhibitor of lysine-specific demethylase 1 (LSD1), which in turn suppresses the epithelial-mesenchymal transition (EMT), a key process in metastasis.[2] This is evidenced by its ability to increase the expression of the epithelial marker E-cadherin and decrease the mesenchymal marker N-cadherin.[2]
Eupalinolide J primarily targets the STAT3 signaling pathway.[6][7][8] It promotes the ubiquitin-dependent degradation of STAT3, a key transcription factor involved in cell proliferation, survival, and metastasis.[3][7][8] The degradation of STAT3 leads to the downregulation of its target genes, including matrix metalloproteinase-2 (MMP-2) and MMP-9, which are crucial enzymes for the degradation of the extracellular matrix, a critical step in cancer cell invasion and metastasis.[7][8] This anti-metastatic effect has been observed in triple-negative breast cancer and glioma cells.[3][6][8]
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways targeted by this compound and Eupalinolide J in the inhibition of metastasis.
Experimental Protocols
Below are generalized methodologies for the key experiments cited in the comparison.
Wound Healing Assay
Objective: To assess the effect of this compound or J on cancer cell migration.
Protocol:
-
Cancer cells are seeded in a 6-well plate and grown to confluence.
-
A sterile pipette tip is used to create a linear "scratch" or wound in the cell monolayer.
-
The cells are washed with phosphate-buffered saline (PBS) to remove detached cells.
-
The cells are then incubated with fresh medium containing various non-toxic concentrations of this compound or J, or a vehicle control.
-
The wound closure is monitored and photographed at different time points (e.g., 0, 12, 24 hours) using a microscope.
-
The rate of wound closure is quantified by measuring the area of the scratch at each time point.
Transwell Migration and Invasion Assay
Objective: To evaluate the effect of this compound or J on the migratory and invasive potential of cancer cells.
Protocol:
-
Transwell inserts with an 8 µm pore size polycarbonate membrane are used. For the invasion assay, the membrane is pre-coated with Matrigel.
-
Cancer cells are serum-starved for 24 hours.
-
A suspension of serum-starved cells is prepared in a serum-free medium containing the desired concentration of this compound or J.
-
The cell suspension is added to the upper chamber of the Transwell insert.
-
The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS).
-
The plates are incubated for a specified period (e.g., 24-48 hours) to allow for cell migration or invasion.
-
Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab.
-
The cells that have migrated/invaded to the lower surface of the membrane are fixed with methanol (B129727) and stained with crystal violet.
-
The number of stained cells is counted under a microscope in several random fields.
Western Blot Analysis
Objective: To determine the effect of this compound or J on the expression of key proteins involved in metastasis.
Protocol:
-
Cancer cells are treated with various concentrations of this compound or J for a specified time.
-
The cells are lysed to extract total proteins.
-
The protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., STAT3, p-STAT3, MMP-2, MMP-9, E-cadherin, N-cadherin, LSD1).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for investigating the anti-metastatic effects of this compound and J.
References
- 1. researchgate.net [researchgate.net]
- 2. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Researchers: Essential Protocols for Handling Eupalinolide B
For researchers, scientists, and drug development professionals working with the cytotoxic compound Eupalinolide B, adherence to strict safety and disposal protocols is paramount. This guidance provides essential, immediate safety and logistical information, including operational and disposal plans to ensure the well-being of laboratory personnel and mitigate environmental contamination.
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, a comprehensive PPE strategy is required to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-approved nitrile gloves | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Gown | Disposable, lint-free, low-permeability fabric with long sleeves and tight-fitting cuffs | Protects skin and personal clothing from contamination.[2] |
| Eye Protection | Safety glasses with side shields, goggles, or a face shield | Protects eyes from splashes and aerosols.[7][8][9] |
| Respiratory Protection | N95 or higher-rated respirator | Minimizes the risk of inhaling aerosolized particles, especially during weighing and solution preparation.[7] |
| Additional Protection | Disposable shoe covers and cap | Recommended for comprehensive protection within the designated handling area.[2] |
Operational Plan for Safe Handling
A structured workflow is critical to minimize the risk of exposure during the handling of this compound. The following diagram outlines the key steps from preparation to post-handling procedures.
Caption: A step-by-step workflow for the safe handling of this compound.
Experimental Protocols
Working in a Designated Area: All handling of this compound, including weighing, dilution, and addition to experimental systems, should be conducted in a designated controlled area, such as a chemical fume hood or a Class II biological safety cabinet, to contain any aerosols or dust.
Spill Management: In the event of a spill, the area should be immediately evacuated and secured. Personnel with appropriate training and PPE should manage the cleanup using a cytotoxic drug spill kit. All materials used for cleanup must be disposed of as cytotoxic waste.
Disposal Plan
The proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation: All materials that come into contact with this compound are considered cytotoxic waste and must be segregated from regular laboratory trash. This includes:
-
Unused or expired this compound
-
Contaminated PPE (gloves, gowns, shoe covers, etc.)
-
Labware (pipette tips, tubes, flasks, etc.)
-
Spill cleanup materials
The following diagram illustrates the decision-making process for the disposal of waste generated during the handling of this compound.
References
- 1. adooq.com [adooq.com]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmed.datapharma.ch [pharmed.datapharma.ch]
- 4. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 5. Eupalinolide H|1402067-83-7|MSDS [dcchemicals.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. Personal Protective Equipment (PPE) for Environmental Health | Wisconsin Department of Health Services [dhs.wisconsin.gov]
- 8. Personal Protective Equipment | Emergency Preparedness | CDC [cdc.gov]
- 9. blog.storemasta.com.au [blog.storemasta.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
